molecular formula C41H79NO4 B11931633 L202

L202

カタログ番号: B11931633
分子量: 650.1 g/mol
InChIキー: JMCDZNNKPXAYBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L202 is a useful research compound. Its molecular formula is C41H79NO4 and its molecular weight is 650.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C41H79NO4

分子量

650.1 g/mol

IUPAC名

2-[9-oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C41H79NO4/c1-5-8-11-12-13-14-17-22-27-38(36-46-41(44)39-30-33-42(4)34-31-39)28-23-18-15-16-19-24-29-40(43)45-35-32-37(25-20-9-6-2)26-21-10-7-3/h37-39H,5-36H2,1-4H3

InChIキー

JMCDZNNKPXAYBZ-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCC(CCCCCCCCC(=O)OCCC(CCCCC)CCCCC)COC(=O)C1CCN(CC1)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L202 Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable cationic lipid L202, with a particular focus on its acidity constant (pKa), a critical parameter for the successful formulation of lipid nanoparticles (LNPs) for mRNA delivery. This document details the quantitative properties of this compound, the experimental protocols for pKa determination, and the mechanistic pathways involved in its function.

Quantitative Data Summary

The physicochemical properties of this compound and its performance in lipid nanoparticle formulations are summarized below. These parameters are crucial for the rational design of potent and safe mRNA-based therapeutics and vaccines.

ParameterValueReference
pKa of this compound 6.04[1][2]
Apparent pKa Range in LNPs ~6.04–6.29[3]
LNP Particle Size ~103 nm[3]
Polydispersity Index (PDI) 0.08[3]
mRNA Encapsulation Efficiency >97%[3]

Core Concepts: The Significance of pKa in LNP-mediated mRNA Delivery

Ionizable lipids are a cornerstone of modern mRNA delivery systems. Their pKa—the pH at which the lipid is 50% ionized—is a pivotal characteristic that governs the efficacy and safety of the LNP formulation. An optimal pKa, typically in the range of 6.0-7.0, allows for a pH-responsive behavior that is essential for the delivery process[4][5].

At a low pH (e.g., during the formulation process with acidic buffers), the ionizable lipid is protonated and carries a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of mRNA, leading to efficient encapsulation. Once administered in vivo and circulating in the bloodstream (pH ~7.4), the ionizable lipid becomes largely neutral. This neutrality is crucial for minimizing toxicity and preventing non-specific interactions with biological components[4].

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops. The ionizable lipid becomes protonated again, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, a critical step for protein translation[4][6].

Experimental Protocols

1. Determination of Apparent pKa using TNS Fluorescence Titration

The apparent pKa of an ionizable lipid within an LNP formulation is commonly determined using a fluorescence-based assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe[7]. TNS is a fluorescent dye that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the core of a lipid nanoparticle.

Methodology:

  • LNP Formulation: Prepare this compound-containing LNPs using a standardized method, such as microfluidic mixing[8]. The formulation will typically include the ionizable lipid (this compound), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid[9].

  • Buffer Preparation: A series of buffers with a range of pH values (e.g., from pH 3 to 9) are prepared. For instance, citrate buffer for pH 3-6, phosphate buffer for pH 6.5-8, and Tris buffer for pH 8.5-9 can be used[10].

  • Titration: The LNP solution is diluted into the different pH buffers.

  • TNS Addition: A stock solution of TNS in a solvent like DMSO is added to each LNP-buffer solution to a final concentration of approximately 1 µM[7].

  • Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorometer. The excitation wavelength is typically around 320 nm, and the emission wavelength is around 430 nm.

  • Data Analysis: The fluorescence intensity is plotted against the pH. The data is then fitted to a sigmoidal curve. The pKa is determined as the pH value at which 50% of the maximum fluorescence is observed[10].

2. LNP Formulation via Microfluidics

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and polydispersity.

Methodology:

  • Lipid Mixture Preparation: The lipid components (this compound, DSPC, cholesterol, and PEG-lipid) are dissolved in an organic solvent, typically ethanol, to create a lipid stock solution[2].

  • mRNA Solution Preparation: The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid solution and the mRNA solution are loaded into separate syringes and pumped into a microfluidic mixing device (e.g., a staggered herringbone micromixer). The rapid mixing of the two streams leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove the organic solvent and exchange the buffer to a neutral pH buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Characterization: The formulated LNPs are then characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Visualizing Key Processes

Diagram 1: Generalized Structure of an this compound-Containing Lipid Nanoparticle

LNP_Structure cluster_LNP Lipid Nanoparticle Core cluster_Shell mRNA mRNA This compound This compound (Ionizable) Chol Cholesterol PL Phospholipid center mrna_pos l202_pos chol_pos pl_pos PEG-Lipid PEG-Lipid

Caption: Schematic of an this compound-LNP, showing the core components and PEGylated surface.

Diagram 2: LNP-Mediated mRNA Delivery and Endosomal Escape

Endosomal_Escape LNP_Blood LNP in Bloodstream (pH ~7.4) This compound is Neutral Endocytosis Cellular Uptake (Endocytosis) LNP_Blood->Endocytosis Early_Endosome Early Endosome (pH ~6.5) This compound starts to protonate Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-6.0) This compound is Protonated (+) Early_Endosome->Late_Endosome Membrane_Destabilization Endosomal Membrane Destabilization Late_Endosome->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: The pKa-dependent mechanism of endosomal escape for this compound-LNPs.

Diagram 3: Workflow for Apparent pKa Determination

pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Formulate_LNPs Formulate this compound-LNPs Titrate_LNPs Titrate LNPs into Buffers Formulate_LNPs->Titrate_LNPs Prepare_Buffers Prepare Buffers (pH 3-9) Prepare_Buffers->Titrate_LNPs Add_TNS Add TNS Fluorescent Probe Titrate_LNPs->Add_TNS Measure_Fluorescence Measure Fluorescence Intensity Add_TNS->Measure_Fluorescence Plot_Data Plot Fluorescence vs. pH Measure_Fluorescence->Plot_Data Fit_Curve Fit Sigmoidal Curve Plot_Data->Fit_Curve Determine_pKa Determine pKa at 50% Max Fluorescence Fit_Curve->Determine_pKa

Caption: Experimental workflow for determining the apparent pKa of this compound-LNPs.

References

L202 Lipid: A Technical Guide to Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L202 lipid is a novel, ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique structural features contribute to high encapsulation efficiency, favorable particle characteristics, and robust immunogenicity, making it a compelling candidate for the development of next-generation mRNA-based vaccines and therapeutics. This technical guide provides a comprehensive overview of the this compound lipid, detailing its structure, physicochemical properties, and the experimental protocols for its formulation and characterization.

This compound Lipid Structure and Physicochemical Properties

The this compound lipid is characterized by a pH-responsive N-methylpiperidine head group and a branched-tail structure incorporating ester linkages, which confer biodegradability.[1] This design facilitates efficient endosomal escape of the mRNA payload while maintaining stability at physiological pH.

Table 1: Physicochemical Properties of this compound Lipid and this compound-based LNPs

PropertyValueReference
This compound Lipid
Chemical FormulaC41H79NO4[2]
Molecular Weight650.07 g/mol [2]
CAS Number2170488-92-1[3]
pKa6.04 - 6.29[1]
This compound-based Lipid Nanoparticles (LNPs)
Average Particle Size (Z-average)~103 nm[1]
Polydispersity Index (PDI)0.08[1]
mRNA Encapsulation Efficiency>97%[1]

Experimental Protocols

This section outlines the detailed methodologies for the formulation and characterization of this compound-containing lipid nanoparticles, as well as for the assessment of their in vivo immunogenicity.

This compound Lipid Nanoparticle (LNP) Formulation

This compound-LNPs encapsulating mRNA are typically formulated using a microfluidic mixing technique. This method allows for precise control over nanoparticle formation, resulting in uniform size distribution and high encapsulation efficiency.

Protocol:

  • Lipid Stock Solution Preparation: Prepare a stock solution of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio.

  • mRNA Solution Preparation: Dissolve the mRNA transcript in an aqueous buffer, typically a citrate buffer at a pH of 4.0.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid change in solvent polarity induces the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Buffer Exchange: The resulting LNP suspension is then purified and the buffer is exchanged to a neutral pH buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) using tangential flow filtration or dialysis to remove ethanol and unencapsulated components.

Diagram 1: LNP Formulation Workflow

LNP_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase (pH 4.0) This compound This compound Lipid Mixer Microfluidic Mixing This compound->Mixer Helper Helper Lipid (e.g., DSPC) Helper->Mixer Chol Cholesterol Chol->Mixer PEG PEG-Lipid PEG->Mixer mRNA mRNA mRNA->Mixer Purify Purification & Buffer Exchange Mixer->Purify LNPs This compound-LNPs (in PBS, pH 7.4) Purify->LNPs

Caption: Workflow for this compound-LNP formulation via microfluidic mixing.

Physicochemical Characterization

The size and size distribution of the formulated LNPs are critical quality attributes that are determined using Dynamic Light Scattering (DLS).

Protocol:

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.

  • DLS Measurement: Analyze the diluted sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

The percentage of mRNA successfully encapsulated within the LNPs is quantified using a fluorescent dye-based assay, such as the RiboGreen™ assay.

Protocol:

  • Sample Preparation: Prepare two sets of LNP samples. One set is left untreated to measure the amount of free (unencapsulated) mRNA. The second set is treated with a surfactant (e.g., Triton™ X-100) to lyse the LNPs and release the encapsulated mRNA, allowing for the measurement of total mRNA.

  • RiboGreen™ Assay: Add the RiboGreen™ reagent to both sets of samples and to a series of mRNA standards of known concentrations. The RiboGreen™ dye fluoresces upon binding to RNA.

  • Fluorescence Measurement: Measure the fluorescence intensity of all samples using a fluorescence plate reader.

  • Calculation: The amount of free and total mRNA is determined from the standard curve. The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Diagram 2: Encapsulation Efficiency Determination

Encapsulation_Efficiency cluster_measurement Fluorescence Measurement LNP_Sample This compound-LNP Sample Free_mRNA Measure Free mRNA (No Triton X-100) LNP_Sample->Free_mRNA Total_mRNA Measure Total mRNA (+ Triton X-100) LNP_Sample->Total_mRNA Calculation Calculate Encapsulation Efficiency Free_mRNA->Calculation Total_mRNA->Calculation

Caption: Workflow for determining mRNA encapsulation efficiency.

The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that influences endosomal escape. It is commonly determined using a fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

Protocol:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

  • Sample Preparation: Dilute the LNP suspension and the TNS dye in each of the different pH buffers in a 96-well plate.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader. TNS fluorescence increases upon binding to the protonated (positively charged) form of the ionizable lipid.

  • pKa Determination: Plot the fluorescence intensity as a function of pH. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[4]

In Vivo Immunogenicity Assessment

The ability of this compound-LNP formulated mRNA vaccines to elicit an immune response is assessed in animal models, such as mice and non-human primates.

Protocol:

  • Animal Models: Utilize appropriate animal models (e.g., BALB/c mice or cynomolgus monkeys).

  • Vaccine Administration: Administer the this compound-LNP mRNA vaccine intramuscularly at various doses. A prime-boost regimen is often employed, with a second dose administered several weeks after the first.[5]

  • Sample Collection: Collect blood samples at specified time points post-immunization to analyze the humoral and cellular immune responses.

The levels of antibodies specific to the antigen encoded by the mRNA are quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Plate Coating: Coat 96-well plates with the recombinant target antigen (e.g., SARS-CoV-2 spike protein).[6][7]

  • Sample Incubation: Add serially diluted serum samples from immunized animals to the coated plates.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibodies (e.g., mouse or primate IgG).

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

  • Data Analysis: Measure the absorbance of the colored product using a plate reader. The antibody titer is determined as the dilution at which a signal significantly above background is detected.

The nature of the T cell response and the activation of B cells in the germinal centers are analyzed using flow cytometry.

Protocol:

  • Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.

  • Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies specific for cell surface markers that identify different T helper cell subsets (e.g., CD4, CXCR3, CCR4) and germinal center B cells (e.g., B220, GL7, CD95). Intracellular staining for key cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) or transcription factors (e.g., T-bet for Th1, GATA3 for Th2) can also be performed after in vitro restimulation with the specific antigen.

  • Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the different cell populations.

Diagram 3: In Vivo Immunogenicity Assessment Workflow

Immunogenicity_Assessment cluster_assays Assays Immunization Animal Immunization (Mice or NHPs) Blood_Collection Blood Collection Immunization->Blood_Collection Immune_Analysis Immune Response Analysis Blood_Collection->Immune_Analysis ELISA ELISA for Antigen-Specific IgG Immune_Analysis->ELISA Flow_Cytometry Flow Cytometry for Th1/Th2 & GC B Cells Immune_Analysis->Flow_Cytometry

Caption: Workflow for in vivo immunogenicity assessment.

Conclusion

The this compound lipid represents a significant advancement in the field of mRNA delivery. Its well-defined structure and favorable physicochemical properties, when formulated into LNPs, lead to efficient mRNA encapsulation and potent in vivo immunogenicity. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working with this promising delivery vehicle, facilitating further research and development of novel mRNA-based medicines.

References

L202 for mRNA Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their delivery. At the core of these LNPs are ionizable lipids, which are critical for encapsulating the mRNA payload and facilitating its release into the cytoplasm of target cells. L202 is a novel, biodegradable ionizable lipid that has demonstrated significant promise in preclinical studies for enhancing the potency and safety of mRNA delivery systems. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, formulation into LNPs, mechanism of action, and preclinical efficacy.

This compound: Physicochemical Properties and LNP Characteristics

This compound is an ionizable cationic lipid specifically designed for the formulation of LNPs for mRNA delivery. Its unique chemical structure, featuring a pH-responsive N-methylpiperidine head and a branched-tail structure with biodegradable ester linkages, contributes to its efficacy and favorable safety profile.[1][2][3]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₄₁H₇₉NO₄[3]
Molecular Weight 650.1 g/mol [3]
pKa ~6.04 - 6.29[1]
Appearance Solid[3]
Solubility Soluble in ethanol[3]
Characteristics of this compound-based Lipid Nanoparticles (this compound-LNPs)

This compound is typically formulated with other lipids, such as phospholipids (e.g., DSPC), cholesterol, and a PEGylated lipid, to form LNPs that encapsulate mRNA.

ParameterValueReference
Particle Size (Z-average) ~103 nm[1]
Polydispersity Index (PDI) 0.08[1]
mRNA Encapsulation Efficiency >97%[1]

Experimental Protocols: Formulation of this compound-LNPs

The formulation of this compound-LNPs can be achieved through various methods, with microfluidic mixing being a common and reproducible approach.[4][5][6]

Materials
  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)

  • mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Stock Solution Preparation
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol. Gentle heating (e.g., at 60°C) may be necessary to ensure complete dissolution.

    • Combine the individual lipid stock solutions to create a mixed lipid stock with the desired molar ratio. A typical starting molar ratio for LNP formulations is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to a desired concentration (e.g., 0.1-1 mg/mL). The acidic pH is crucial for the protonation of this compound, facilitating its interaction with the negatively charged mRNA backbone.

LNP Formulation via Microfluidic Mixing
  • System Setup:

    • Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions to remove any air bubbles and equilibrate the system.

  • Mixing:

    • Load the lipid stock solution (in ethanol) and the mRNA stock solution (in aqueous buffer) into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A common FRR is 3:1 (aqueous:organic). These parameters are critical for controlling the final particle size and require optimization.

    • Initiate the mixing process. The rapid and controlled mixing within the microfluidic channels induces a change in solvent polarity, leading to the self-assembly of lipids around the mRNA, forming LNPs.

  • Dilution and Neutralization:

    • The output from the microfluidic device is a hydro-alcoholic solution containing the newly formed LNPs.

    • Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the nanoparticles.

  • Purification and Concentration:

    • Remove the ethanol and unincorporated components by performing dialysis against PBS (pH 7.4) using a dialysis cassette or by using a tangential flow filtration (TFF) system.

    • Concentrate the LNP solution to the desired final concentration.

  • Sterile Filtration:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Characterization of this compound-LNPs
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • mRNA Encapsulation Efficiency: Determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).

  • Zeta Potential: Measured to determine the surface charge of the nanoparticles.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficacy of this compound-LNPs in delivering mRNA is critically dependent on their ability to be taken up by target cells and subsequently release their mRNA payload from the endosome into the cytoplasm.

Cellular Uptake

LNP-mediated mRNA delivery to cells is primarily initiated through endocytosis. While multiple endocytic pathways can be involved, clathrin-mediated endocytosis is a major route for nanoparticles of the size of this compound-LNPs.[7][8][9]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LNP This compound-LNP Receptor Receptor LNP->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Invagination & Fission EarlyEndosome Early Endosome (pH ~6.5) ClathrinVesicle->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome mRNA_release mRNA Release LateEndosome->mRNA_release Endosomal Escape Endosomal_Escape cluster_endosome Endosome Lumen (Acidic pH) cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm LNP_protonated Protonated this compound-LNP (+) AnionicLipid Anionic Lipids (-) LNP_protonated->AnionicLipid Electrostatic Interaction MembraneDisruption Membrane Destabilization (Hexagonal Phase Formation) AnionicLipid->MembraneDisruption mRNA mRNA MembraneDisruption->mRNA mRNA Release Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis Ribosome->Protein

References

The Role of L202 in Enhancing Lipid Nanoparticle Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L202, a novel ionizable lipid, and its critical role in the stability and efficacy of lipid nanoparticles (LNPs) for mRNA delivery. We will explore the physicochemical properties of this compound-formulated LNPs, detail relevant experimental protocols, and visualize key mechanisms and workflows.

Introduction to this compound and its Significance in LNP Formulation

This compound is an advanced ionizable lipid specifically designed for the formulation of mRNA-based therapeutics and vaccines.[1] Its unique molecular structure, featuring a pH-responsive N-methylpiperidine head and a branched-tail structure with biodegradable ester linkages, addresses several key challenges in drug delivery.[1] The primary functions of this compound within an LNP formulation are to:

  • Enable high encapsulation efficiency of mRNA: The cationic nature of this compound at acidic pH facilitates strong electrostatic interactions with the negatively charged mRNA backbone during LNP formation.

  • Promote endosomal escape: The pKa of this compound is in a range that allows the LNP to remain neutral in the bloodstream but become positively charged in the acidic environment of the endosome. This charge reversal disrupts the endosomal membrane, releasing the mRNA cargo into the cytoplasm.[1]

  • Ensure stability during storage and in physiological conditions: The overall composition and structure of this compound contribute to the formation of stable nanoparticles that protect the mRNA from degradation.[1]

Quantitative Data on this compound-LNP Characteristics

The physicochemical properties of this compound-LNPs are critical indicators of their stability and in vivo performance. The following table summarizes key quantitative data reported for this compound-formulated LNPs.[1]

ParameterValueSignificance
pKa ~6.04–6.29Facilitates efficient endosomal escape while maintaining stability at physiological pH.
Particle Size ~103 nmOptimal size for cellular uptake and avoiding rapid clearance from circulation.
Polydispersity Index (PDI) 0.08Indicates a narrow particle size distribution, which is crucial for consistent performance and safety.
mRNA Encapsulation Efficiency >97%Demonstrates the high capacity of this compound-LNPs to carry the therapeutic payload.

Impact of this compound on LNP Stability

A major advantage of this compound is its contribution to the stability of LNP formulations, particularly its compatibility with lyophilization (freeze-drying).

  • Lyophilization and Cold-Chain Management: this compound-LNPs, when lyophilized with 16% sucrose, have been shown to preserve mRNA integrity and immunogenicity after one month of storage at 5°C or 25°C.[1] This significantly alleviates the logistical challenges associated with ultra-cold chain storage required for many mRNA vaccines.[1]

  • Biodegradability and Safety: The ester linkages in the tail structure of this compound are designed to be biodegradable, leading to rapid tissue clearance (within 72 hours post-injection) and minimal hepatic accumulation. This enhances the safety profile of the LNP formulation.[1]

Experimental Protocols

Detailed methodologies are essential for the successful formulation and characterization of this compound-LNPs. The following sections outline standard protocols.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing this compound-LNPs with consistent and reproducible characteristics.

Materials:

  • This compound ionizable lipid

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA transcript

  • Ethanol (molecular biology grade)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

  • Prepare mRNA Aqueous Solution: Dissolve the mRNA transcript in a citrate buffer at a concentration suitable for the desired mRNA-to-lipid ratio.

  • Microfluidic Mixing: Set the flow rates for the lipid-ethanol and mRNA-aqueous solutions on the microfluidic pump. A typical flow rate ratio is 3:1 (aqueous:organic).

  • Initiate Mixing: Pump the two solutions through the microfluidic device, where they undergo rapid mixing, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is immediately subjected to dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

LNP Stability Assessment

The following are key assays to evaluate the stability of this compound-LNP formulations.

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP formulation in PBS to an appropriate concentration.

    • Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument.

    • Perform measurements at various time points and under different storage conditions (e.g., 4°C, 25°C, -20°C) to assess physical stability.

  • Method: RiboGreen Assay (or similar fluorescent dye-based assay)

  • Procedure:

    • Prepare two sets of LNP samples diluted in a suitable buffer.

    • To one set of samples, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.

    • Add the RiboGreen fluorescent dye to both sets of samples. The dye's fluorescence increases significantly upon binding to nucleic acids.

    • Measure the fluorescence intensity of both sets of samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

  • Method: Agarose Gel Electrophoresis or Capillary Electrophoresis

  • Procedure:

    • Extract the mRNA from the LNP formulation using a suitable lysis buffer and purification kit.

    • Run the extracted mRNA on an agarose gel or through a capillary electrophoresis system.

    • Visualize the mRNA band(s) to assess for any degradation (e.g., smearing or the appearance of lower molecular weight fragments).

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes related to this compound-LNPs.

LNP_Formation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipid Mix This compound, Helper Lipids, PEG-Lipid in Ethanol Microfluidic Mixing Rapid Microfluidic Mixing Lipid Mix->Microfluidic Mixing mRNA Solution mRNA in Acidic Buffer (pH 4) mRNA Solution->Microfluidic Mixing Self-Assembly LNP Self-Assembly (Acidic Core) Microfluidic Mixing->Self-Assembly Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Self-Assembly->Purification Final LNPs Stable this compound-LNPs (Neutral Surface) Purification->Final LNPs Endosomal_Escape_Mechanism cluster_cellular_env Cellular Environment cluster_mechanism Mechanism of Release LNP_Extracellular LNP in Bloodstream (pH 7.4, Neutral Surface) Endocytosis Cellular Uptake (Endocytosis) LNP_Extracellular->Endocytosis Endosome LNP in Endosome (pH ~6.0-6.5) Endocytosis->Endosome Protonation This compound becomes positively charged Endosome->Protonation Acidification Membrane_Interaction Interaction with endosomal membrane Protonation->Membrane_Interaction Release mRNA Release into Cytoplasm Membrane_Interaction->Release Disruption Stability_Assessment_Workflow cluster_assays Stability Assays cluster_conditions Stress Conditions LNP_Sample This compound-LNP Formulation DLS Particle Size & PDI (DLS) LNP_Sample->DLS Encapsulation Encapsulation Efficiency (Fluorescence Assay) LNP_Sample->Encapsulation Integrity mRNA Integrity (Electrophoresis) LNP_Sample->Integrity Storage Time-course at different temperatures (e.g., 4°C, 25°C) LNP_Sample->Storage FreezeThaw Freeze-Thaw Cycles LNP_Sample->FreezeThaw Storage->LNP_Sample re-test FreezeThaw->LNP_Sample re-test

References

L202 Ionizable Lipid for Gene Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of gene therapy has opened new frontiers in the treatment of a myriad of genetic and acquired diseases. Central to the success of these therapies is the development of safe and effective delivery systems for nucleic acid payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA). Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, the leading non-viral delivery platform for nucleic acids. This technical guide provides an in-depth overview of the L202 ionizable lipid, a potent and versatile component for LNP-mediated gene therapy. For the purposes of this guide, data pertaining to the structurally related and extensively studied ionizable lipidoid C12-200 will be presented as representative of the this compound class of lipids, reflecting their interchangeable use and similar performance characteristics documented in scientific literature.

This compound/C12-200: Physicochemical Properties and LNP Formulation

This compound is an ionizable cationic lipid characterized by a pKa of approximately 6.04.[1] This property is crucial for its function; the lipid remains largely neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated and positively charged within the acidic environment of the endosome. This pH-dependent charge switch is fundamental to its mechanism of action.

C12-200 is a branched-chain ionizable lipidoid that has been extensively utilized in the formulation of LNPs for the delivery of both siRNA and mRNA.[2][3] LNPs formulated with this compound/C12-200 typically consist of the ionizable lipid, a helper phospholipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid to enhance stability and circulation time.[4][5]

Table 1: Physicochemical Properties of this compound/C12-200-Based LNPs for siRNA Delivery
ParameterValueReference
Ionizable Lipid This compound / C12-200[1][2]
pKa ~6.04 - 6.96[1][6]
Particle Size (Diameter) 70 - 100 nm[7][8]
Polydispersity Index (PDI) < 0.2[7][8]
Zeta Potential (at neutral pH) Near-neutral[7]
siRNA Encapsulation Efficiency > 85%[8][9]

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol describes a reproducible method for formulating this compound/C12-200 LNPs encapsulating siRNA using a microfluidic device.

Materials:

  • This compound/C12-200 ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA

  • Ethanol (anhydrous)

  • Sodium Acetate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound/C12-200, DOPE/DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5 for C12-200:DOPE:Cholesterol:PEG).[5]

  • Prepare siRNA Solution: Dissolve the siRNA in 50 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

  • Set Flow Rates: A typical flow rate ratio of the aqueous to the organic phase is 3:1.[7] The total flow rate can be adjusted to control particle size.

  • Initiate Mixing: Start the pumps to initiate the mixing of the two solutions within the microfluidic chip. The rapid mixing of the organic and aqueous phases leads to the self-assembly of the LNPs.

  • Dialysis: Collect the resulting LNP dispersion and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

Characterization of LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter and PDI.

b) Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl). Measure the electrophoretic mobility using a DLS instrument to calculate the zeta potential.

c) siRNA Encapsulation Efficiency Quantification:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples. To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA (total siRNA). The other set remains untreated (free siRNA).

    • Add RiboGreen reagent to both sets of samples and to a standard curve of known siRNA concentrations.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

In Vitro Gene Silencing Assay

Materials:

  • Target cells expressing the gene of interest (e.g., hepatocytes, cancer cell lines)

  • Cell culture medium and supplements

  • LNP-siRNA formulation

  • Control LNP (with scrambled siRNA)

  • Reagents for quantifying gene or protein expression (e.g., qRT-PCR primers, antibodies for Western blot or ELISA)

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the LNP-siRNA formulation and control LNPs.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).

  • Analysis:

    • mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA level of the target gene.

    • Protein Level: Lyse the cells and perform Western blotting or an ELISA to measure the protein level of the target gene.

  • Data Analysis: Normalize the gene/protein expression to a housekeeping gene/protein and compare the expression in treated cells to untreated or control-treated cells to determine the percentage of gene silencing.

In Vivo Gene Silencing Study in Mice

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • LNP-siRNA formulation

  • Control LNP formulation

  • Anesthetic

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Animal Acclimation: Acclimate the mice to the facility for at least one week before the experiment.

  • Administration: Administer the LNP-siRNA and control LNP formulations to the mice via intravenous (tail vein) injection at desired doses (e.g., 0.01 to 1 mg/kg siRNA).[4]

  • Monitoring: Monitor the animals for any signs of toxicity.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection), collect blood samples via submandibular or retro-orbital bleeding.

  • Tissue Harvesting: At the end of the study, euthanize the mice and harvest relevant tissues (e.g., liver, spleen).

  • Analysis:

    • Serum Protein Levels: If the target gene encodes a secreted protein, measure its concentration in the serum using an ELISA.

    • Tissue mRNA Levels: Extract RNA from the harvested tissues and perform qRT-PCR to determine the target mRNA levels.

  • Data Analysis: Compare the target gene/protein levels in the treated groups to the control group to determine the in vivo gene silencing efficiency.

In Vivo Efficacy of this compound/C12-200 LNPs for siRNA Delivery

LNP formulations incorporating C12-200 have demonstrated remarkable potency in mediating gene silencing in vivo.

Table 2: In Vivo Gene Silencing Efficacy of C12-200 LNPs
Animal ModelTarget GeneRoute of AdministrationsiRNA DoseGene Silencing EfficiencyReference
Mouse Factor VIIIntravenous0.03 mg/kg~87% reduction in serum protein[10]
Mouse Factor VIIIntravenous0.01 mg/kg~50% reduction in serum protein[10]
Non-human Primate Transthyretin (TTR)Intravenous0.03 mg/kgHigh levels of knockdown[11]

Mechanism of Action and Cellular Fate

The efficacy of this compound/C12-200 LNPs is attributed to their ability to efficiently deliver their nucleic acid payload to the cytoplasm of target cells. This process involves several key steps:

  • Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.[12]

  • Endosomal Escape: Once inside the endosome, the decreasing pH leads to the protonation of the ionizable lipid. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the siRNA into the cytoplasm.[13][] This is a critical step, as failure to escape the endosome results in the degradation of the LNP and its cargo in the lysosome.

  • RISC Loading and Gene Silencing: In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then guides the cleavage of the target mRNA, resulting in gene silencing.

Safety and Toxicity

The safety profile of ionizable lipids is a critical consideration for their clinical translation. While generally considered to have a better safety profile than permanently cationic lipids, some studies have reported potential for toxicity, particularly at higher doses. For C12-200, some studies have observed elevated liver enzymes (AST) in mice at higher doses, suggesting potential hepatotoxicity.[15] Immunostimulatory effects, including the production of pro-inflammatory cytokines, have also been associated with some ionizable lipids, including C12-200.[16] Therefore, careful dose-finding studies and thorough toxicological evaluation are essential in the preclinical development of any this compound/C12-200-based LNP formulation.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification & Final Formulation lipid_sol Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) mixer Microfluidic Device lipid_sol->mixer Organic Phase sirna_sol siRNA in Aqueous Buffer (pH 4) sirna_sol->mixer Aqueous Phase dialysis Dialysis (vs. PBS, pH 7.4) mixer->dialysis Self-Assembly filtration Sterile Filtration dialysis->filtration Buffer Exchange & Ethanol Removal final_lnp Final LNP-siRNA Formulation filtration->final_lnp

LNP-siRNA Formulation Workflow

Endosomal_Escape_Mechanism cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_silencing Gene Silencing lnp_outside LNP-siRNA (Neutral Charge at pH 7.4) endocytosis Endocytosis lnp_outside->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation protonation This compound Protonation (Positive Charge) late_endosome->protonation membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction destabilization Membrane Destabilization & Fusion membrane_interaction->destabilization release siRNA Release destabilization->release cytoplasm Cytoplasm release->cytoplasm risc RISC Loading cytoplasm->risc mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage silencing Gene Silencing mrna_cleavage->silencing

Mechanism of LNP-mediated siRNA Delivery

Conclusion

The this compound/C12-200 class of ionizable lipids represents a significant advancement in the field of nucleic acid delivery. Their pH-responsive nature enables the formulation of potent LNP systems capable of mediating high levels of gene silencing in vivo at low doses. This technical guide provides a comprehensive overview of the available data and methodologies for utilizing this compound/C12-200 in gene therapy research and development. Further optimization of LNP formulations and a deeper understanding of their in vivo behavior and safety profiles will continue to drive the clinical translation of this promising technology.

References

Early Research on L202: A Technical Overview of a Novel Cationic Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding the novel ionizable cationic lipid, L202. This document focuses on the foundational data and methodologies presented in the initial scientific literature, offering a comprehensive resource for researchers in the field of nucleic acid delivery. The information is derived from key studies that first characterized and evaluated this compound for its potential in mRNA vaccine development.

Introduction to this compound Cationic Lipid

This compound is an ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA).[1][2] Its chemical structure features a pH-responsive N-methylpiperidine head and a unique branched-tail with ester linkages, designed to be biodegradable.[1] The key innovation of this compound lies in its ability to efficiently encapsulate mRNA and facilitate its escape from endosomes, a critical step for successful protein translation within the cell.

Chemical and Physical Properties:

  • Chemical Name: 1-methyl-4-piperidinecarboxylic acid, 2-[9-oxo-9-[(3-pentyloctyl)oxy]nonyl]dodecyl ester

  • CAS Number: 2170488-92-1

  • Molecular Formula: C₄₁H₇₉NO₄

  • Molecular Weight: 650.1 g/mol

  • pKa: 6.04–6.29[1]

The pKa of this compound is in a range that allows for a neutral charge at physiological pH, contributing to stability in circulation, and a positive charge in the acidic environment of the endosome, which is crucial for endosomal release.

This compound Lipid Nanoparticle (LNP) Formulation and Characterization

The early research on this compound focused on its formulation into LNPs and the characterization of their physicochemical properties. These LNPs are typically composed of the this compound cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on this compound-LNPs.

ParameterValueReference
Particle Size (Diameter) ~103 nm[1]
Polydispersity Index (PDI) 0.08[1]
mRNA Encapsulation Efficiency >97%[1]

Table 1: Physicochemical Properties of this compound-LNPs

Animal ModelmRNA Dose Range (single dose)Key FindingsReference
Mice 0.1–10 µgInduced dose-dependent SARS-CoV-2 spike-specific IgG titers, outperforming MC3-based LNPs. Elicited a balanced Th1/Th2 immune response.[1]
Non-human Primates 100 µg (two doses)Generated neutralizing antibody titers exceeding those in convalescent human sera, with efficacy against multiple SARS-CoV-2 variants.[1]

Table 2: In Vivo Immunogenicity of this compound-LNPs for mRNA Vaccine Delivery

Experimental Protocols

This section details the methodologies employed in the early research on this compound, providing a guide for the replication and further development of these findings.

This compound-LNP Formulation

The following protocol outlines the microfluidic mixing method used to prepare this compound-LNPs.

  • Lipid Stock Solution Preparation:

    • Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. The exact ratios are often proprietary but are a critical parameter for optimization.

  • mRNA Solution Preparation:

    • Dilute the mRNA transcript in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device to combine the two solutions at a controlled flow rate. The rapid mixing of the organic and aqueous phases leads to the self-assembly of the LNPs with the mRNA encapsulated.

  • Purification and Buffer Exchange:

    • Remove the ethanol and neutralize the pH by dialyzing the LNP solution against a neutral buffer, such as phosphate-buffered saline (PBS), pH 7.4.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI):

    • Measured by Dynamic Light Scattering (DLS). The LNP solution is diluted in PBS and analyzed to determine the average particle diameter and the heterogeneity of the particle size distribution (PDI).

  • mRNA Encapsulation Efficiency:

    • Typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent. The difference in fluorescence is used to calculate the percentage of encapsulated mRNA.

In Vivo Immunogenicity Studies
  • Animal Models:

    • BALB/c mice and cynomolgus monkeys were used in the initial studies.

  • Administration:

    • This compound-LNPs encapsulating mRNA encoding the antigen of interest (e.g., SARS-CoV-2 spike protein) are administered via intramuscular injection.

  • Immunological Analysis:

    • Antibody Titers: Blood samples are collected at specified time points post-vaccination. Antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) are measured using ELISA.

    • Neutralizing Antibody Assays: The ability of the induced antibodies to neutralize viral entry into cells is assessed using a pseudovirus or live virus neutralization assay.

    • T-cell Response: Splenocytes (from mice) or peripheral blood mononuclear cells (PBMCs) (from non-human primates) can be isolated and stimulated with the antigen to measure T-cell activation and cytokine production (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining.

Visualized Workflows and Pathways

The following diagrams illustrate key processes in the research and application of this compound cationic lipid.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound Lipid Ethanol Ethanol This compound->Ethanol PL Phospholipid PL->Ethanol Chol Cholesterol Chol->Ethanol PEG PEG-Lipid PEG->Ethanol Mixer Microfluidic Mixing Ethanol->Mixer mRNA mRNA Buffer Acidic Buffer (pH 4.0) mRNA->Buffer Buffer->Mixer Purification Dialysis/ Buffer Exchange (to PBS, pH 7.4) Mixer->Purification LNP This compound-LNP Purification->LNP

Caption: this compound-LNP Formulation Workflow.

mRNA_Delivery_Pathway LNP This compound-LNP (Neutral Charge at pH 7.4) Cell Target Cell (e.g., Muscle Cell, APC) LNP->Cell Administration (IM) Endocytosis Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Uptake LNP_Protonated Protonated this compound (Positive Charge) Endosome->LNP_Protonated pH drop Escape Endosomal Escape LNP_Protonated->Escape Membrane Interaction mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Antigen Protein Expression Translation->Protein Immune_Response Immune Response Protein->Immune_Response Antigen Presentation

Caption: Proposed mRNA Delivery and Immune Activation Pathway.

References

Unraveling the Functional Characteristics of the L-02 Cell Line: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L-02 cell line, historically described as a human fetal hepatocyte cell line, has been utilized in numerous in vitro studies to model liver function and toxicology. This guide provides a comprehensive overview of the reported in vitro functions of the L-02 cell line, detailing its expression of key hepatic markers and its use in toxicological and pharmacological research. Critically, this document also addresses the significant controversy surrounding the identity of the L-02 cell line, with multiple studies identifying it as a derivative of the HeLa cell line. This guide aims to provide researchers with a thorough understanding of the historical data associated with L-02 cells while strongly emphasizing the critical need for cell line authentication to ensure the validity of future research.

Introduction: The L-02 Cell Line - A Dual Identity

The L-02 cell line was initially established from human fetal liver tissue and has been widely used as an in vitro model for normal human hepatocytes. Studies have reported that L-02 cells exhibit many of the morphological and functional characteristics of primary hepatocytes, including the expression of liver-specific proteins and metabolic enzymes.[1][2] These characteristics have made the L-02 cell line a popular tool for investigating drug metabolism, hepatotoxicity, and the molecular mechanisms of liver disease.

However, it is crucial to note that the identity of the L-02 cell line has been a subject of significant debate and investigation. Multiple independent studies, utilizing short tandem repeat (STR) analysis, have concluded that the L-02 cell line is cross-contaminated with and is, in fact, a derivative of the human cervical cancer cell line, HeLa.[1][3][4] This misidentification has profound implications for the interpretation of data generated using this cell line. Therefore, while this guide summarizes the historically reported functions of L-02 as a "hepatocyte" model, it is imperative that researchers critically evaluate this information in light of its confirmed HeLa origin.

In Vitro Hepatocyte-like Functions of the L-02 Cell Line

Despite the controversy, numerous studies have characterized the L-02 cell line as possessing functions characteristic of hepatocytes. These functions are primarily related to protein synthesis and xenobiotic metabolism.

Expression of Key Hepatic Markers

The L-02 cell line has been reported to express a panel of genes and proteins that are characteristic of functional hepatocytes. This expression has been qualitatively and quantitatively assessed using various molecular biology techniques.

Table 1: Expression of Hepatocyte-Specific Markers in L-02 Cells

MarkerTypeMethod of DetectionReported Findings
Albumin (ALB)Protein & GeneWestern Blotting, PCRExpressed at both the mRNA and protein level.[1][5]
Cytochrome P450 3A4 (CYP3A4)Protein & GeneWestern Blotting, PCRPresence of the key drug-metabolizing enzyme.[1][2]
Uridine diphosphate glucuronosyltransferase (UDPGT)ProteinWestern BlottingExpression of this phase II metabolizing enzyme.[1]
Human Glutathione S-transferase (GST)GenePCRDetection of the gene for this detoxification enzyme.[1]
Human Factor XGenePCRExpression of the gene for this coagulation factor.[1]
Asialoglycoprotein receptor (ASGPR)ProteinImmunofluorescenceExpressed in L-02 cells, though at lower levels than some HCC cell lines.[6]
Glypican-3 (GPC3)ProteinImmunofluorescenceExpressed in L-02 cells, though at lower levels than some HCC cell lines.[6]
Functional Assays

Beyond marker expression, the L-02 cell line has been utilized in functional assays to assess its metabolic capacity.

Table 2: Functional Characteristics of L-02 Cells In Vitro

Functional AssayDescriptionReported Observations
Drug MetabolismAssessment of the cell's ability to metabolize xenobiotics.L-02 cells have been used to study the metabolism of various compounds, attributed to the presence of CYP enzymes.[2]
Hepatotoxicity StudiesUsed as a model to evaluate the toxic effects of drugs and other chemicals on liver cells.The cell line has been employed to investigate mechanisms of drug-induced liver injury.[2]

Signaling Pathways Investigated in L-02 Cells

Several signaling pathways have been investigated in the L-02 cell line in the context of cellular stress, metabolism, and toxicology.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cellular metabolism and growth. Studies using L-02 cells have explored how various stimuli modulate this pathway. For instance, crocetin, a natural antioxidant, has been shown to protect L-02 cells from TGF-β-induced damage by regulating the AMPK/mTOR pathway, thereby promoting proliferation and autophagy while suppressing apoptosis.[7]

AMPK_mTOR_Pathway cluster_stimuli Stimuli cluster_pathway Signaling Cascade Crocetin Crocetin AMPK AMPK Crocetin->AMPK Proliferation Proliferation Crocetin->Proliferation TGF_beta TGF-β TGF_beta->AMPK Apoptosis Apoptosis TGF_beta->Apoptosis mTOR mTOR AMPK->mTOR Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy

Crocetin's effect on the AMPK/mTOR pathway in L-02 cells.
PGC-1α/Nrf2 Signaling Pathway

The PGC-1α/Nrf2 signaling pathway is a critical regulator of mitochondrial biogenesis and the antioxidant response. Research utilizing L-02 cells has investigated how this pathway is affected by environmental toxins. For example, migrations from PEEK packaging materials were found to induce mitochondrial damage in L-02 cells via the PGC-1α/Nrf2 signaling pathway.[8]

PGC1a_Nrf2_Pathway cluster_stressor Stressor cluster_response Cellular Response PEEK_Migrants PEEK Migrants Mitochondrial_Damage Mitochondrial Damage PEEK_Migrants->Mitochondrial_Damage PGC1a PGC-1α Nrf2 Nrf2 PGC1a->Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Mitochondrial_Damage->PGC1a

PEEK migrants inducing mitochondrial damage via the PGC-1α/Nrf2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols that have been used to characterize the L-02 cell line.

Cell Culture
  • Media: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with a brief incubation in trypsin-EDTA, and re-seeded in fresh medium.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: L-02 cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the protein of interest (e.g., Albumin, CYP3A4). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Polymerase Chain Reaction (PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from L-02 cells using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the genes of interest (e.g., ALB, GSTM1, F10).

  • Analysis: The PCR products are analyzed by agarose gel electrophoresis to confirm the presence and size of the amplified gene fragments.

Laser Confocal Microscopy for Protein Localization
  • Cell Seeding: L-02 cells are grown on glass coverslips.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Immunostaining: Cells are incubated with primary antibodies against the target protein, followed by incubation with a fluorescently labeled secondary antibody.

  • Imaging: The coverslips are mounted on microscope slides, and the subcellular localization of the protein is visualized using a laser scanning confocal microscope.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis Start L-02 Cell Culture Protein_Extraction Protein Extraction Start->Protein_Extraction RNA_Extraction RNA Extraction Start->RNA_Extraction Cell_Fixation Cell Fixation Start->Cell_Fixation Western_Blot Western Blotting Protein_Extraction->Western_Blot PCR PCR RNA_Extraction->PCR Confocal_Microscopy Confocal Microscopy Cell_Fixation->Confocal_Microscopy

General experimental workflow for L-02 cell characterization.

The Critical Issue of Cell Line Misidentification

Implications of HeLa Contamination:

  • Irreproducibility of Research: Studies using misidentified cell lines contribute to the growing problem of irreproducibility in biomedical research.

  • Misguided Drug Development: Relying on data from a misidentified cell line can lead to incorrect decisions in the drug development pipeline.

Conclusion and Recommendations

The L-02 cell line has been historically described as a valuable in vitro tool for liver-related research. However, the overwhelming evidence of its misidentification as a HeLa derivative necessitates a critical re-evaluation of its use.

For future research, the following recommendations are strongly advised:

  • Cell Line Authentication: Always authenticate cell lines using STR profiling before initiating any experiments. This is a critical step to ensure the identity and purity of the cell line.

  • Use of Validated Hepatocyte Models: For studies requiring a normal human hepatocyte model, researchers should consider using primary human hepatocytes or other well-characterized and authenticated hepatocyte cell lines.

By adhering to these principles, the scientific community can improve the reliability and reproducibility of in vitro research and ensure that the models used are appropriate for the biological questions being addressed.

References

Methodological & Application

Application Notes and Protocols for L202 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably for mRNA vaccines. The ionizable lipid component is a critical determinant of the efficacy and safety of these formulations. L202 is a novel ionizable lipid designed for potent mRNA delivery. Formulations incorporating this compound have demonstrated desirable physicochemical properties, including a particle size of approximately 103 nm, a low polydispersity index (PDI) of 0.08, and high mRNA encapsulation efficiency exceeding 97%.[1] This document provides a detailed protocol for the formulation of this compound-based lipid nanoparticles using microfluidics, along with methodologies for their characterization.

Materials and Reagents

A representative formulation of this compound lipid nanoparticles consists of four key lipid components. While the precise molar ratio for this compound has not been explicitly published, a common starting point for novel ionizable lipids is a molar ratio of 50:10:38.5:1.5.[2][3][4][5]

ComponentFull Chemical NameMolar Ratio (%)Purpose
Ionizable Lipid This compound50Encapsulates and facilitates the endosomal escape of mRNA.
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10Aids in the structural integrity of the nanoparticle.
Structural Lipid Cholesterol38.5Stabilizes the nanoparticle structure.
PEG-Lipid DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)1.5Controls particle size and reduces aggregation.

Experimental Protocols

Preparation of Lipid Stock Solution (Organic Phase)

This protocol is for the preparation of 1 mL of a 12.5 mM total lipid stock solution in ethanol.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • Anhydrous Ethanol (200 proof)

  • RNase-free microcentrifuge tubes

Procedure:

  • Prepare individual stock solutions of each lipid in anhydrous ethanol.

  • In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the volumes calculated for a 50:10:38.5:1.5 molar ratio to achieve a final total lipid concentration of 12.5 mM.

  • Vortex the solution thoroughly to ensure complete mixing. This final mixture is the organic phase.

Preparation of mRNA Solution (Aqueous Phase)

Materials:

  • mRNA transcript

  • Citrate buffer (25-50 mM, pH 4.0)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA to the desired concentration using citrate buffer (e.g., 25-50 mM, pH 4.0). The acidic pH of the buffer is crucial for the protonation of the ionizable lipid, which facilitates its interaction with the negatively charged mRNA backbone.[6]

This compound Lipid Nanoparticle Formulation using Microfluidics

Microfluidic mixing is the preferred method for producing monodisperse LNPs with high encapsulation efficiency.[6] This process involves the rapid and controlled mixing of the lipid-ethanol solution with the aqueous mRNA solution.

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

Procedure:

  • Load the lipid stock solution (organic phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.

  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

  • Set the total flow rate according to the manufacturer's instructions for the microfluidic device to ensure rapid and efficient mixing.

  • Initiate the flow from both syringes into the microfluidic cartridge. The rapid mixing of the two phases induces a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Collect the resulting LNP dispersion from the outlet of the microfluidic device.

LNP_Formation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, DMG-PEG 2000 in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Flow Rate = X mRNA_Solution mRNA Solution (in Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Flow Rate = 3X LNP_Dispersion This compound LNP Dispersion Microfluidic_Mixing->LNP_Dispersion Purification Purification (Dialysis/TFF) LNP_Dispersion->Purification Final_Product Final this compound LNP Formulation Purification->Final_Product

Fig. 1: this compound LNP Formulation Workflow.
Purification and Buffer Exchange

To remove the ethanol and unencapsulated mRNA, and to raise the pH to a physiological level, a purification and buffer exchange step is necessary.

Equipment:

  • Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Transfer the LNP dispersion to a dialysis cassette or the reservoir of a TFF system.

  • Dialyze against PBS (pH 7.4) overnight at 4°C with multiple buffer changes, or perform diafiltration using the TFF system until the ethanol is removed and the buffer is exchanged.

  • The resulting purified LNP solution can be sterile-filtered through a 0.22 µm filter.

Characterization of this compound Lipid Nanoparticles

Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and the size distribution (PDI) of the LNPs in solution.

Procedure:

  • Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).

  • Analyze the sample using a DLS instrument according to the manufacturer's protocol.

  • Record the Z-average diameter for particle size and the PDI value. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

mRNA Encapsulation Efficiency

Principle: The Quant-iT RiboGreen assay is a fluorescent-based method used to quantify the amount of encapsulated mRNA. The fluorescence of the RiboGreen dye is significantly enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.

Procedure:

  • Prepare two sets of samples from the purified LNP solution.

  • To the first set, add the RiboGreen reagent to measure the fluorescence of the unencapsulated (free) mRNA.

  • To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Then, add the RiboGreen reagent to measure the total mRNA fluorescence.

  • Calculate the encapsulation efficiency using the following formula:

    Encapsulation Efficiency (%) = [(Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence] x 100

Summary of this compound LNP Characteristics

ParameterMethodTypical Value
Particle Size (Z-average) Dynamic Light Scattering (DLS)~103 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.08
mRNA Encapsulation Efficiency Quant-iT RiboGreen Assay>97%
pKa of this compound -~6.04–6.29

Signaling Pathway for LNP-mediated mRNA Delivery

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound LNPs for mRNA delivery.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP_ext This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP_ext->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Acidic pH Destabilization Endosomal Membrane Destabilization Protonation->Destabilization mRNA_Release mRNA Release into Cytoplasm Destabilization->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression

Fig. 2: Cellular Uptake and mRNA Release.

References

Application Notes and Protocols for L202-Mediated mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a transformative platform for a wide array of therapeutic and prophylactic applications, including vaccines and gene therapies. The success of mRNA-based modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have proven to be the most clinically advanced and successful platforms for mRNA delivery. At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.

L202 is a novel, biodegradable ionizable lipid designed for potent mRNA delivery. It features a pH-responsive N-methylpiperidine head group and a unique branched-tail structure with ester linkages, contributing to its favorable safety profile and efficient endosomal escape. This compound-formulated LNPs have demonstrated high mRNA encapsulation efficiency, optimal particle size, and robust immunogenicity in preclinical models, making this compound a promising candidate for the next generation of mRNA-based therapeutics.[1]

This document provides detailed application notes and protocols for the utilization of this compound in the encapsulation of mRNA for research and development purposes.

This compound: Chemical Properties and Performance Data

The ionizable lipid this compound possesses a pKa of approximately 6.04, which is crucial for its function.[2] This pKa value allows for a positive charge in the acidic environment of the endosome, facilitating interaction with the endosomal membrane and subsequent mRNA release, while remaining near-neutral at physiological pH, which minimizes toxicity.[2]

Table 1: Physicochemical and Performance Characteristics of this compound-LNPs [1]

ParameterValue
Ionizable Lipid This compound
pKa ~6.04
Particle Size (Diameter) ~103 nm
Polydispersity Index (PDI) ~0.08
mRNA Encapsulation Efficiency >97%

Experimental Protocols

Preparation of this compound-LNP Formulation

This protocol describes the preparation of this compound-containing lipid nanoparticles encapsulating mRNA using microfluidic mixing.

Materials:

  • This compound (Ionizable Lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (200 proof, anhydrous)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Lipid Stock Solution Preparation:

  • Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol. Gentle heating may be necessary to fully dissolve the lipids.

  • Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid) .

LNP Formulation using Microfluidics:

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

  • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:ethanol) .

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the this compound-LNPs.

  • Collect the resulting LNP solution.

  • Perform buffer exchange and purification by dialyzing the LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification Lipid_Mix Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Device Lipid_Mix->Microfluidics Organic Phase mRNA_Sol mRNA Solution (in low pH buffer) mRNA_Sol->Microfluidics Aqueous Phase Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis LNP Formation Final_LNP Final this compound-mRNA LNPs Dialysis->Final_LNP Purified LNPs

Fig. 1: this compound-LNP Formulation Workflow.
Characterization of this compound-mRNA LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Equilibrate the sample to 25°C.

    • Perform DLS measurements to determine the Z-average diameter and PDI.

B. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay)

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Materials:

    • Quant-iT RiboGreen RNA Assay Kit

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

    • Triton X-100 solution (2% in TE buffer)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a standard curve of the free mRNA in TE buffer.

    • In a 96-well plate, prepare two sets of LNP samples:

      • Set 1 (Intact LNPs): Dilute the LNP suspension in TE buffer.

      • Set 2 (Disrupted LNPs): Dilute the LNP suspension in TE buffer containing 0.1% Triton X-100 to lyse the nanoparticles.

    • Add the RiboGreen working solution to all wells containing standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

    • Calculate the mRNA concentration in both sets of samples using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Encapsulation_Efficiency_Workflow cluster_samples Sample Preparation cluster_assay RiboGreen Assay cluster_calculation Calculation LNP_Sample This compound-mRNA LNP Sample Intact_LNP Intact LNPs (in TE buffer) LNP_Sample->Intact_LNP Disrupted_LNP Disrupted LNPs (in TE buffer + Triton X-100) LNP_Sample->Disrupted_LNP Add_RiboGreen Add RiboGreen Reagent Intact_LNP->Add_RiboGreen Disrupted_LNP->Add_RiboGreen Measure_Fluorescence Measure Fluorescence Add_RiboGreen->Measure_Fluorescence Calc_Free_mRNA Calculate Free mRNA (from Intact LNPs) Measure_Fluorescence->Calc_Free_mRNA Calc_Total_mRNA Calculate Total mRNA (from Disrupted LNPs) Measure_Fluorescence->Calc_Total_mRNA Calc_EE Calculate Encapsulation Efficiency (%) Calc_Free_mRNA->Calc_EE Calc_Total_mRNA->Calc_EE Final_Result Encapsulation Efficiency Calc_EE->Final_Result

Fig. 2: RiboGreen Assay Workflow.
In Vitro Transfection with this compound-mRNA LNPs

This protocol outlines a general procedure for transfecting mammalian cells in culture with this compound-mRNA LNPs.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-mRNA LNPs (encoding a reporter protein like luciferase or GFP)

  • Assay-specific reagents (e.g., luciferase assay substrate)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the this compound-mRNA LNPs to the desired final concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis: Assess protein expression using an appropriate method (e.g., luciferase assay, flow cytometry for GFP).

In Vivo Administration and Immunogenicity Assessment in Mice

This protocol describes a general procedure for evaluating the immunogenicity of this compound-mRNA LNPs in a mouse model.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • This compound-mRNA LNPs (encoding the antigen of interest, e.g., SARS-CoV-2 Spike protein)

  • Sterile PBS

  • Syringes and needles for intramuscular injection

Procedure:

  • Immunization:

    • Dilute the this compound-mRNA LNPs in sterile PBS to the desired dose.

    • Immunize mice via intramuscular injection into the tibialis anterior muscle. A typical dose range is 0.1 to 10 µg of mRNA per mouse.

    • A prime-boost regimen can be employed, with a second immunization administered 3 weeks after the first.

  • Sample Collection: Collect blood samples at specified time points (e.g., 2 and 4 weeks post-immunization) to obtain serum.

  • Antibody Titer Analysis (ELISA):

    • Coat ELISA plates with the recombinant antigen.

    • Serially dilute the collected mouse sera and add to the wells.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG.

    • Add a TMB substrate and measure the absorbance at 450 nm.

    • Determine the endpoint antibody titers.

InVivo_Study_Workflow cluster_immunization Immunization cluster_sampling Sample Collection cluster_analysis Analysis Prepare_Vaccine Prepare this compound-mRNA LNP Vaccine Immunize_Mice Intramuscular Injection in Mice Prepare_Vaccine->Immunize_Mice Collect_Blood Collect Blood Samples Immunize_Mice->Collect_Blood 2-4 weeks post-immunization ELISA ELISA for Antibody Titers Collect_Blood->ELISA Final_Result Immunogenicity Data ELISA->Final_Result

Fig. 3: In Vivo Immunogenicity Study Workflow.

Lyophilization of this compound-mRNA LNPs

A significant advantage of the this compound-based formulation is its amenability to lyophilization, which enhances the long-term stability of the mRNA vaccine and alleviates the need for a stringent cold chain.

Protocol for Lyophilization:

  • Cryoprotectant Addition: Add a cryoprotectant solution (e.g., 16% w/v sucrose in Tris buffer) to the purified this compound-mRNA LNP suspension.

  • Freezing: Freeze the LNP-cryoprotectant mixture at -80°C.

  • Primary Drying: Perform primary drying under vacuum at a low temperature (e.g., -40°C) to sublimate the ice.

  • Secondary Drying: Gradually increase the temperature to remove residual water.

  • Storage: The lyophilized powder can be stored at 5°C or 25°C for extended periods.

  • Reconstitution: Reconstitute the lyophilized powder with sterile water for injection before use.

Conclusion

The ionizable lipid this compound offers a robust and versatile platform for the encapsulation and delivery of mRNA. The protocols outlined in this document provide a comprehensive guide for researchers to formulate, characterize, and evaluate this compound-based lipid nanoparticles for a variety of in vitro and in vivo applications. The favorable physicochemical properties, high encapsulation efficiency, and demonstrated in vivo potency, coupled with its stability upon lyophilization, position this compound as a valuable tool in the development of next-generation mRNA therapeutics and vaccines.

References

Application Notes and Protocols for L202-Mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for a representative lipid-based siRNA delivery reagent, referred to as "L202." This information has been compiled from established siRNA transfection methodologies. Researchers should always optimize conditions for their specific cell type and target gene.

Introduction

Small interfering RNA (siRNA) is a powerful tool for inducing transient, sequence-specific gene silencing, making it invaluable for functional genomics, target validation, and therapeutic development. The primary challenge in harnessing the potential of siRNA lies in its efficient and safe delivery into the cytoplasm of target cells, where it can engage the RNA-induced silencing complex (RISC). This compound is a novel cationic lipid-based formulation designed for the effective delivery of siRNA into a wide range of mammalian cells. It forms complexes with negatively charged siRNA molecules, facilitating their cellular uptake and endosomal escape to ensure cytoplasmic delivery and subsequent gene knockdown.

Mechanism of Action

This compound utilizes a cationic lipid formulation to complex with anionic siRNA molecules, forming nanoparticles. These nanoparticles interact with the negatively charged cell membrane, promoting cellular uptake through endocytosis. Once inside the endosome, the unique properties of this compound facilitate the disruption of the endosomal membrane, allowing the siRNA to be released into the cytoplasm. In the cytoplasm, the siRNA is loaded into the RISC, which then unwinds the double-stranded siRNA. The antisense strand guides the RISC to the complementary messenger RNA (mRNA) target, leading to its cleavage and subsequent degradation, resulting in the silencing of the target gene.

Experimental Design Considerations

Effective siRNA-mediated gene silencing is dependent on several key experimental parameters. Optimization of these factors is crucial for achieving maximal knockdown while minimizing off-target effects and cytotoxicity.

  • siRNA Quality: Use high-quality, purified siRNA with a validated sequence for the target gene. Include appropriate controls, such as a non-targeting negative control siRNA and a positive control siRNA targeting a well-characterized housekeeping gene.

  • Cell Health and Density: Ensure cells are healthy, actively dividing, and plated at an optimal density. For most adherent cell lines, a confluency of 60-80% at the time of transfection is recommended.[1][2]

  • Concentration of siRNA and this compound: The optimal concentrations of both siRNA and the this compound reagent are cell-type dependent. It is recommended to perform a dose-response experiment to determine the ideal concentrations that yield the highest knockdown with the lowest toxicity. A starting point for siRNA concentration is typically in the range of 10-50 nM.[3][4]

  • Complex Formation: The ratio of this compound to siRNA is critical for efficient complex formation and delivery. Adhere to the recommended protocol for complex formation, including incubation times and the use of serum-free media.

  • Incubation Time: The duration of cell exposure to the this compound-siRNA complexes can be optimized. While longer incubation times may increase transfection efficiency, they can also lead to increased cytotoxicity. Gene knockdown is typically assessed 24-72 hours post-transfection.[3]

Quantitative Data Summary

The following tables provide representative data for the optimization of this compound-mediated siRNA delivery.

Table 1: Optimization of this compound and siRNA Concentrations for Target Gene Knockdown

This compound (µL/well of 24-well plate)siRNA Concentration (nM)Target Gene Knockdown (%)Cell Viability (%)
0.51065 ± 5.298 ± 2.1
0.52578 ± 4.196 ± 3.5
0.55085 ± 3.594 ± 2.8
1.01075 ± 6.395 ± 2.4
1.02592 ± 2.891 ± 4.1
1.05095 ± 2.188 ± 3.7
1.51078 ± 5.590 ± 3.3
1.52594 ± 3.285 ± 4.6
1.55096 ± 1.981 ± 5.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Target Gene Knockdown

Time Post-Transfection (hours)Target Gene mRNA Levels (%)
1265 ± 7.1
2435 ± 5.8
4815 ± 4.2
7225 ± 6.3
9645 ± 8.0

Data are presented as mean ± standard deviation relative to non-targeting control, from three independent experiments using optimal this compound and siRNA concentrations.

Experimental Protocols

Protocol 1: siRNA Transfection of Adherent Cells in a 24-Well Plate

Materials:

  • This compound Transfection Reagent

  • siRNA stock solution (e.g., 10 µM)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium with serum

  • Adherent cells

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate in complete growth medium so that they are 60-80% confluent at the time of transfection. For most cell lines, 2 x 10^5 cells per well is a good starting point.[1]

  • Preparation of this compound-siRNA Complexes (per well): a. In a sterile microcentrifuge tube (Tube A), dilute the desired amount of siRNA (e.g., for a final concentration of 25 nM in 500 µL total volume, use 1.25 µL of a 10 µM stock) in 50 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 1.0 µL of this compound reagent in 50 µL of serum-free medium. Mix gently by flicking the tube. c. Add the diluted siRNA from Tube A to the diluted this compound in Tube B. Mix gently by pipetting up and down. d. Incubate the mixture for 10-20 minutes at room temperature to allow for complex formation.[3]

  • Transfection: a. Gently add the 100 µL of this compound-siRNA complex to each well containing cells and fresh complete growth medium (400 µL). b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. After the incubation period, harvest the cells to analyze target gene knockdown by methods such as quantitative real-time PCR (qRT-PCR) for mRNA levels or Western blotting for protein levels.

Protocol 2: siRNA Transfection of Suspension Cells in a 24-Well Plate

Materials:

  • This compound Transfection Reagent

  • siRNA stock solution (e.g., 10 µM)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium with serum

  • Suspension cells

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: On the day of transfection, seed suspension cells at a density of 4 x 10^5 cells per well in 250 µL of fresh complete growth medium.[3]

  • Preparation of this compound-siRNA Complexes (per well): a. In a sterile microcentrifuge tube (Tube A), dilute the desired amount of siRNA (e.g., for a final concentration of 50 nM in 500 µL total volume, use 2.5 µL of a 10 µM stock) in 50 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 1.5 µL of this compound reagent in 50 µL of serum-free medium. Mix gently. c. Combine the contents of Tube A and Tube B. Mix gently. d. Incubate for 15-20 minutes at room temperature.

  • Transfection: a. Add the 100 µL of this compound-siRNA complex to each well containing the cell suspension.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Harvest the cells for analysis of gene knockdown.

Visualizations

L202_siRNA_Delivery_Workflow cluster_preparation Complex Formation cluster_transfection Transfection cluster_analysis Analysis siRNA siRNA Stock dilute_siRNA Dilute siRNA siRNA->dilute_siRNA This compound This compound Reagent dilute_this compound Dilute this compound This compound->dilute_this compound serum_free_medium Serum-Free Medium serum_free_medium->dilute_siRNA serum_free_medium->dilute_this compound mix Combine and Incubate (10-20 min) dilute_siRNA->mix dilute_this compound->mix add_complex Add this compound-siRNA Complex to Cells mix->add_complex cells Plate Cells (60-80% confluent) cells->add_complex incubate Incubate (24-72 hours) add_complex->incubate harvest Harvest Cells incubate->harvest qRT_PCR qRT-PCR (mRNA levels) harvest->qRT_PCR western_blot Western Blot (Protein levels) harvest->western_blot

Caption: Workflow for this compound-mediated siRNA transfection.

RNAi_Signaling_Pathway cluster_delivery Cellular Delivery cluster_cytoplasm Cytoplasmic RNAi Machinery L202_siRNA This compound-siRNA Nanoparticle endocytosis Endocytosis L202_siRNA->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape siRNA_ds ds-siRNA escape->siRNA_ds RISC_loading RISC Loading (Dicer, Ago2, etc.) siRNA_ds->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active cleavage mRNA Cleavage RISC_active->cleavage target_mRNA Target mRNA target_mRNA->cleavage degradation mRNA Degradation cleavage->degradation silencing Gene Silencing degradation->silencing

Caption: RNA interference (RNAi) signaling pathway.

References

Application Notes and Protocols for the Characterization of L202 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA vaccines. The critical quality attributes (CQAs) of these LNPs, such as size, surface charge, and encapsulation efficiency, are paramount to their safety and efficacy. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of L202 lipid nanoparticles, a representative LNP formulation. While "this compound" is used here as a specific example, the methodologies described are broadly applicable to a wide range of LNP systems.

The following sections detail the key analytical methods for characterizing this compound LNPs, including experimental protocols and data presentation in a structured format for clarity and comparative analysis.

Key Analytical Techniques for LNP Characterization

A suite of analytical techniques is essential to fully characterize the physicochemical properties of this compound LNPs.[1][2][3] These methods provide critical data on particle size, polydispersity, zeta potential, encapsulation efficiency, particle concentration, and lipid composition.

Size, Polydispersity Index (PDI), and Zeta Potential

The size and surface charge of LNPs are critical parameters that influence their biodistribution, cellular uptake, and stability.[][5] Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of LNPs, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.[1][][5]

Data Presentation: Size, PDI, and Zeta Potential of this compound LNPs

ParameterTechniqueSample IDMean ValueStandard Deviation
Hydrodynamic Diameter (nm) DLSThis compound-Batch A85.2± 1.5
This compound-Batch B87.1± 1.8
This compound-Batch C86.5± 1.6
Polydispersity Index (PDI) DLSThis compound-Batch A0.12± 0.02
This compound-Batch B0.14± 0.03
This compound-Batch C0.13± 0.02
Zeta Potential (mV) ELSThis compound-Batch A-15.8± 2.1
This compound-Batch B-14.9± 2.5
This compound-Batch C-15.2± 2.3

Experimental Protocol: DLS and ELS Analysis

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument with ELS capabilities (e.g., Malvern Zetasizer)[6][7]

  • Disposable cuvettes (for DLS) and folded capillary cells (for ELS)

  • 1X Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

  • This compound LNP sample

Protocol:

  • Sample Preparation: Dilute the this compound LNP stock solution with filtered 1X PBS to a suitable concentration. A 100-fold dilution is often a good starting point.[8]

  • DLS Measurement (Size and PDI):

    • Transfer the diluted LNP sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Equilibrate the sample at the set temperature for 2-5 minutes.

    • Perform the measurement, typically consisting of multiple runs averaged automatically by the software.

  • ELS Measurement (Zeta Potential):

    • Carefully inject the diluted LNP sample into a folded capillary cell, ensuring no air bubbles are present.[9]

    • Place the cell in the ELS instrument.

    • Set the instrument parameters, including the electric field strength.

    • Equilibrate the sample.

    • Perform the measurement. The instrument will apply an electric field and measure the velocity of the particles to calculate the zeta potential.[10]

Experimental Workflow for DLS and ELS Analysis

G cluster_prep Sample Preparation cluster_dls DLS Analysis cluster_els ELS Analysis cluster_data Data Output Dilute Dilute this compound LNP in filtered PBS LoadDLS Load sample into cuvette Dilute->LoadDLS LoadELS Load sample into capillary cell Dilute->LoadELS EquilibrateDLS Equilibrate in instrument LoadDLS->EquilibrateDLS MeasureDLS Perform DLS measurement EquilibrateDLS->MeasureDLS SizePDI Size (nm) & PDI MeasureDLS->SizePDI EquilibrateELS Equilibrate in instrument LoadELS->EquilibrateELS MeasureELS Perform ELS measurement EquilibrateELS->MeasureELS Zeta Zeta Potential (mV) MeasureELS->Zeta

Caption: Workflow for LNP size, PDI, and zeta potential analysis.

Encapsulation Efficiency (%EE)

Encapsulation efficiency is a critical parameter that quantifies the amount of nucleic acid successfully encapsulated within the LNPs.[11] The most common method for determining RNA encapsulation is a fluorescence-based assay using a dye like RiboGreen®, which exhibits increased fluorescence upon binding to nucleic acids.[11][12]

Data Presentation: Encapsulation Efficiency of this compound LNPs

ParameterTechniqueSample IDFree RNA (ng/mL)Total RNA (ng/mL)Encapsulation Efficiency (%)
Encapsulation Efficiency RiboGreen AssayThis compound-Batch A5.2510.599.0
This compound-Batch B6.1515.298.8
This compound-Batch C5.5512.898.9

Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency

Materials and Reagents:

  • Quant-iT™ RiboGreen™ RNA Reagent (or equivalent)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer (Lysis buffer)

  • RNA standard of known concentration

  • This compound LNP sample

  • 96-well black microplate

  • Microplate reader with appropriate filters (excitation ~485 nm, emission ~528 nm)[11]

Protocol:

  • RNA Standard Curve Preparation:

    • Prepare a series of RNA standards in TE buffer (e.g., 0, 10, 20, 50, 100, 200 ng/mL).

  • Sample Preparation:

    • For Free RNA: Dilute the this compound LNP sample in TE buffer.

    • For Total RNA: Dilute the this compound LNP sample in the 2% Triton X-100 lysis buffer to disrupt the LNPs and release the encapsulated RNA. Incubate for 10-15 minutes at room temperature.[11]

  • Assay Procedure:

    • Pipette the standards and prepared samples into the wells of the 96-well plate.

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add an equal volume of the RiboGreen working solution to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using the microplate reader.

  • Calculation:

    • Subtract the blank (0 ng/mL RNA) fluorescence from all readings.

    • Generate a standard curve by plotting fluorescence versus RNA concentration.

    • Determine the concentration of free and total RNA in the samples from the standard curve.

    • Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Logical Relationship for Encapsulation Efficiency Determination

G cluster_input Inputs cluster_process Experimental Process cluster_analysis Data Analysis cluster_output Output LNP_Sample This compound LNP Sample Treat_TE Treat with TE Buffer LNP_Sample->Treat_TE Treat_Triton Treat with Triton X-100 LNP_Sample->Treat_Triton RNA_Standard RNA Standard RiboGreen Add RiboGreen & Measure Fluorescence RNA_Standard->RiboGreen Treat_TE->RiboGreen Treat_Triton->RiboGreen Std_Curve Generate Standard Curve RiboGreen->Std_Curve Calc_Free Calculate Free RNA Conc. RiboGreen->Calc_Free Calc_Total Calculate Total RNA Conc. RiboGreen->Calc_Total Std_Curve->Calc_Free Std_Curve->Calc_Total Calc_EE Calculate %EE Calc_Free->Calc_EE Calc_Total->Calc_EE EE_Value Encapsulation Efficiency (%) Calc_EE->EE_Value

Caption: Logical workflow for determining LNP encapsulation efficiency.

Particle Concentration

Nanoparticle Tracking Analysis (NTA) is a technique used to determine the concentration of nanoparticles in a sample.[13] It visualizes and tracks the Brownian motion of individual particles to calculate their size and concentration.

Data Presentation: Particle Concentration of this compound LNPs

ParameterTechniqueSample IDParticle Concentration (particles/mL)
Particle Concentration NTAThis compound-Batch A1.2 x 10^12
This compound-Batch B1.1 x 10^12
This compound-Batch C1.3 x 10^12

Experimental Protocol: Nanoparticle Tracking Analysis (NTA)

Materials and Equipment:

  • Nanoparticle Tracking Analysis (NTA) instrument (e.g., Malvern NanoSight)

  • Syringe pump

  • Filtered deionized water

  • This compound LNP sample

Protocol:

  • Sample Preparation: Dilute the this compound LNP sample in filtered deionized water to a concentration suitable for NTA analysis (typically 10^7 - 10^9 particles/mL).

  • Instrument Setup:

    • Prime the instrument with filtered deionized water.

    • Load the diluted sample into a syringe and mount it on the syringe pump.

  • Measurement:

    • Introduce the sample into the viewing chamber at a constant flow rate.

    • Adjust the camera focus and detection threshold to visualize the particles.

    • Capture a video of the particles undergoing Brownian motion.

    • The NTA software will track the movement of individual particles to determine their size and calculate the particle concentration.

    • Perform multiple replicate measurements and average the results.

Lipid Composition Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), is used to separate and quantify the individual lipid components of the this compound LNPs.[1][14][15] This analysis is crucial for confirming the lipid ratios and assessing the stability of the formulation.[15][16]

Data Presentation: Lipid Composition of this compound LNPs

Lipid ComponentTechniqueMolar Ratio (Target)Molar Ratio (Batch A)Molar Ratio (Batch B)Molar Ratio (Batch C)
Ionizable Lipid HPLC-CAD5049.850.149.9
Phospholipid HPLC-CAD1010.29.910.1
Cholesterol HPLC-CAD38.538.438.638.5
PEG-Lipid HPLC-CAD1.51.61.41.5

Experimental Protocol: HPLC-CAD for Lipid Composition

Materials and Reagents:

  • HPLC system with a CAD or MS detector

  • Reverse-phase C18 column

  • Mobile phases (e.g., water, acetonitrile, methanol with additives like formic acid)

  • This compound LNP sample

  • Lipid standards for each component

Protocol:

  • Sample Preparation:

    • Disrupt the this compound LNPs by diluting the sample in an organic solvent like methanol or isopropanol to release the lipids.[16]

  • Standard Preparation:

    • Prepare a series of calibration standards for each lipid component.

  • HPLC Method:

    • Set up the HPLC method with a suitable gradient elution program to separate the different lipid species.

    • Equilibrate the column with the initial mobile phase conditions.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • The lipids will be separated based on their hydrophobicity as they pass through the column.

    • The detector will generate a signal for each eluting lipid.

  • Quantification:

    • Generate a calibration curve for each lipid standard by plotting the peak area versus concentration.

    • Determine the concentration of each lipid in the this compound LNP sample from the calibration curves.

    • Calculate the molar ratios of the lipid components.

Signaling Pathway for LNP Characterization Logic

G cluster_cqas Critical Quality Attributes (CQAs) cluster_methods Analytical Methods cluster_impact Impact on LNP Performance Size Size & PDI DLS DLS Size->DLS Zeta Zeta Potential ELS ELS Zeta->ELS EE Encapsulation Efficiency RiboGreen RiboGreen Assay EE->RiboGreen Conc Particle Concentration NTA NTA Conc->NTA Lipid Lipid Composition HPLC HPLC-CAD/MS Lipid->HPLC Biodist Biodistribution DLS->Biodist Uptake Cellular Uptake DLS->Uptake ELS->Uptake Stability Stability ELS->Stability Efficacy Efficacy RiboGreen->Efficacy NTA->Efficacy HPLC->Stability Safety Safety HPLC->Safety

Caption: Relationship between CQAs, analytical methods, and LNP performance.

Conclusion

The comprehensive characterization of this compound LNPs using the analytical techniques and protocols outlined in this document is crucial for ensuring product quality, consistency, and performance. By systematically evaluating the critical quality attributes of size, PDI, zeta potential, encapsulation efficiency, particle concentration, and lipid composition, researchers and drug development professionals can gain a thorough understanding of their LNP formulations and make informed decisions throughout the development lifecycle. The provided methodologies serve as a robust framework for the analytical characterization of LNP-based therapeutics.

References

Application Notes and Protocols: L202 (LHNVD-202) in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L202, more formally known as LHNVD-202, is a novel unconjugated composite peptide vaccine in preclinical development by Longhorn Vaccines & Diagnostics LLC.[1][2] This innovative vaccine candidate is designed to provide broad and durable protection against both seasonal and pandemic influenza strains, as well as SARS-CoV-2.[1] LHNVD-202 is comprised of highly conserved influenza hemagglutinin, neuraminidase, and matrix (M1/M2/M2e) epitopes, along with a SARS-CoV-2 RNA polymerase epitope.[1] A similar vaccine candidate, LHNVD-201, incorporates epitopes from the SARS-CoV-2 spike protein and RNA polymerase, in addition to influenza neuraminidase and matrix proteins.[3][4] These application notes provide a summary of the available preclinical data and representative protocols for the evaluation of such composite peptide vaccines.

Mechanism of Action

The primary mechanism of action for LHNVD-202 and related composite peptide vaccines is to elicit a robust and balanced immune response against highly conserved epitopes of the target pathogens. By focusing on these conserved regions, the vaccine aims to provide protection against a wide range of viral strains and variants. The inclusion of an adjuvant is critical to enhance the immunogenicity of the peptide antigens. Adjuvants such as Addavax (a squalene-based oil-in-water nano-emulsion similar to MF59) and the US Army's Liposomal Adjuvant (ALFQ) have been used in preclinical studies of Longhorn's peptide vaccines.[3][5][6][7] These adjuvants are known to stimulate both cellular (Th1) and humoral (Th2) immune responses, leading to the production of high-titer neutralizing antibodies and the activation of T-cells.[5][6][8] The observed induction of both IgG1 and IgG2a antibody isotypes in preclinical studies of LHNVD-201 suggests a balanced Th1/Th2 response.[3]

Data Presentation

Table 1: Preclinical Immunogenicity of LHNVD-202
ParameterDetailsReference
Vaccine LHNVD-202[1]
Description Unconjugated composite peptide vaccine with conserved influenza (HA, NA, M1/M2/M2e) and SARS-CoV-2 (RNA polymerase) epitopes.[1]
Animal Model ICR Mice[1]
Dose 40 µg[1]
Administration Intramuscular (i.m.)[1]
Schedule Days 0, 21, and 35[1]
Observed Outcome Elicited broad and durable antibody responses targeting both influenza and coronavirus strains.[1]
Functional Activity Antisera demonstrated hemagglutinin and neuraminidase inhibition of human and avian influenza strains.[1]
Table 2: Preclinical Immunogenicity of LHNVD-201
ParameterDetailsReference
Vaccine LHNVD-201[3][4]
Description Unconjugated composite peptide vaccine with conserved influenza (NA, M1/M2) and SARS-CoV-2 (Spike Protein, RNA Polymerase) epitopes.[3][4]
Animal Model ICR (outbred) Mice[3]
Dose 20 µg[3]
Adjuvant Addavax[3]
Administration Subcutaneous (s.c.)[3]
Schedule Primary immunization with responses monitored over time.[3]
Antibody Response Generated broad and durable antibodies to hCoV-NL63, SARS-CoV-2 (beta, delta, omicron), human influenza A (H1N1, H3N2), avian influenza A (H5N1), and influenza B (BV, BY).[3]
Duration of Response Antibody responses were observed from day 21 post-primary immunization and persisted through day 150.[3]
Functional Activity Generated functional antibodies with cross-neutralizing activity against influenza virus A/H3N2 and A/H1N1pdm09.[3]
Immune Response Profile IgG isotypes from day 150 pooled sera indicated both Th1 and Th2 responses.[3]

Experimental Protocols

The following are representative protocols for the evaluation of composite peptide vaccines like LHNVD-202. These are based on standard immunological assays and the available information from preclinical studies.

Protocol 1: Murine Immunization

Objective: To induce an immune response in mice for the evaluation of vaccine immunogenicity.

Materials:

  • LHNVD-202 vaccine solution

  • Adjuvant (e.g., Addavax)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles (appropriate for subcutaneous or intramuscular injection)

  • ICR mice (6-8 weeks old)

Procedure:

  • Vaccine Preparation: On the day of immunization, prepare the vaccine formulation by mixing the LHNVD-202 peptide solution with the adjuvant according to the manufacturer's instructions. For example, with AddaVax, a 1:1 ratio of antigen to adjuvant is often used.[6]

  • Animal Handling: Acclimatize mice to the facility for at least one week prior to the start of the experiment.

  • Immunization:

    • For subcutaneous administration (as with LHNVD-201), inject 20 µg of the vaccine formulation in a total volume of 100 µL into the scruff of the neck.[3]

    • For intramuscular administration (as with LHNVD-202), inject 40 µg of the vaccine formulation in a total volume of 50 µL into the quadriceps muscle.[1]

  • Boosting: Administer booster immunizations as required by the experimental design (e.g., on days 21 and 35).[1]

  • Monitoring: Monitor the animals for any adverse reactions at the injection site and for overall health.

  • Sample Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., day 0 (pre-bleed), day 21, day 35, and day 150) to evaluate the antibody response.[3]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the titer of antigen-specific antibodies in immunized mouse serum.

Materials:

  • 96-well high-binding ELISA plates

  • LHNVD-202 peptide epitopes (for coating)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 5% non-fat milk or 1% BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Serum samples from immunized and control mice

  • HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the LHNVD-202 peptides to 1-2 µg/mL in coating buffer. Add 100 µL per well to the ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Serum Incubation: Prepare serial dilutions of the mouse serum in blocking buffer (e.g., starting at 1:100). Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).

Protocol 3: Microneutralization Assay

Objective: To assess the functional ability of vaccine-induced antibodies to neutralize viral infectivity.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells for influenza or Vero E6 cells for SARS-CoV-2

  • 96-well cell culture plates

  • Influenza and SARS-CoV-2 viral stocks

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Serum samples (heat-inactivated at 56°C for 30 minutes)

  • Virus diluent (e.g., serum-free media with TPCK-trypsin for influenza)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Primary antibody against a viral protein (e.g., nucleoprotein)

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution or other suitable detection reagent

Procedure:

  • Cell Seeding: Seed MDCK or Vero E6 cells in 96-well plates to form a confluent monolayer on the day of the assay.

  • Serum Dilution: Prepare serial two-fold dilutions of the heat-inactivated serum samples in virus diluent.

  • Virus-Serum Incubation: Mix the diluted serum with a standardized amount of virus (e.g., 100 TCID₅₀). Incubate for 1-2 hours at 37°C to allow antibodies to neutralize the virus.

  • Infection: Remove the culture medium from the cells and add the serum-virus mixture to the wells. Incubate for 1-2 hours at 37°C.

  • Incubation: Remove the inoculum and add fresh culture medium. Incubate the plates for 18-24 hours (for SARS-CoV-2) or up to 72 hours (for influenza) at 37°C in a CO₂ incubator.

  • Detection of Viral Antigen:

    • Fix and permeabilize the cells.

    • Perform an ELISA-based detection of a viral antigen within the infected cells by incubating with a primary antibody followed by an HRP-conjugated secondary antibody and substrate.

  • Data Analysis: The neutralization titer is the reciprocal of the highest serum dilution that shows a significant reduction (e.g., ≥50%) in viral infection compared to control wells with no serum.

Visualizations

G cluster_prep Vaccine Preparation cluster_immun Immunization cluster_sample Sample Collection cluster_analysis Immunological Analysis cluster_data Data Analysis v_prep Vaccine Formulation (LHNVD-202 + Adjuvant) immunize Animal Immunization (ICR Mice, IM/SC) v_prep->immunize boost Booster Shots (e.g., Day 21, 35) immunize->boost bleed Serum Collection (Multiple Time Points) immunize->bleed boost->bleed elisa ELISA (Antibody Titer & Isotyping) bleed->elisa neut Neutralization Assay (Functional Antibodies) bleed->neut tcell T-Cell Assays (ELISpot/ICS) bleed->tcell data Data Interpretation (Immunogenicity & Efficacy) elisa->data neut->data tcell->data

Caption: Experimental workflow for preclinical evaluation of LHNVD-202.

G cluster_antigen Antigen Presentation cluster_tcell T-Cell Differentiation cluster_bcell B-Cell Activation & Antibody Production vaccine Adjuvanted Peptide Vaccine (LHNVD-202) apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) vaccine->apc Injection uptake Antigen Uptake & Processing apc->uptake th2 Th2 Cell apc->th2 Adjuvant Signal il12 IL-12 apc->il12 Adjuvant Signal th0 Naive T-Helper Cell (Th0) uptake->th0 MHC-II Presentation th0->th2 IL-4 th1 Th1 Cell ifng IFN-γ th1->ifng secretes bcell B-Cell th1->bcell Help (Isotype Switching) il4 IL-4 th2->il4 secretes th2->bcell Activation il12->th1 Differentiation plasma Plasma Cell bcell->plasma Differentiation ab Neutralizing Antibodies (IgG1, IgG2a) plasma->ab Production

Caption: Generalized signaling pathway for an adjuvanted peptide vaccine.

References

Application Notes and Protocols for Scaling Up L202-Based LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ionizable lipid L202 has emerged as a promising component for the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in the context of vaccines.[1] Successful translation of this compound-based LNP formulations from preclinical research to clinical and commercial manufacturing necessitates a robust and scalable production process. This document provides detailed application notes and protocols for the scale-up of this compound-based LNP production, focusing on maintaining critical quality attributes (CQAs) such as particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

Data Presentation: Impact of Scale-Up on this compound-LNP Critical Quality Attributes

The following table summarizes representative data on the impact of scaling up this compound-based LNP production from a laboratory scale (using a microfluidic device) to a pilot scale. It is important to note that specific results may vary depending on the exact equipment and process parameters used.

ParameterLaboratory Scale (e.g., 1 mL)Pilot Scale (e.g., 100 mL)
Process Parameters
Total Flow Rate (TFR)12 mL/min200 mL/min
Flow Rate Ratio (Aqueous:Ethanol)3:13:1
This compound Molar Ratio50%50%
Helper Lipid (e.g., DOPE) Molar Ratio10%10%
Cholesterol Molar Ratio38.5%38.5%
PEG-Lipid Molar Ratio1.5%1.5%
Critical Quality Attributes
Particle Size (nm)~103~105
Polydispersity Index (PDI)< 0.1< 0.15
Encapsulation Efficiency (%)> 97%> 95%

Experimental Protocols

Lab-Scale this compound-LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the formulation of this compound-based LNPs at a laboratory scale using a microfluidic mixing device.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (200 proof, molecular biology grade)

  • Microfluidic mixing device and pump system

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 50% this compound, 10% DOPE, 38.5% cholesterol, and 1.5% DMG-PEG 2000. The total lipid concentration in the ethanolic phase should be optimized, for example, at 10-20 mg/mL.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.

    • Set the pump to the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Downstream Processing:

    • Immediately after formation, the LNP solution should be diluted with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration and stabilize the particles.

    • Proceed with purification and concentration steps as described in Protocol 3.

Scale-Up of this compound-LNP Production

Scaling up LNP production requires careful consideration of process parameters to maintain consistent CQAs. The primary strategy for scaling up from microfluidics is often parallelization of the mixing units or moving to a higher throughput mixing system like a jet-impingement mixer.

Key Considerations for Scale-Up:

  • Mixing Technology: While microfluidics are excellent for lab-scale, technologies like confined impinging jets or T-mixers are often employed for larger scales. The key is to maintain rapid and controlled mixing.

  • Flow Rate: The total flow rate will be significantly increased at a larger scale. It is crucial to ensure that the mixing dynamics remain consistent to avoid increases in particle size and PDI.

  • Lipid Concentration: The concentration of lipids in the ethanol phase can impact particle size and encapsulation efficiency. This may need to be re-optimized at a larger scale.

  • Downstream Processing: The purification and concentration methods must be scalable. Tangential Flow Filtration (TFF) is the industry standard for this step.

Tangential Flow Filtration (TFF) for LNP Purification and Concentration

TFF is a critical step to remove ethanol, unincorporated mRNA, and other impurities, as well as to concentrate the LNPs to the desired final concentration.

Materials and Equipment:

  • TFF system with a pump and reservoir

  • Hollow fiber or cassette TFF membrane with an appropriate molecular weight cutoff (MWCO), typically 100-300 kDa for LNPs.

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Pressure gauges and flow meters

Procedure:

  • System Preparation:

    • Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer according to the manufacturer's instructions.

  • Concentration (Optional Initial Step):

    • The initial LNP solution can be concentrated to reduce the volume for the subsequent diafiltration step.

  • Diafiltration (Buffer Exchange):

    • Add the LNP solution to the TFF reservoir.

    • Begin recirculating the LNP solution across the membrane at a controlled cross-flow rate.

    • Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer.

    • Perform at least 5-10 diavolumes of buffer exchange to ensure complete removal of ethanol and other small molecules.

  • Final Concentration:

    • After diafiltration, stop adding the diafiltration buffer and continue to remove permeate until the desired final LNP concentration is reached.

  • Product Recovery:

    • Drain the concentrated LNP solution from the system and recover the product.

Quality Control Assays

a) Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Ensure the instrument is properly calibrated and the measurement parameters are optimized.

b) mRNA Encapsulation Efficiency

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare a standard curve of the mRNA used in the formulation.

    • Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA (total mRNA). The other set remains intact (free mRNA).

    • Add the RiboGreen reagent to both the standards and the LNP samples.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the concentration of total mRNA and free mRNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

c) Lipid Content Analysis

  • Technique: High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Procedure:

    • Disrupt the LNP samples to release the lipids.

    • Use a suitable reversed-phase HPLC column (e.g., C18) to separate the different lipid components.

    • Quantify the amount of each lipid by comparing the peak areas to those of known standards.

Signaling Pathway and Experimental Workflows

Cellular Uptake and Endosomal Escape of this compound-LNPs

The mechanism of action for this compound-LNPs involves cellular uptake, primarily through endocytosis, followed by the crucial step of endosomal escape to release the mRNA payload into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP This compound-LNP Endosome This compound-LNP in Endosome LNP->Endosome Endocytosis mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein Protonation This compound Protonation Endosome->Protonation Acidification MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization MembraneDestabilization->mRNA Endosomal Escape

Caption: Cellular uptake and endosomal escape pathway of this compound-LNPs.

This compound-LNP Production Workflow

This diagram outlines the overall workflow for the production of this compound-based LNPs, from initial material preparation to the final sterile product.

G LipidPrep Lipid Preparation (this compound, DOPE, Cholesterol, PEG-Lipid in Ethanol) Mixing Rapid Mixing (Microfluidics or Jet Impingement) LipidPrep->Mixing mRNAPrep mRNA Preparation (in Aqueous Buffer, pH 4.0) mRNAPrep->Mixing Purification Purification & Concentration (Tangential Flow Filtration) Mixing->Purification QC In-Process Quality Control (Size, PDI, Encapsulation) Purification->QC QC->Mixing Fail/Re-process SterileFiltration Sterile Filtration QC->SterileFiltration Pass FinalProduct Final LNP Product SterileFiltration->FinalProduct

Caption: Workflow for this compound-based LNP production and quality control.

Tangential Flow Filtration (TFF) Process

This diagram illustrates the key steps involved in the TFF process for the purification and concentration of this compound-LNPs.

G Start Crude LNP Solution (Post-mixing) Diafiltration Diafiltration (Buffer Exchange) Start->Diafiltration Concentration Concentration Diafiltration->Concentration Ethanol & Impurities Removed End Purified & Concentrated LNPs Concentration->End Target Concentration Reached

Caption: Tangential Flow Filtration (TFF) process for LNP purification.

References

Application Notes and Protocols for L202-Mediated In Vivo Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of gene therapy, the effective and safe in vivo delivery of gene editing machinery, such as the CRISPR-Cas9 system, remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, owing to their biocompatibility, scalability, and transient expression profiles. This document provides detailed application notes and protocols for the proposed use of L202, a novel ionizable lipid, in the formulation of LNPs for in vivo gene editing studies.

This compound is an ionizable cationic lipid that has demonstrated high efficiency in the delivery of mRNA, primarily in the context of vaccines.[1] Its unique chemical structure facilitates efficient encapsulation of nucleic acids and promotes endosomal escape, a crucial step for the cytosolic delivery of gene editing components.[1][2] While direct studies on this compound for CRISPR-Cas9 delivery are emerging, its proven efficacy with mRNA makes it a promising candidate for delivering Cas9 mRNA and single-guide RNA (sgRNA) for therapeutic gene editing.[3] This document outlines the principles, protocols, and expected outcomes for leveraging this compound-LNPs in in vivo gene editing research.

Principle of this compound-LNP Mediated Gene Editing

This compound-based lipid nanoparticles serve as a vehicle to transport the CRISPR-Cas9 system into target cells within a living organism. The core components of this system are the Cas9 nuclease, which acts as molecular scissors to cut DNA, and a guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus. For in vivo applications, these components are typically delivered as messenger RNA (mRNA) encoding the Cas9 protein and a synthetic sgRNA.

The process involves four key stages:

  • Encapsulation: The Cas9 mRNA and sgRNA are encapsulated within a lipid nanoparticle composed of the ionizable lipid this compound, a helper phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid.[4] The acidic environment during formulation protonates the this compound, facilitating the binding of the negatively charged nucleic acids.[2]

  • Systemic Delivery and Cellular Uptake: Once administered in vivo (e.g., via intravenous injection), the LNPs circulate and are taken up by target cells, often in the liver, through endocytosis.[2][5] The PEGylated lipid helps to shield the nanoparticles from the immune system, prolonging their circulation time.[6]

  • Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. This acidic environment protonates this compound, causing it to become positively charged. This charge disruption is believed to facilitate the fusion of the LNP with the endosomal membrane, releasing the Cas9 mRNA and sgRNA into the cytoplasm.[1][7]

  • Gene Editing: In the cytoplasm, the Cas9 mRNA is translated into Cas9 protein. The Cas9 protein then complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP translocates to the nucleus, where the sgRNA guides the Cas9 nuclease to the target DNA sequence. Cas9 induces a double-strand break (DSB) at the target site. The cell's natural DNA repair mechanisms, either the error-prone non-homologous end joining (NHEJ) or the precise homology-directed repair (HDR), then repair the break, leading to gene knockout or knock-in, respectively.[8]

Data Presentation

Table 1: In Vivo Gene Editing Efficiency with Ionizable Lipid Nanoparticles (Representative Data)
Target GeneAnimal ModelLNP Formulation (Ionizable Lipid)Dose (mg/kg)Editing Efficiency (%)Method of QuantificationReference
Pcsk9Mouse1A14-iLNP1.0~70 (knockout)Sanger Sequencing, TIDE analysis[3]
Angptl3Mouse306-O12B LNP3.0>60 (knockdown)INDEL analysis[9]
TtrMouseProprietary LNP0.3~80 (protein reduction)ELISA[10]
Plk1Mouse (tumor model)iLP1811.0~40 (in tumor)T7E1 assay[1]
GFP (reporter)Mouse (Glioblastoma model)Proprietary LNP-~80 (knockout in tumor)Flow Cytometry[11]

Note: This table presents representative data from studies using various ionizable lipids to highlight the potential efficacy of LNP-based gene editing. Specific results with this compound for gene editing are currently under investigation.

Table 2: In Vivo Toxicity Profile of Lipid Nanoparticles (General Parameters)
ParameterAnimal ModelLNP FormulationDoseObservationReference
Body WeightMousePLGA and Lipid-based NPs100 mg/kg (24 doses)No significant changes observed.[12]
Liver Enzymes (ALT, AST)MouseNLCs100 mg/kg (IV)No significant increase.[13]
Organ HistopathologyMouseSLN, NLC, NEup to 1 mg/mlMinimal toxicity observed in vivo.[14]
Complete Blood CountMouseNLCs100 mg/kg (IV)No significant changes.[13]

Note: This table provides a general overview of toxicity parameters assessed in preclinical studies of lipid-based nanoparticles. Specific toxicology studies for this compound-LNPs for gene editing applications are recommended.

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs for CRISPR-Cas9 Delivery

Materials:

  • This compound ionizable lipid (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • Cas9 mRNA (custom synthesis)

  • sgRNA (custom synthesis)

  • Citrate buffer (pH 3.0-4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, RNase-free water and consumables

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free microcentrifuge tube, combine this compound, DSPC, cholesterol, and DMG-PEG2000 in a molar ratio of approximately 50:10:38.5:1.5. The exact ratio may require optimization.

    • The lipids should be dissolved in ethanol.

  • Prepare Nucleic Acid Solution:

    • Dilute Cas9 mRNA and sgRNA in citrate buffer to the desired concentration. A typical starting mass ratio of Cas9 mRNA to sgRNA is 1:1.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) to 3:1.

    • Initiate mixing to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the nucleic acids encapsulated.

  • Purification and Buffer Exchange:

    • Transfer the formulated LNP solution to a pre-wetted dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and exchange the buffer.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the this compound-LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Biodistribution Study

Materials:

  • This compound-LNP formulation encapsulating fluorescently labeled mRNA (e.g., Cy5-labeled)

  • Animal model (e.g., C57BL/6 mice, 6-8 weeks old)

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

  • Standard animal handling and surgical tools

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Administration of this compound-LNPs:

    • Administer the this compound-LNP formulation to the mice via intravenous (tail vein) injection. The dose will need to be optimized, but a starting point could be 0.5 - 1.0 mg/kg of total RNA.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 6, 24, and 48 hours), anesthetize the mice.

    • Image the mice using an IVIS to visualize the biodistribution of the fluorescently labeled LNPs.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mice.

    • Excise major organs (liver, spleen, lungs, kidneys, heart, brain).

    • Image the excised organs using the IVIS to quantify the fluorescence signal in each organ.[2][5]

  • Data Analysis:

    • Quantify the fluorescence intensity in the whole body and in each organ to determine the biodistribution profile of the this compound-LNPs.

Protocol 3: Assessment of In Vivo Gene Editing Efficiency

Materials:

  • This compound-LNP formulation encapsulating Cas9 mRNA and sgRNA targeting a specific gene (e.g., Ptprc in hematopoietic stem cells or a reporter gene in a transgenic mouse model).

  • Animal model

  • Tissue homogenization equipment

  • DNA extraction kit

  • PCR reagents

  • Primers flanking the target genomic region

  • T7 Endonuclease I (T7E1) or Surveyor nuclease

  • Agarose gel electrophoresis system

  • Next-generation sequencing (NGS) platform (for off-target analysis)

Procedure:

  • Treatment:

    • Administer the this compound-LNP formulation to the animals as described in Protocol 2.

  • Tissue Collection:

    • At a predetermined time point (e.g., 7-14 days post-injection), euthanize the animals and collect the target tissues.

  • Genomic DNA Extraction:

    • Extract genomic DNA from the collected tissues using a commercial DNA extraction kit.

  • Quantification of On-Target Editing (T7E1 Assay):

    • Amplify the target genomic region by PCR using primers flanking the cut site.

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

    • Digest the re-annealed PCR products with T7E1 nuclease, which cleaves at mismatched DNA.

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates gene editing.

    • Quantify the percentage of gene editing (indel frequency) by measuring the intensity of the cleaved and uncleaved DNA bands.

  • Quantification of Off-Target Effects (NGS):

    • Use in silico tools to predict potential off-target sites for the sgRNA.

    • Design primers to amplify these potential off-target regions from the genomic DNA of treated and control animals.

    • Perform deep sequencing (NGS) on the amplicons to identify and quantify any off-target mutations.[15][16]

Protocol 4: In Vivo Toxicity Assessment

Materials:

  • This compound-LNP formulation

  • Animal model

  • Blood collection supplies

  • Serum chemistry analyzer

  • Hematology analyzer

  • Histopathology equipment and reagents

Procedure:

  • Dosing Regimen:

    • Administer single or multiple doses of the this compound-LNP formulation to the animals at various concentrations, including a vehicle control group.[12][13]

  • Clinical Observations:

    • Monitor the animals daily for any signs of toxicity, such as changes in body weight, food and water consumption, behavior, and appearance.

  • Blood Analysis:

    • Collect blood samples at different time points post-administration.

    • Perform a complete blood count (CBC) to assess effects on red and white blood cells and platelets.

    • Perform serum chemistry analysis to evaluate liver function (ALT, AST) and kidney function (BUN, creatinine).[13]

  • Histopathology:

    • At the end of the study, euthanize the animals and perform a gross necropsy.

    • Collect major organs, fix them in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the tissue sections under a microscope for any signs of inflammation, cell death, or other pathological changes.[14]

Mandatory Visualizations

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (pH drop) cluster_nucleus Nucleus LNP This compound-LNP (Cas9 mRNA + sgRNA) LNP_Endosome LNP Internalized LNP->LNP_Endosome Endocytosis Release Endosomal Escape (this compound Protonation) LNP_Endosome->Release Cytoplasm Cytoplasm Release->Cytoplasm Cargo Release Translation Translation of Cas9 mRNA RNP Cas9-sgRNA RNP Formation Translation->RNP Target_DNA Target DNA RNP->Target_DNA Nuclear Translocation DSB Double-Strand Break Target_DNA->DSB Cas9 Cleavage Repair DNA Repair (NHEJ or HDR) DSB->Repair Edited_Gene Edited Gene Repair->Edited_Gene

Caption: this compound-LNP mediated CRISPR-Cas9 delivery and gene editing pathway.

Experimental_Workflow Formulation 1. This compound-LNP Formulation (Cas9 mRNA + sgRNA) Characterization 2. LNP Characterization (Size, PDI, Encapsulation) Formulation->Characterization Administration 3. In Vivo Administration (e.g., IV injection) Characterization->Administration Biodistribution 4a. Biodistribution Study (IVIS Imaging) Administration->Biodistribution Efficacy 4b. Efficacy Study (Gene Editing Analysis) Administration->Efficacy Toxicity 4c. Toxicity Study (Blood & Histo-pathology) Administration->Toxicity Analysis_Bio 5a. Data Analysis Biodistribution->Analysis_Bio Analysis_Eff 5b. Data Analysis Efficacy->Analysis_Eff Analysis_Tox 5c. Data Analysis Toxicity->Analysis_Tox

Caption: Experimental workflow for in vivo gene editing using this compound-LNPs.

Conclusion

The use of this compound-formulated lipid nanoparticles represents a promising, non-viral approach for the in vivo delivery of CRISPR-Cas9 gene editing components. The protocols and data presented here provide a comprehensive framework for researchers to design and execute preclinical studies to evaluate the efficacy, biodistribution, and safety of this platform. While further studies are needed to specifically validate this compound for gene editing applications, its success in mRNA delivery provides a strong rationale for its potential to advance the field of in vivo gene therapy. Careful optimization of the LNP formulation and thorough characterization of its in vivo performance will be critical for the successful translation of this technology to the clinic.

References

Application Notes and Protocols for L202 Lipid Mixing in Nanoparticle Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipid L202 has emerged as a potent component in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly mRNA. Its unique chemical structure, featuring a pH-responsive N-methylpiperidine head and biodegradable ester linkages, facilitates efficient encapsulation of genetic material and subsequent endosomal escape within target cells.[1] This document provides detailed application notes and standardized protocols for the preparation of this compound-based LNPs using lipid mixing techniques, with a focus on microfluidics.

Core Concepts in this compound LNP Formulation

The formation of this compound LNPs is typically achieved through the rapid mixing of a lipid solution in ethanol with an aqueous solution containing the nucleic acid cargo at a low pH. This process, often referred to as nanoprecipitation, causes the lipids to self-assemble into nanoparticles, entrapping the cargo. The formulation generally consists of four key lipid components:

  • Ionizable Cationic Lipid (this compound): At a low pH during formulation, this compound is positively charged, enabling electrostatic interactions with the negatively charged nucleic acid backbone. In the physiological pH of the bloodstream, it becomes neutral, and upon entering the acidic environment of the endosome, it regains a positive charge, which is crucial for endosomal release. This compound has a pKa in the range of 6.04–6.29.[1][2]

  • Helper Lipid (e.g., DSPC): A phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contributes to the structural integrity and stability of the lipid bilayer.

  • Cholesterol: This structural "helper" lipid enhances LNP stability and can facilitate membrane fusion, aiding in endosomal escape.

  • PEGylated Lipid (e.g., mPEG2000-DMG): A lipid conjugated to polyethylene glycol (PEG) is included in small amounts to control particle size and prevent aggregation. The PEG layer also provides a hydrophilic shield, which can increase the circulation half-life of the LNPs in vivo.

Quantitative Data Summary

The following tables summarize typical formulation parameters and resulting nanoparticle characteristics for LNP production. Note that the specific molar ratio for an this compound formulation is provided as a representative starting point based on common ratios for ionizable lipid LNPs and should be optimized for specific applications.

Table 1: Representative this compound LNP Formulation

ComponentMolar Ratio (%)
This compound (Ionizable Lipid)50
DSPC (Helper Lipid)10
Cholesterol38.5
mPEG2000-DMG (PEGylated Lipid)1.5

Table 2: Typical Microfluidic Mixing Parameters

ParameterValue
Total Flow Rate (TFR)12 mL/min
Flow Rate Ratio (Aqueous:Ethanol)3:1
Aqueous Phase (mRNA) Buffer50 mM Sodium Citrate, pH 3.5
Organic Phase (Lipids) SolventEthanol

Table 3: Expected LNP Characteristics

ParameterTypical Value
Particle Size (Z-average Diameter)80 - 120 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%

Experimental Protocols

Protocol 1: Preparation of this compound LNP Formulation

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (mPEG2000-DMG)

  • mRNA

  • Ethanol (200 proof, RNase-free)

  • Sodium Citrate Buffer (50 mM, pH 3.5, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®) and microfluidic chip

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and mPEG2000-DMG in ethanol. Gentle heating may be necessary to fully dissolve the lipids.

    • Combine the individual lipid stock solutions in a sterile vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution in 50 mM sodium citrate buffer (pH 3.5) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the total flow rate to 12 mL/min and the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Immediately after formation, dilute the LNP suspension with PBS (pH 7.4) to reduce the ethanol concentration.

    • Transfer the diluted LNP suspension to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the this compound LNPs at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Encapsulation Efficiency Measurement:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare a standard curve of the mRNA used for encapsulation.

    • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA). The other set remains untreated (free mRNA).

    • Add the RiboGreen reagent to both sets of samples and the standards.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Visualizations

LNP_Formation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Downstream Processing cluster_characterization Quality Control Lipids This compound, DSPC, Cholesterol, mPEG2000-DMG in Ethanol Mixer Rapid Mixing Lipids->Mixer mRNA mRNA in Citrate Buffer (pH 3.5) mRNA->Mixer Dialysis Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) Mixer->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final_LNP This compound-mRNA LNPs Filter->Final_LNP DLS DLS (Size, PDI) RiboGreen RiboGreen Assay (Encapsulation Efficiency) Final_LNP->DLS Final_LNP->RiboGreen

Caption: Experimental workflow for this compound LNP formation and characterization.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_escape Endosomal Escape Mechanism LNP_ext This compound LNP in Extracellular Space (pH 7.4) Endocytosis Endocytosis LNP_ext->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Protonation This compound Protonation (Acidic Environment) Early_Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Destabilization Membrane Destabilization & Fusion Membrane_Interaction->Destabilization mRNA_Release mRNA Release Destabilization->mRNA_Release Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation mRNA_Release->Cytoplasm

Caption: Mechanism of this compound LNP endosomal escape and mRNA delivery.

References

Troubleshooting & Optimization

overcoming L202 LNP instability problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L202 Lipid Nanoparticles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common instability challenges encountered during their experiments with this compound LNPs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the optimal performance and stability of your this compound LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound LNP instability?

A1: The primary indicators of this compound LNP instability include an increase in particle size and polydispersity index (PDI), visible aggregation or precipitation, a decrease in mRNA encapsulation efficiency, and degradation of lipid components.[1][2][3] These issues can compromise the therapeutic efficacy and safety of the formulation.

Q2: What are the optimal storage conditions for this compound LNPs?

A2: For long-term stability, it is recommended to store this compound LNP formulations at ultra-low temperatures, typically -80°C.[1][4] For short-term storage, refrigeration at 2-8°C is often suitable.[5] Avoid repeated freeze-thaw cycles, as this can lead to particle aggregation and a loss of efficacy.[1][5][6] The inclusion of cryoprotectants such as sucrose or trehalose is advisable if freezing is necessary.[1][5]

Q3: How does the formulation buffer impact the stability of this compound LNPs?

A3: The pH and ionic strength of the formulation buffer are critical factors. A slightly acidic to neutral pH is generally preferred to maintain the integrity of the mRNA and the structure of the lipid nanoparticles.[7] High ionic strength buffers can lead to charge screening between LNP particles, promoting aggregation.[6][8]

Troubleshooting Guides

Issue 1: this compound LNP Aggregation

Symptoms:

  • Visible particulates or cloudiness in the LNP suspension.

  • Significant increase in Z-average diameter and Polydispersity Index (PDI) as measured by Dynamic Light Scattering (DLS).

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Storage Temperature Store LNPs at recommended temperatures (-80°C for long-term, 2-8°C for short-term). Avoid prolonged storage at room temperature.[1][5]
Freeze-Thaw Cycles Aliquot LNP suspensions into single-use volumes to minimize freeze-thaw events. If freezing is necessary, use a cryoprotectant like sucrose or trehalose.[1][5]
Inappropriate Buffer pH or Ionic Strength Ensure the buffer pH is within the optimal range for this compound LNPs (typically slightly acidic to neutral). Use a low ionic strength buffer to prevent charge screening and subsequent aggregation.[6][8][9]
High Lipid Concentration During formulation, a high concentration of lipids can increase particle collisions. If aggregation is observed post-formulation, consider diluting the LNP suspension.[9]
Mechanical Stress Avoid vigorous vortexing or shaking of the LNP suspension. Gentle mixing by inversion is recommended.[4][6]
Issue 2: Decreased mRNA Encapsulation Efficiency

Symptoms:

  • Lower than expected mRNA content in the final LNP formulation.

  • Reduced protein expression in in vitro or in vivo experiments.

Possible Causes & Solutions:

CauseRecommended Solution
mRNA Degradation Ensure the use of nuclease-free water and reagents throughout the formulation process. Store mRNA and LNPs at appropriate low temperatures.[7]
Suboptimal N:P Ratio The ratio of the ionizable lipid (this compound) to the mRNA is critical for efficient encapsulation. Optimize the N:P ratio for your specific mRNA.[8][10]
LNP Instability Leading to Leakage LNP aggregation or fusion can lead to the leakage of encapsulated mRNA.[1][11] Address aggregation issues as described above.
Inaccurate Quantification Use a reliable method for quantifying encapsulated mRNA, such as the RiboGreen assay after lysis of the LNPs.

Experimental Protocols

Protocol 1: Assessment of this compound LNP Stability by Dynamic Light Scattering (DLS)

Objective: To monitor the physical stability of this compound LNPs over time by measuring particle size (Z-average diameter) and polydispersity index (PDI).

Methodology:

  • Prepare aliquots of the this compound LNP formulation in the desired storage buffer and conditions (e.g., 4°C, -20°C, -80°C).

  • At specified time points (e.g., Day 0, Day 7, Day 30), remove an aliquot and allow it to equilibrate to room temperature.

  • Dilute a small volume of the LNP suspension in the appropriate buffer to a suitable concentration for DLS analysis.

  • Measure the Z-average diameter and PDI using a DLS instrument.

  • Record and compare the data across different time points and storage conditions to assess stability. An increase in size or PDI indicates potential aggregation or fusion.[12][13]

Protocol 2: Quantification of mRNA Encapsulation Efficiency using a Fluorescence Assay

Objective: To determine the percentage of mRNA successfully encapsulated within the this compound LNPs.

Methodology:

  • Prepare a standard curve using the free mRNA of interest with a fluorescent dye (e.g., RiboGreen).

  • To measure total mRNA, lyse a known volume of the LNP formulation using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. Add the fluorescent dye and measure the fluorescence.

  • To measure unencapsulated (free) mRNA, add the fluorescent dye to an intact LNP sample of the same volume without the surfactant and measure the fluorescence.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) x 100

Data Presentation

Table 1: Effect of Storage Temperature on this compound LNP Stability (Hypothetical Data)

Storage ConditionTime PointZ-Average (nm)PDIEncapsulation Efficiency (%)
4°C Day 085.20.1295.1
Day 3098.60.1892.5
-20°C Day 085.20.1295.1
Day 30150.40.3585.3
-80°C Day 085.20.1295.1
Day 3086.10.1394.8

Visualizations

LNP_Instability_Troubleshooting cluster_symptoms Observed Instability cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Symptom Increased Size/PDI Aggregation Low Encapsulation Storage Improper Storage (Temp, Freeze-Thaw) Symptom->Storage could be due to Formulation Suboptimal Formulation (pH, Ionic Strength) Symptom->Formulation could be due to Handling Mechanical Stress (Vortexing) Symptom->Handling could be due to OptimizeStorage Store at -80°C Use Cryoprotectants Aliquot Samples Storage->OptimizeStorage address by OptimizeFormulation Adjust Buffer pH Lower Ionic Strength Formulation->OptimizeFormulation address by ImproveHandling Gentle Mixing Handling->ImproveHandling address by

Caption: Troubleshooting workflow for this compound LNP instability.

LNP_Stability_Factors LNP_Stability This compound LNP Stability Physicochemical Physicochemical Factors LNP_Stability->Physicochemical Environmental Environmental Factors LNP_Stability->Environmental pH Buffer pH Physicochemical->pH IonicStrength Ionic Strength Physicochemical->IonicStrength LipidComp Lipid Composition Physicochemical->LipidComp NPratio N:P Ratio Physicochemical->NPratio Temperature Storage Temperature Environmental->Temperature FreezeThaw Freeze-Thaw Cycles Environmental->FreezeThaw MechanicalStress Mechanical Stress Environmental->MechanicalStress LightExposure Light Exposure Environmental->LightExposure

Caption: Key factors influencing this compound LNP stability.

References

Technical Support Center: Optimizing L202 to Helper Lipid Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of the ionizable lipid L202 to helper lipids in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the core components of an this compound-based lipid nanoparticle formulation?

A1: this compound-based LNPs are typically composed of four main components:

  • Ionizable Lipid (this compound): This lipid is positively charged at a low pH during formulation, which is crucial for encapsulating negatively charged nucleic acid cargo like mRNA or siRNA.[1][2] At physiological pH (~7.4), it becomes neutral, reducing potential toxicity.[1] this compound has a pKa in the range of 6.04–6.29, which facilitates efficient endosomal escape.[3]

  • Helper Phospholipid (e.g., DSPC, DOPE): These lipids are structural components that contribute to the formation and stability of the lipid bilayer.[1][4] The choice of phospholipid can significantly impact LNP stability and transfection efficiency.[5]

  • Cholesterol: As a structural lipid, cholesterol enhances the stability and rigidity of the nanoparticles by filling gaps between other lipid molecules, which can reduce the leakage of the encapsulated cargo.[2][4][6]

  • PEGylated Lipid (e.g., DMG-PEG2000): This component controls the particle size during formulation and forms a hydrophilic "stealth" layer on the LNP surface.[2][4] This layer helps reduce clearance by the immune system, thereby increasing circulation time in the bloodstream.[2]

Q2: What is the role of the helper lipid and why is its ratio to this compound critical?

A2: Helper lipids are crucial for the structural integrity and biological function of LNPs. The ratio of the ionizable lipid (this compound) to the helper lipids (phospholipid and cholesterol) is a critical parameter that affects several key attributes of the LNP:

  • Stability: The right balance of helper lipids ensures the physical stability of LNPs during storage and within biological fluids.[2][7] For instance, DSPC is known to provide excellent storage stability.[5][8]

  • Encapsulation Efficiency: The amount of ionizable lipid directly impacts the LNP's capacity to encapsulate the nucleic acid payload.[2] Helper lipids support this structure, ensuring the payload remains stably encapsulated.[9]

  • Transfection Efficiency & Endosomal Escape: Helper lipids like DOPE, which have a cone-shaped geometry, can promote the fusion of the LNP with the endosomal membrane, facilitating the release of the cargo into the cytoplasm.[6][10][11] Optimizing the this compound-to-helper lipid ratio is key to maximizing this effect.

Q3: What is a typical starting molar ratio for an this compound formulation?

A3: A widely used and effective starting molar ratio for LNP formulations, including those with this compound, is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[12][13] This ratio provides a robust foundation for further optimization depending on the specific nucleic acid cargo and target application.

Troubleshooting Guide

Q4: My LNPs are too large (>150 nm) and/or have a high Polydispersity Index (PDI > 0.2). How can I fix this?

A4: Large particle size and high PDI are common issues that can negatively affect cellular uptake and biodistribution.[2]

Potential Cause Troubleshooting Step Explanation
Suboptimal Lipid Ratios Systematically vary the molar percentages of each lipid. Pay close attention to the PEG-lipid, as its concentration significantly influences particle size.[14]Insufficient PEG-lipid can lead to particle aggregation, while the ratio of cholesterol to the ionizable lipid also affects size and PDI.[2]
Issues with Lipid Stock Solutions Ensure lipids are of high purity and have been stored correctly. Prepare fresh stock solutions in ethanol before formulation.Degraded or improperly dissolved lipids can lead to poor and inconsistent LNP self-assembly.
Microfluidic Mixing Issues Check the microfluidic system for blockages. Ensure the flow rate ratio (FRR) and total flow rate (TFR) are optimized for your system.Inconsistent mixing will result in a heterogeneous population of nanoparticles. A typical FRR is 3:1 (Aqueous:Organic).[2]

Q5: The encapsulation efficiency (EE) of my nucleic acid is low (<90%). How can I improve it?

A5: High encapsulation efficiency is critical for delivering a sufficient therapeutic dose.

Potential Cause Troubleshooting Step Explanation
Insufficient Ionizable Lipid Increase the molar percentage of this compound in the formulation. Alternatively, decrease the amount of nucleic acid cargo relative to the total lipid (adjust the N:P ratio).The amount of positively charged ionizable lipid is directly related to the amount of negatively charged nucleic acid that can be encapsulated.[2][15]
Nucleic Acid Degradation Work in an RNase-free environment. Use high-quality, intact nucleic acid stocks.Degraded RNA or DNA will not be efficiently encapsulated.
Suboptimal pH of Aqueous Buffer Ensure the aqueous buffer (e.g., sodium citrate) is at the correct pH (typically pH 3.0-4.0) for formulation.The low pH is required to protonate the ionizable lipid (this compound), making it positively charged to interact with the nucleic acid.[1][16]

Q6: My LNPs have good physicochemical properties, but in vitro transfection efficiency is poor. What is the problem?

A6: Low transfection efficiency can stem from several factors related to LNP composition and the experimental setup.

Potential Cause Troubleshooting Step Explanation
Poor Endosomal Escape Vary the this compound to helper lipid ratio. Consider replacing a portion or all of the DSPC with DOPE.The composition of the LNP, particularly the ionizable and helper lipids, is critical for disrupting the endosomal membrane.[2] DOPE is known to be a fusogenic lipid that can enhance endosomal release.[17][18]
LNP Instability in Culture Media Assess LNP stability in your specific cell culture media over time using DLS. Consider optimizing the PEG-lipid content to enhance stability.Serum proteins in culture media can cause LNPs to aggregate or become unstable, hindering their ability to interact with cells.[2]
Low Cellular Uptake Measure the zeta potential of your LNPs. A slightly positive or near-neutral charge is often optimal for interaction with the negatively charged cell membrane.The surface properties of the LNPs, influenced by the lipid composition, affect their interaction with cells.
Cell Line Specificity Test your LNP formulations on multiple cell types.Transfection efficiency can be highly dependent on the specific cell line being used.[2][11]

Quantitative Data Summary

The following tables summarize how varying the helper lipid composition can impact the critical quality attributes (CQAs) of LNPs.

Table 1: Effect of Helper Lipid Type on LNP Characteristics

Ionizable LipidHelper Lipid (10 mol%)Cholesterol (mol%)PEG-Lipid (mol%)Approx. Size (nm)PDIEncapsulation Efficiency (%)Relative In Vitro ExpressionStorage Stability
This compound (50%)DSPC 38.51.580 - 100< 0.15> 95%BaselineHigh [5][8]
This compound (50%)DOPE 38.51.580 - 110< 0.20> 95%Higher [17][19]Moderate

Table 2: Troubleshooting Molar Ratios for LNP Optimization

IssueParameter to AdjustMolar Ratio Range to Test (%)Expected Outcome
High Particle Size Increase PEG-Lipid1.5 -> 2.0 -> 2.5Decrease in particle size
Poor Stability Increase Cholesterol38.5 -> 40 -> 45Increased membrane rigidity and stability
Low Transfection Increase Helper Lipid (DOPE)10 -> 15 -> 20Improved endosomal escape

Experimental Protocols & Visualizations

LNP Formulation and Characterization Workflow

The following diagram illustrates the standard workflow for formulating and characterizing this compound-based LNPs using a microfluidic system.

LNP_Workflow cluster_prep 1. Reagent Preparation cluster_form 2. LNP Formulation cluster_purify 3. Purification & Buffer Exchange cluster_char 4. Characterization cluster_eval 5. Functional Evaluation prep_lipid Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing (e.g., 3:1 Aqueous:Ethanol Flow Rate) prep_lipid->microfluidics Organic Phase prep_rna Prepare Nucleic Acid Stock (mRNA/siRNA) in Aqueous Buffer (pH 4.0) prep_rna->microfluidics Aqueous Phase dialysis Dialysis against PBS (pH 7.4) to remove Ethanol & raise pH microfluidics->dialysis filter Sterile Filtration (0.22 µm) dialysis->filter dls Size & PDI Measurement (Dynamic Light Scattering) filter->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) filter->ribogreen zeta Zeta Potential filter->zeta invitro In Vitro Transfection (Cell-based Assays) dls->invitro invivo In Vivo Studies (Animal Models) dls->invivo ribogreen->invitro ribogreen->invivo zeta->invitro zeta->invivo

Caption: LNP Formulation and Characterization Workflow.

Protocol 1: LNP Formulation via Microfluidic Mixing
  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC (or DOPE), cholesterol, and DMG-PEG2000 in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-25 mM.[12] Vortex and/or warm gently (37-60°C) until fully dissolved.[12][20]

  • Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA stock in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.[2][16]

  • Setup Microfluidic System: Prime the microfluidic cartridge and system with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Formulate LNPs: Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[2] Set the total flow rate (TFR) as recommended for the system (e.g., 12 mL/min).

  • Initiate Mixing: Start the pumps to mix the two streams. LNPs will self-assemble rapidly in the microfluidic channels.

  • Purification: Immediately dialyze the collected LNP solution against a neutral buffer like PBS (pH 7.4) for at least 6 hours or overnight to remove ethanol and neutralize the formulation.[13][16]

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter. Store at 4°C.

Protocol 2: Measuring Encapsulation Efficiency (RiboGreen Assay)
  • Sample Preparation: For each LNP sample, prepare two sets of dilutions in a 96-well plate.

    • Intact LNPs (for free/surface RNA): Dilute the LNP sample to an appropriate concentration in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Lysed LNPs (for total RNA): Dilute the LNP sample to the same concentration in TE buffer containing a surfactant like 0.5% Triton X-100 to disrupt the LNPs and release all RNA.[2]

  • Standard Curve: Prepare a standard curve of your specific RNA (from 0 to 1000 ng/mL) in both TE buffer and TE buffer with 0.5% Triton X-100.

  • Incubation: Incubate the plate for 10-15 minutes at 37°C to ensure complete lysis of the LNPs in the wells containing Triton X-100.[2]

  • Add RiboGreen Reagent: Prepare the RiboGreen working solution according to the manufacturer's instructions and add it to all wells.

  • Measure Fluorescence: Read the fluorescence on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate Encapsulation Efficiency (EE):

    • Use the standard curves to determine the concentration of RNA in the "Intact" and "Lysed" samples.

    • Calculate EE using the formula: EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

LNP Troubleshooting Logic Diagram

This diagram provides a logical workflow for addressing common issues during LNP optimization.

Troubleshooting_Logic start Start LNP Formulation char Characterize LNP (Size, PDI, EE%) start->char size_check Size > 150nm or PDI > 0.2? char->size_check ee_check EE% < 90%? size_check->ee_check No fix_size Adjust PEG-Lipid Ratio Check Lipid Quality Optimize Flow Rates size_check->fix_size Yes trans_check Low In Vitro Transfection? ee_check->trans_check No fix_ee Increase this compound Ratio Check RNA Integrity Verify Buffer pH ee_check->fix_ee Yes fix_trans Incorporate DOPE Test Different Cell Lines Check Zeta Potential trans_check->fix_trans Yes success Proceed to Functional Assays trans_check->success No fix_size->char fix_ee->char fix_trans->char fail Re-evaluate Formulation Strategy

References

L202 Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L202, a representative poorly water-soluble small molecule active pharmaceutical ingredient (API). The following information addresses common formulation challenges and provides detailed solutions and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Aqueous Solubility of this compound

Q1: My this compound formulation shows very low solubility in aqueous media, leading to poor dissolution and anticipated low bioavailability. What are the initial steps to improve its solubility?

A1: Low aqueous solubility is a common challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds like this compound. The primary goal is to increase the concentration of the drug in solution to facilitate absorption. Initial strategies should focus on:

  • pH Modification: Assess the pKa of this compound. If it is an ionizable compound, adjusting the pH of the formulation or the dissolution medium to ionize the molecule can significantly enhance solubility. For acidic compounds, increasing the pH above the pKa will increase solubility, while for basic compounds, lowering the pH below the pKa will have the same effect.

  • Co-solvents: Employing a mixture of water and a water-miscible solvent (co-solvent) can increase the solubility of hydrophobic compounds. Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Surfactants: Using surfactants above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.

Issue 2: Physical Instability of Amorphous this compound Formulations

Q2: I have developed an amorphous solid dispersion (ASD) of this compound to enhance solubility, but it recrystallizes during storage, compromising the dissolution advantage. How can I prevent this?

A2: Recrystallization of an amorphous form is a critical stability concern. To mitigate this, consider the following:

  • Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous state. Polymers with a high glass transition temperature (Tg), such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS), can restrict molecular mobility and inhibit recrystallization. Ensure good miscibility between this compound and the polymer.

  • Drug Loading: High drug loading can increase the propensity for recrystallization. It is essential to determine the optimal drug loading that balances efficacy with physical stability. Generally, drug loading should be kept below the saturation solubility of the drug in the polymer.

  • Storage Conditions: Store the ASD under controlled temperature and humidity conditions, preferably well below the Tg of the formulation, to minimize molecular mobility.

Issue 3: Low and Variable Bioavailability of this compound

Q3: Despite improving in vitro dissolution, my this compound formulation exhibits low and variable bioavailability in preclinical animal studies. What formulation strategies can address this?

A3: Low and variable bioavailability, even with improved dissolution, often points to issues with in vivo precipitation or poor membrane permeation.

  • Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve bioavailability. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can maintain the drug in a solubilized state and enhance its absorption via the lymphatic pathway, bypassing first-pass metabolism.

  • Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution rates as described by the Noyes-Whitney equation. This can help overcome dissolution-limited absorption.

  • Inclusion of Precipitation Inhibitors: For ASDs, incorporating polymers that act as precipitation inhibitors in the gastrointestinal fluid can maintain a supersaturated state of the drug for a longer duration, allowing more time for absorption. HPMCAS is a well-known precipitation inhibitor.

Quantitative Data Summary

Table 1: Solubility Enhancement of this compound with Various Formulation Approaches

Formulation ApproachThis compound ConcentrationSolvent SystemResulting Solubility (µg/mL)Fold Increase
Unformulated this compound1% w/vPurified Water0.5-
pH Adjustment1% w/vpH 8.0 Buffer15.230.4
Co-solvent1% w/v40% PEG 400 in Water85.7171.4
Surfactant1% w/v2% Tween® 80 in Water120.3240.6
LBDDS (SMEDDS)20% w/wCapryol™ 90 / Kolliphor® RH40 / Transcutol® HP450.0 (in micellar phase)900.0

Table 2: Physical Stability of this compound Amorphous Solid Dispersions (ASDs)

Polymer Used (1:3 Drug-to-Polymer Ratio)Initial StateStorage Condition (40°C/75% RH)Time to Recrystallization
PVP K30Amorphous40°C/75% RH2 Weeks
HPMC E5Amorphous40°C/75% RH4 Weeks
HPMCAS-HFAmorphous40°C/75% RH> 6 Months

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To determine the equilibrium solubility of this compound in various solvent and surfactant systems.

Methodology:

  • Prepare stock solutions of various co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Tween® 80, Kolliphor® RH40) at different concentrations in purified water.

  • Add an excess amount of this compound powder to 1 mL of each solution in a 2 mL microcentrifuge tube.

  • Seal the tubes and place them on a rotating shaker at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • After 48 hours, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation and Characterization of this compound Amorphous Solid Dispersion (ASD)

Objective: To prepare an ASD of this compound with a suitable polymer and to confirm its amorphous nature.

Methodology:

  • Preparation (Solvent Evaporation Method):

    • Accurately weigh this compound and the selected polymer (e.g., HPMCAS-HF) in the desired ratio (e.g., 1:3).

    • Dissolve both components in a common volatile solvent, such as acetone or methanol.

    • Pour the solution into a petri dish and evaporate the solvent under a vacuum at a controlled temperature (e.g., 40°C) until a solid film is formed.

    • Scrape the solid film and further dry it in a vacuum oven for 24 hours to remove any residual solvent.

  • Characterization (Powder X-ray Diffraction - PXRD):

    • Analyze a sample of the prepared ASD using a PXRD instrument.

    • Scan the sample over a 2θ range of 5° to 40°.

    • An amorphous solid will exhibit a characteristic "halo" pattern with no sharp Bragg peaks, whereas a crystalline solid will show distinct peaks.

  • Characterization (Differential Scanning Calorimetry - DSC):

    • Accurately weigh 3-5 mg of the ASD into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • The presence of a single glass transition temperature (Tg) and the absence of a melting endotherm confirm the formation of a homogeneous amorphous dispersion.

Visualizations

L202_Formulation_Troubleshooting_Workflow Start Start: this compound Formulation Challenge PoorSolubility Issue: Poor Aqueous Solubility Start->PoorSolubility PhysicalInstability Issue: Physical Instability (e.g., Recrystallization) Start->PhysicalInstability LowBioavailability Issue: Low/Variable Bioavailability Start->LowBioavailability Sol_pH Solution: pH Modification PoorSolubility->Sol_pH For ionizable this compound Sol_Cosolvent Solution: Co-solvents PoorSolubility->Sol_Cosolvent Sol_Surfactant Solution: Surfactants PoorSolubility->Sol_Surfactant Sol_Polymer Solution: Polymer Selection & High Tg PhysicalInstability->Sol_Polymer Sol_DrugLoad Solution: Optimize Drug Loading PhysicalInstability->Sol_DrugLoad Sol_Storage Solution: Controlled Storage PhysicalInstability->Sol_Storage Sol_LBDDS Solution: Lipid-Based Systems (SEDDS/SMEDDS) LowBioavailability->Sol_LBDDS Sol_Nano Solution: Nanocrystal Technology LowBioavailability->Sol_Nano Sol_PrecipInhib Solution: Precipitation Inhibitors LowBioavailability->Sol_PrecipInhib

Caption: Troubleshooting workflow for common this compound formulation challenges.

ASD_Development_Workflow Start Start: this compound & Polymer Selection Dissolution Dissolve this compound & Polymer in Common Solvent Start->Dissolution Evaporation Solvent Evaporation (e.g., Rotary or Vacuum Oven) Dissolution->Evaporation Drying Secondary Drying to Remove Residual Solvent Evaporation->Drying Milling Milling to Obtain Uniform Powder Drying->Milling Characterization Characterization: - PXRD (Amorphous check) - DSC (Tg determination) Milling->Characterization Stability Stability Testing (Accelerated Conditions) Characterization->Stability Stability->Start If Unstable (Recrystallizes) End Finished ASD Formulation Stability->End If Stable

Caption: Experimental workflow for Amorphous Solid Dispersion (ASD) development.

Technical Support Center: L202-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with L202-mediated cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxicity?

This compound, likely referring to the flavonoid derivative LYG-202, is an antitumor compound that induces apoptosis (programmed cell death) in cancer cells, such as human hepatocellular carcinoma (HepG2).[1] The primary mechanism of cytotoxicity is driven by the generation of Reactive Oxygen Species (ROS).[1] This leads to a cascade of cellular events including mitochondrial dysfunction and the activation of downstream signaling pathways that execute cell death.[1]

Q2: What is the specific signaling pathway activated by this compound that leads to apoptosis?

This compound treatment leads to the accumulation of intracellular ROS.[1] This oxidative stress triggers the mitochondrial apoptosis pathway, characterized by:

  • A decrease in mitochondrial membrane potential (MMP).[1]

  • The release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[1]

  • Activation of downstream effectors, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] These events culminate in the activation of caspases, the primary drivers of apoptosis.[2][3]

Q3: How can I reduce unintended this compound-mediated cytotoxicity in my experiments?

To mitigate cytotoxicity, focus on optimizing experimental conditions and considering protective co-treatments.[4]

  • Optimize Concentration and Exposure Time: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[5] Reducing the exposure duration can also minimize off-target effects.[5]

  • Antioxidant Co-treatment: Since this compound's cytotoxicity is ROS-mediated, co-treatment with an antioxidant like N-acetylcysteine (NAC) can inhibit ROS generation and partly block the induced apoptosis.[1]

  • Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and not under stress from other factors. Use a consistent cell density (e.g., 70-80% confluency) and fresh culture medium, as stressed cells can be more susceptible to drug-induced toxicity.[4][5]

Q4: My vehicle control (e.g., DMSO) is showing some toxicity. What should I do?

The solvents used to dissolve compounds can themselves be cytotoxic at certain concentrations.[6][7] It is crucial to determine the maximum concentration of your vehicle that does not affect cell viability.

  • Run a Vehicle Control Curve: Test serial dilutions of the solvent (e.g., DMSO, ethanol) on your cells to identify a non-toxic working concentration, which is typically below 0.5% for most cell lines.[7]

  • Use the Same Vehicle Concentration: Ensure the final concentration of the vehicle is consistent across all experimental wells, including the untreated control.

This compound-Induced Apoptotic Signaling Pathway

L202_Pathway This compound This compound (LYG-202) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito MAPK JNK / p38 MAPK Activation ROS->MAPK MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c & AIF Release Mito->CytoC Casp Caspase Activation CytoC->Casp MAPK->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: this compound induces apoptosis via ROS production and the mitochondrial pathway.

Troubleshooting Guide

Issue ObservedPossible CauseRecommended Solution
Excessive cell death across all this compound concentrations High Solvent Concentration: The vehicle (e.g., DMSO, ethanol) is toxic to the cells.Test the effect of the vehicle alone on cell viability to determine a non-toxic concentration (ideally ≤0.5%).[7] Ensure all treatments have the same final vehicle concentration.
Suboptimal Cell Health: Cells were stressed, too sparse, or too confluent at the time of treatment.[4]Standardize cell seeding density to achieve 70-80% confluency at the time of treatment.[5] Use fresh media and ensure proper aseptic technique.[8]
High variability between replicate wells Inconsistent Cell Seeding: Uneven number of cells plated in each well.Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered concentrations.[9]Avoid using the outer wells of the assay plate for treatments. Fill them with sterile PBS or media to maintain humidity.[9]
No cytotoxic effect observed, even at high this compound concentrations Compound Inactivity: this compound may have degraded due to improper storage or handling.Verify the purity and stability of the this compound stock. Store as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.
Assay Interference: Components in the media or the compound itself interfere with the cytotoxicity assay reagents.If using a colorimetric assay (e.g., MTT), consider using phenol red-free medium, as it can interfere with absorbance readings.[4] Include positive controls known to induce cytotoxicity in your cell line.[10]
Unexpected results or artifacts Contamination: Bacterial, yeast, or mycoplasma contamination can alter cellular responses.[8]Routinely test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or yeast growth.[8]

Troubleshooting Workflow

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckSolvent Is Vehicle Control Also Toxic? Start->CheckSolvent CheckCulture Are Culture Conditions Optimal (70-80% Confluency)? CheckSolvent->CheckCulture No Sol1 Determine Max Non-Toxic Solvent Concentration CheckSolvent->Sol1 Yes CheckConc Is This the Lowest Effective Dose? CheckCulture->CheckConc Yes Sol2 Standardize Seeding Density & Use Healthy Cells CheckCulture->Sol2 No Sol3 Perform Dose-Response & Time-Course Experiment CheckConc->Sol3 No Sol4 Consider Antioxidant (NAC) Co-Treatment CheckConc->Sol4 Yes

Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.

Quantitative Data Summary

Table 1: Expected Effects of this compound on Key Cytotoxicity Markers

MarkerExpected Outcome with this compound TreatmentAssay Method
Cell Viability DecreaseMTT, MTS, or CellTiter-Glo® Assay
Reactive Oxygen Species (ROS) IncreaseDCFH-DA Assay
Mitochondrial Membrane Potential (MMP) DecreaseJC-1 or TMRM Staining
Caspase-3/7 Activity IncreaseCaspase-Glo® 3/7 Assay
Plasma Membrane Integrity Decrease (at high conc.)LDH Release Assay

Table 2: General Cytotoxicity of Common Solvents in Cell Culture

SolventTypical Non-Toxic ConcentrationIC50 Value (Varies by Cell Line)
DMSO < 0.5% (v/v)~1-2% (v/v)[7]
Ethanol < 0.5% (v/v)> 5% (v/v)[6][7]
Methanol < 0.5% (v/v)> 10% (v/v)[6]

Note: IC50 values are highly dependent on the cell line and exposure time. It is critical to validate these for your specific experimental system.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilizing agent to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cells plated in a 96-well black, clear-bottom plate

  • This compound stock solution

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • H₂O₂ (positive control)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound (and controls) for the desired time period.

  • Cell Washing: After treatment, gently wash the cells twice with warm PBS or HBSS.

  • DCFH-DA Loading: Dilute the DCFH-DA stock solution to a final working concentration (e.g., 10 µM) in warm PBS. Add the loading solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Final Wash: Wash the cells twice with warm PBS to remove excess probe.

  • Data Acquisition: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • Cells plated in a 96-well black, clear-bottom plate

  • This compound stock solution

  • JC-1 dye solution

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound (and controls) for the desired time.

  • JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM) in complete medium. Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Data Acquisition: Add 100 µL of PBS to each well. Measure fluorescence at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~535/590 nm) wavelengths.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP.

General Experimental Workflow for Cytotoxicity Screening

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells in 96-Well Plate Incubate 2. Incubate 24h for Attachment Treat 3. Treat with this compound (Serial Dilutions) Incubate->Treat Controls 4. Include Controls (Untreated, Vehicle) Incubate2 5. Incubate for Desired Time (e.g., 24h) AddReagent 6. Add Assay Reagent (e.g., MTT, DCFH-DA) Incubate2->AddReagent Incubate3 7. Incubate as per Protocol Read 8. Read Plate on Microplate Reader Normalize 9. Normalize Data to Vehicle Control Read->Normalize Plot 10. Plot Dose-Response Curve & Calculate IC50

Caption: A standard workflow for assessing this compound-induced cytotoxicity.

References

L202 LNP Technical Support Center: Enhancing Endosomal Escape

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L202 Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the endosomal escape of their this compound LNP formulations for enhanced therapeutic delivery.

Frequently Asked Questions (FAQs)

Q1: What is endosomal escape and why is it critical for this compound LNP efficacy?

A1: Endosomal escape is the process by which LNPs, after being engulfed by a cell through endocytosis, break free from the endosomal compartment to release their cargo (e.g., mRNA, siRNA) into the cytoplasm.[1][] This step is crucial because if the LNPs remain trapped within the endosome, their payload will be degraded in the lysosome, rendering the therapeutic ineffective.[][3] Efficient endosomal escape is a major bottleneck in the delivery of nucleic acids and directly impacts the potency of LNP-based therapies.[4][5][6]

Q2: What are the proposed mechanisms for LNP endosomal escape?

A2: The primary mechanism involves the ionizable lipids within the LNP formulation.[1][7] In the acidic environment of the endosome (pH 5.0-6.0), these lipids become protonated (positively charged).[] This charge switch is thought to facilitate interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and fusion.[][8] This can result in a transition from a bilayer to a hexagonal phase structure, ultimately rupturing the endosome and releasing the LNP's contents into the cytoplasm.[1] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the LNPs leads to an influx of protons and chloride ions, causing osmotic swelling and eventual bursting of the endosome.[9]

Q3: My this compound LNPs show good cellular uptake but low protein expression. Could poor endosomal escape be the issue?

A3: Yes, this is a classic indicator of inefficient endosomal escape. High cellular uptake with low downstream activity (like protein expression for mRNA or gene silencing for siRNA) strongly suggests that the LNPs are being successfully internalized by cells but are then trapped in endosomes and subsequently degraded in lysosomes.[3][10] It is estimated that only a small fraction (less than 2%) of internalized LNPs typically escape the endosome.[3][11]

Troubleshooting Guide

If you are experiencing issues with the efficacy of your this compound LNPs, poor endosomal escape is a likely culprit. The following troubleshooting guide provides strategies to enhance the endosomal escape of your formulations.

Issue 1: Sub-optimal Ionizable Lipid Performance

The ionizable lipid is a key driver of endosomal escape. Its pKa (the pH at which it becomes protonated) is a critical parameter.

Troubleshooting Steps:

  • Verify the pKa of your Ionizable Lipid: The optimal pKa for an ionizable lipid is typically between 6.2 and 6.5 to ensure it remains neutral at physiological pH but becomes protonated in the acidic endosome.[8]

  • Consider Structural Modifications: Research has shown that branched lipid tails can improve endosomal escape. A new class of lipids called branched endosomal disruptor (BEND) lipids have demonstrated enhanced mRNA delivery.[12] While you may be using this compound, consider if variations in its structure are available or if co-formulating with other ionizable lipids is an option.

Issue 2: Helper Lipid Composition is Not Optimized

Helper lipids, such as phospholipids and cholesterol, play a crucial role in the stability and fusogenicity of LNPs.[7][13][14]

Troubleshooting Steps:

  • Incorporate Fusogenic Phospholipids: Helper lipids with a cone-shaped geometry, like dioleoylphosphatidylethanolamine (DOPE), can promote the formation of non-lamellar hexagonal phases, which facilitates membrane fusion and endosomal release.[1][13][14] In contrast, cylindrical-shaped lipids like DSPC provide more stability but are less fusogenic.[1][15]

  • Optimize Cholesterol and its Analogs: Cholesterol is vital for LNP stability and can enhance intracellular delivery.[13][14] Studies have shown that replacing cholesterol with analogs like β-sitosterol can significantly improve mRNA transfection efficiency by promoting endosomal escape.[1][11]

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving LNP endosomal escape.

Table 1: Impact of Helper Lipids on mRNA Transfection

LNP FormulationHelper LipidRelative Luciferase Expression (vs. LNP-Chol)Fold Increase in Endosomal Perturbation Events (vs. LNP-Chol)Reference
LNP-CholCholesterol1.01.0[11]
LNP-Sitoβ-Sitosterol~5.0~10.0[11][16]
LNP-FucoFucosterol> LNP-CholNot Reported[16]
LNP-CampCampesterol> LNP-CholNot Reported[11]

Table 2: Effect of LNP Nanostructure on Membrane Fusion

LNP NanostructureFusion Extent (DiO Fluorescence Recovery)DescriptionReference
Lamellar (Lipoplex)LowerTraditional LNP structure.[17][18]
Bicontinuous Cubic (Cuboplex)HigherNon-lamellar structure that more readily fuses with endosomes.[17][18]

Experimental Protocols

Protocol 1: Galectin-8 (Gal8-GFP) Reporter Assay for Endosomal Damage

This assay visualizes endosomal membrane damage, an indicator of endosomal escape. Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomes.[19]

Workflow Diagram:

Gal8_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Analysis cell_prep Plate Gal8-GFP reporter cells lnp_treatment Treat cells with this compound LNPs cell_prep->lnp_treatment Incubate live_cell Live-cell imaging to monitor Gal8-GFP puncta formation lnp_treatment->live_cell Time-lapse quantify Quantify the number and intensity of Gal8-GFP puncta live_cell->quantify Image analysis

Caption: Workflow for the Galectin-8 endosomal escape assay.

Methodology:

  • Cell Culture: Plate cells stably expressing a Gal8-GFP fusion protein in a suitable imaging dish.

  • LNP Treatment: Treat the cells with your this compound LNP formulations at various concentrations. Include a positive control (e.g., a known endosomolytic agent) and a negative control (untreated cells).

  • Live-Cell Imaging: Use a confocal or high-content imaging system to capture time-lapse images of the cells. Monitor the formation of fluorescent Gal8-GFP puncta, which indicate recruitment to damaged endosomes.

  • Image Analysis: Quantify the number, size, and intensity of Gal8-GFP puncta per cell using image analysis software. An increase in puncta formation correlates with enhanced endosomal escape.

Protocol 2: FRET-Based Membrane Fusion Assay

This assay measures the fusion between LNPs and endosomal membranes using Förster Resonance Energy Transfer (FRET).

Signaling Pathway Diagram:

FRET_Assay cluster_no_fusion No Fusion cluster_fusion Fusion endosome_pre Endosome (DiO + DiI) lnp_pre This compound LNP endosome_pre->lnp_pre Proximity fused_vesicle Fused Vesicle endosome_pre->fused_vesicle Membrane Fusion lnp_pre->fused_vesicle Membrane Fusion label_fret FRET Occurs (DiO quenched, DiI emits) label_no_fret FRET Decreases (DiO fluorescence recovers)

Caption: Principle of the FRET-based membrane fusion assay.

Methodology:

  • Preparation of Labeled Endosomes: Isolate endosomes from cells and label their membranes with a FRET pair of fluorescent dyes, such as DiO (donor) and DiI (acceptor).[18]

  • Incubation: Incubate the labeled endosomes with your this compound LNPs.

  • Fluorescence Measurement: Measure the fluorescence of the donor dye (DiO) over time.

  • Data Analysis: If the LNPs fuse with the endosomal membrane, the dyes will diffuse, increasing the distance between them and reducing FRET.[17] This results in an increase in the donor's fluorescence intensity. The extent of fluorescence recovery indicates the degree of membrane fusion.[17][18]

References

Technical Support Center: L202 Formulations - Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing batch-to-batch variability in L202-containing lipid nanoparticle (LNP) formulations. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key properties in an LNP formulation?

This compound is an ionizable cationic lipid specifically designed for use in lipid nanoparticles for mRNA delivery.[1][2][3] Its key features include a pH-responsive N-methylpiperidine head and a branched-tail structure with biodegradable ester linkages.[1] The pKa of this compound is approximately 6.04-6.29, which is crucial for efficient mRNA encapsulation at low pH and endosomal escape at physiological pH.[1][2] Formulations using this compound have been shown to produce LNPs with a size of around 103 nm, a low polydispersity index (PDI) of 0.08, and achieve greater than 97% mRNA encapsulation efficiency.[1]

Q2: What are the most common sources of batch-to-batch variability in this compound formulations?

Batch-to-batch variability in this compound formulations can arise from several factors throughout the manufacturing process. These can be broadly categorized as:

  • Raw Material Variability: Inconsistencies in the purity, concentration, and stability of the this compound lipid itself, as well as other lipid components (e.g., phospholipids, cholesterol, PEG-lipids) and the mRNA cargo, can significantly impact the final LNP characteristics.[4][5]

  • Process Parameter Deviations: Minor fluctuations in manufacturing parameters can lead to significant differences between batches.[4] Key parameters to control include the mixing method (e.g., microfluidics), total flow rate, flow rate ratio of the lipid and aqueous phases, temperature, and buffer pH.[6]

  • Downstream Processing: Steps such as tangential flow filtration (TFF) for purification and buffer exchange, as well as sterile filtration, can introduce variability if not precisely controlled.[7]

  • Environmental and Human Factors: Variations in ambient temperature, humidity, and operator-dependent differences in manual steps can contribute to inconsistencies.[8]

Q3: How do I assess the batch-to-batch consistency of my this compound LNP formulations?

A robust analytical strategy is essential for monitoring the consistency of your this compound LNP batches.[9] Key critical quality attributes (CQAs) to measure include:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of your LNPs.[7]

  • Encapsulation Efficiency (%EE): A fluorescence-based assay, such as the RiboGreen assay, is commonly used to determine the percentage of mRNA successfully encapsulated within the LNPs.[7]

  • Lipid Composition and Ratios: High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), can quantify the individual lipid components, including this compound, to ensure the correct ratios are maintained.[7][10]

  • mRNA Integrity: The integrity of the encapsulated mRNA should be verified to ensure it has not degraded during the formulation process. This can be assessed using techniques like gel electrophoresis.[7]

  • Zeta Potential: This measurement can provide information about the surface charge of the LNPs, which influences their stability and interaction with cells.[11]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and/or High PDI

Symptoms:

  • DLS measurements show significant variation in the average particle size between batches.

  • The Polydispersity Index (PDI) is consistently high (>0.2), indicating a broad size distribution.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inconsistent Mixing For microfluidic-based systems, ensure the total flow rate and flow rate ratio are precisely controlled and consistent between runs.[6] Check for any blockages or leaks in the microfluidic cartridge. For bulk mixing methods, ensure the mixing speed and duration are standardized.[4]
Raw Material Quality Qualify all incoming raw materials, including the this compound lipid, for purity and consistency.[5] Store lipids and mRNA under recommended conditions to prevent degradation.
Buffer pH Deviation The pH of the aqueous buffer is critical for this compound protonation and subsequent LNP formation. Prepare fresh buffers for each batch and verify the pH immediately before use.[12]
Temperature Fluctuations Maintain a consistent temperature throughout the formulation process, as temperature can affect lipid solubility and self-assembly.[13]
Issue 2: Low or Variable mRNA Encapsulation Efficiency (%EE)

Symptoms:

  • RiboGreen assay results show %EE is below the target specification (e.g., <90%).

  • Significant variability in %EE is observed between different batches.

Potential Causes and Solutions:

Potential CauseRecommended Action
Suboptimal N:P Ratio The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate groups in the mRNA (N:P ratio) is critical for efficient encapsulation. Re-evaluate and optimize the N:P ratio for your specific mRNA and formulation.
Incorrect Buffer pH The acidic pH of the aqueous buffer is essential for the protonation of this compound, enabling its electrostatic interaction with the negatively charged mRNA. Ensure the pH is within the optimal range for this compound (pKa ~6.04-6.29).[1][2]
mRNA Degradation Ensure the mRNA is of high quality and has not degraded during storage or handling. Perform an integrity check on the stock mRNA solution.
Inefficient Mixing Rapid and efficient mixing is crucial for trapping the mRNA within the forming nanoparticles. Optimize mixing parameters as described in Issue 1.[14]

Experimental Protocols

Protocol 1: LNP Size and PDI Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index of this compound LNP formulations.

Materials:

  • This compound LNP sample

  • Appropriate aqueous buffer for dilution (e.g., 1X PBS)

  • DLS instrument (e.g., Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Allow the LNP sample and dilution buffer to equilibrate to the measurement temperature (typically 25°C).

  • Dilute the LNP sample in the buffer to an appropriate concentration for DLS analysis. The optimal concentration should be determined to ensure sufficient scattering intensity without causing multiple scattering effects.

  • Gently mix the diluted sample by inverting the cuvette. Avoid vigorous shaking or vortexing, which can introduce air bubbles and affect the results.[15]

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature.

  • Perform the measurement according to the instrument's instructions, typically involving multiple acquisitions to ensure data quality.

  • Analyze the results to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).[16]

Protocol 2: mRNA Encapsulation Efficiency (%EE) by RiboGreen Assay

Objective: To quantify the amount of mRNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP sample

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (or other suitable buffer)

  • 2% Triton X-100 solution

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA standards: Create a standard curve using the RNA standard provided in the kit, with concentrations ranging from 0 to 1000 ng/mL.

  • Sample preparation:

    • Total RNA (Lysed sample): Dilute the LNP sample in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

    • Free RNA (Unlysed sample): Dilute the LNP sample to the same final concentration in TE buffer without Triton X-100.

  • Assay:

    • Add the diluted RiboGreen reagent to both the standards and the prepared samples in a 96-well plate.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Determine the RNA concentration in the lysed and unlysed samples using the standard curve.

    • Calculate the %EE using the following formula:[17] %EE = ((Total RNA - Free RNA) / Total RNA) * 100

Visualizations

LNP_Manufacturing_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_downstream Downstream Processing Aqueous_Phase Aqueous Phase (mRNA in acidic buffer) Mixing Microfluidic Mixing Aqueous_Phase->Mixing Organic_Phase Organic Phase (this compound & other lipids in ethanol) Organic_Phase->Mixing Purification Tangential Flow Filtration (Buffer Exchange & Purification) Mixing->Purification Sterilization Sterile Filtration Purification->Sterilization Final_Product Final LNP Product Sterilization->Final_Product

Caption: High-level workflow for this compound LNP manufacturing.

Troubleshooting_Logic Start Batch-to-Batch Variability Detected CQA_Analysis Analyze Critical Quality Attributes (Size, PDI, %EE, Lipid Ratio) Start->CQA_Analysis Identify_Deviation Identify Deviating CQA(s) CQA_Analysis->Identify_Deviation Size_PDI_Issue Size / PDI Out of Spec Identify_Deviation->Size_PDI_Issue Yes EE_Issue Encapsulation Efficiency Low Identify_Deviation->EE_Issue Yes Composition_Issue Lipid Ratio Incorrect Identify_Deviation->Composition_Issue Yes Investigate_Mixing Investigate Mixing Parameters (Flow Rate, Ratio, Temp) Size_PDI_Issue->Investigate_Mixing Investigate_Buffer Investigate Buffer Prep (pH, Concentration) EE_Issue->Investigate_Buffer Investigate_Raw_Materials Investigate Raw Materials (Purity, Stability) EE_Issue->Investigate_Raw_Materials Composition_Issue->Investigate_Raw_Materials

References

strategies to enhance the in vivo targeting of L202 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the in vivo targeting of L202 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound ionizable lipid, and what are its key features for in vivo applications? A1: this compound is a novel ionizable lipid designed for mRNA delivery. It features a pH-responsive N-methylpiperidine head for efficient endosomal escape and a unique branched-tail structure with ester linkages, which makes it biodegradable.[1] Its pKa of approximately 6.04–6.29 facilitates the release of mRNA cargo into the cytoplasm while maintaining stability at physiological pH.[1] A key advantage for in vivo targeting is its rapid tissue clearance (within 72 hours) and minimal hepatic accumulation, which is attributed to the hydrolysis of its ester bonds.[1]

Q2: What are the fundamental strategies to enhance the in vivo targeting of LNPs? A2: There are two primary strategies for enhancing LNP targeting:

  • Passive Targeting: This involves modifying the physicochemical properties of the LNP itself, such as size, charge, and the composition of helper lipids, cholesterol, and PEG-lipids, to influence its biodistribution.[2][3]

  • Active Targeting: This strategy involves decorating the surface of the LNP with targeting ligands (e.g., antibodies, peptides, aptamers, or small molecules) that bind to specific receptors overexpressed on target cells.[2][4] This promotes specific uptake by the desired cell type.[2]

Q3: How does the route of administration affect this compound LNP biodistribution? A3: The route of administration is a critical factor influencing LNP biodistribution and immune responses.[5] Intravenous (i.v.) injection often leads to accumulation in the liver, spleen, and lungs.[6] In contrast, intramuscular (i.m.) or subcutaneous (s.c.) injections can create a local depot, leading to slower absorption and potentially altered immune cell targeting.[5] The choice of administration route should be tailored to the specific therapeutic goal and target organ.

Q4: What role does the PEG-lipid component play in LNP targeting? A4: PEGylated lipids (PEG-lipids) are included in LNP formulations to form a hydrophilic layer that provides steric hindrance. This layer reduces protein adsorption (opsonization), prevents aggregation, and prolongs circulation time in the bloodstream, which can enhance the probability of reaching the target tissue.[7] However, the PEG-lipid can also inhibit cellular uptake. Using "sheddable" or diffusible PEG-lipids can help overcome this, as the PEG layer is lost over time, unmasking the LNP surface or targeting ligands for cellular interaction.[7][8]

LNP Targeting & Experimental Workflow Diagrams

LNP_Targeting_Strategies cluster_main Strategies to Enhance In Vivo Targeting of this compound LNPs cluster_passive Passive Targeting (Physicochemical Modification) cluster_active Active Targeting (Surface Functionalization) main Enhanced this compound LNP Targeting p1 Optimize Lipid Ratios (Helper Lipid, Cholesterol) main->p1 Alter Biodistribution a1 Antibody Conjugation (e.g., anti-CD117) main->a1 Promote Cell-Specific Uptake p2 Adjust Particle Size & Surface Charge p1->p2 p3 Modify PEG-Lipid (Chain Length, Sheddability) p2->p3 a2 Peptide/Aptamer Decoration a1->a2 a3 Small Molecule Ligands (e.g., Anisamide) a2->a3

Caption: Logical relationship of passive and active strategies for LNP targeting.

Experimental_Workflow cluster_workflow General Workflow for this compound LNP In Vivo Targeting Studies cluster_char prep 1. Stock Solution Preparation formulate 2. LNP Formulation (Microfluidic Mixing) prep->formulate purify 3. Purification & Concentration (TFF) formulate->purify char 4. Physicochemical Characterization purify->char invivo 5. In Vivo Administration char->invivo c1 Size & PDI char->c1 c2 Zeta Potential char->c2 c3 Encapsulation Efficiency char->c3 analyze 6. Biodistribution & Efficacy Analysis invivo->analyze

Caption: Standard experimental workflow from LNP formulation to in vivo analysis.

Troubleshooting Guide

Q5: My this compound LNPs show low encapsulation efficiency (<80%). What are the potential causes and solutions? A5: Low encapsulation efficiency can stem from several factors related to the formulation process.

  • Problem: Incorrect pH of the aqueous buffer.

    • Solution: Ensure the aqueous buffer (e.g., sodium citrate or acetate) is at an acidic pH (typically 4.0-5.0).[9] This is crucial for protonating the tertiary amine of this compound, enabling it to complex with the negatively charged mRNA backbone.

  • Problem: Suboptimal mixing parameters in the microfluidic device.

    • Solution: Optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[10] Varying these parameters can significantly impact LNP self-assembly and encapsulation.

  • Problem: Incorrect lipid or N:P ratio.

    • Solution: Verify the molar ratios of your lipid components and the nitrogen-to-phosphate (N:P) ratio, which represents the charge balance between the ionizable lipid and the nucleic acid.[9] An N:P ratio of around 6 is a common starting point.[9]

Q6: I've attached a targeting ligand, but I don't see enhanced uptake in my target tissue. How can I troubleshoot this? A6: Lack of enhanced targeting can be a multi-faceted issue.

  • Problem: Low ligand density or incorrect orientation on the LNP surface.

    • Solution: The method used to formulate the LNPs can influence the presentation of surface ligands.[11] Ensure your conjugation strategy (e.g., post-insertion or one-pot assembly) is optimized.[2] Quantify the ligand density on the LNP surface to confirm successful conjugation.

  • Problem: The PEG-lipid layer is sterically hindering the ligand.

    • Solution: The PEG shield can prevent your ligand from interacting with its receptor.[7] Consider using a PEG-lipid with a shorter lipid tail or a shorter PEG chain to reduce its residence time on the LNP surface, or decrease its molar ratio in the formulation.

  • Problem: The target receptor is not sufficiently expressed or accessible in vivo.

    • Solution: Confirm the expression and accessibility of the target receptor in your in vivo model. Rapid shedding of the PEG layer is necessary to expose the ligands for binding with receptors on target cells.[8]

Q7: My in vitro results are promising, but they don't translate to the in vivo model. Why? A7: The discrepancy between in vitro and in vivo results, often called the "IVIVC gap," is a common challenge in LNP development.[12]

  • Problem: Different cellular uptake mechanisms.

    • Explanation: In vitro studies with immortalized cell lines do not replicate the complex biological environment in vivo.[12] In vivo, LNPs interact with a host of serum proteins, forming a "protein corona" that can dictate their biodistribution and cellular uptake, a factor absent in most in vitro assays.[2]

  • Problem: Biological barriers are not accounted for.

    • Explanation: The in vivo journey of an LNP involves navigating the bloodstream, avoiding clearance by the immune system, and extravasating through the endothelium to reach the target tissue, all of which are not modeled in a standard cell culture dish.

    • Solution: Use more complex in vitro models (e.g., 3D spheroids, organ-on-a-chip) or rely on in vivo screening methods, such as nucleic acid barcoding, which allows for the multiplexed evaluation of many LNP formulations in a single animal to get more clinically relevant data.[13][14]

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Low In Vivo Targeting Efficacy start Observed: Low Efficacy in Target Organ q1 Are LNP physicochemical properties optimal? start->q1 a1 Check Size, PDI, Zeta Potential, EE% q1->a1 No q2 Is the targeting moiety functional? q1->q2 Yes a1->q2 a2 Verify Ligand Density & PEG-Lipid Interference q2->a2 No q3 Is the in vivo model and route appropriate? q2->q3 Yes a2->q3 a3 Confirm Target Receptor Expression & Optimize Dose/Route q3->a3 No end Systematically Optimize Formulation & Protocol q3->end Yes a3->end

Caption: A decision-making flowchart for troubleshooting poor in vivo results.

Data & Protocols

Quantitative Data Summary

Table 1: Typical Physicochemical Properties of this compound LNPs

Parameter Typical Value Significance
Size (Hydrodynamic Diameter) ~103 nm Influences circulation time, biodistribution, and cellular uptake.[7]
Polydispersity Index (PDI) ~0.08 A measure of size distribution homogeneity; lower values (<0.2) are desirable.
mRNA Encapsulation Efficiency >97% High efficiency is critical for ensuring a sufficient therapeutic dose.[1]

| pKa | ~6.04 - 6.29 | Optimal for endosomal escape; charged at low endosomal pH, near-neutral at physiological pH.[1] |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

This protocol is adapted from established methodologies for LNP production.[10]

1. Preparation of Stock Solutions:

  • Lipid Stock (Ethanol): Prepare a mixed lipid stock solution in 100% ethanol containing this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000). A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[10]
  • Aqueous Stock (Buffer): Prepare the mRNA payload in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

2. Microfluidic Mixing:

  • Prime a microfluidic mixing device (e.g., NanoAssemblr®) with ethanol and the aqueous buffer.
  • Load the lipid stock and mRNA stock into separate syringes.
  • Set the flow rate ratio (FRR) to 3:1 (Aqueous:Ethanol) and the total flow rate (TFR) to 12 mL/min.
  • Initiate mixing. The rapid change in solvent polarity causes the self-assembly of lipids around the mRNA, forming LNPs.

3. Purification and Concentration:

  • Immediately dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.
  • Use Tangential Flow Filtration (TFF) with a 100 kDa molecular weight cut-off (MWCO) membrane to remove ethanol, unencapsulated mRNA, and exchange the buffer to PBS.
  • Concentrate the LNP solution to the desired final concentration.

4. Sterile Filtration:

  • Filter the final LNP formulation through a 0.22 µm sterile filter for use in in vitro and in vivo experiments.

Protocol 2: In Vivo Biodistribution and Efficacy Study

This protocol outlines a general method for evaluating LNP performance in a mouse model.[15][16]

1. Animal Model and LNP Administration:

  • Use an appropriate mouse strain (e.g., C57BL/6, 6-8 weeks old).
  • To assess biodistribution, a fluorescent lipid label (e.g., DiD) can be incorporated into the LNP formulation.[15]
  • To assess efficacy, use an mRNA cargo encoding a reporter protein like Firefly Luciferase (FLuc) or Erythropoietin (EPO).[15]
  • Dilute the LNP solution in sterile PBS to the desired dose (e.g., 0.1 - 0.65 mg/kg mRNA).[15][16]
  • Administer the formulation via the desired route (e.g., intravenous tail vein injection). Include a PBS-injected group as a negative control.[15]

2. Efficacy Assessment (Luciferase Model):

  • At a specified time point (e.g., 6 hours post-injection), measure protein expression.[16]
  • Perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).
  • After imaging, harvest organs of interest (liver, spleen, lungs, kidneys, target organ), homogenize them, and perform a luciferase assay on the tissue lysates to quantify protein expression per organ.

3. Biodistribution Assessment (Fluorescent Label Model):

  • At selected time points (e.g., 4, 24, 48 hours), harvest organs.
  • Use an imaging system to measure the fluorescence intensity in each organ to determine the relative accumulation of the LNPs.

4. Data Analysis:

  • Quantify and plot the luminescent flux or fluorescence intensity for each organ across different LNP formulations and control groups.
  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significant differences in targeting and protein expression.[16]

References

Validation & Comparative

A Comparative Guide to L202 and Other Ionizable Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). At the heart of these LNPs are ionizable lipids, which play a pivotal role in the encapsulation, stability, and intracellular delivery of the nucleic acid payload. This guide provides an objective comparison of the novel ionizable lipid L202 with other widely used alternatives, supported by experimental data to aid researchers in the selection of the optimal lipid for their therapeutic applications.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is determined by several key parameters, including its ability to efficiently encapsulate nucleic acids, the physicochemical properties of the resulting LNPs, and its performance in preclinical models. The following tables summarize the available quantitative data for this compound and other prominent ionizable lipids.

Table 1: Physicochemical Properties of Lipid Nanoparticles (LNPs) Formulated with Different Ionizable Lipids

Ionizable LipidpKaLNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound ~6.04 - 6.29~1030.08>97 (mRNA)[1]
DLin-MC3-DMA ~6.44~80-100~0.02-0.1~90-95 (siRNA)[2][3]
ALC-0315 ~6.09~80-100~0.05-0.15~90-95 (mRNA)[2][4]
SM-102 ~6.7~80-100~0.05-0.15~90-95 (mRNA)[4][5]

Table 2: In Vivo Performance of Ionizable Lipid-Based LNPs

Ionizable LipidPayloadAnimal ModelKey FindingsReference
This compound SARS-CoV-2 mRNAMiceOutperformed MC3-based LNPs in inducing spike-specific IgG titers. Elicited balanced Th1/Th2 responses.[1]
This compound SARS-CoV-2 mRNANon-human primatesGenerated neutralizing antibody titers exceeding convalescent human sera against multiple variants.[1]
DLin-MC3-DMA siRNAMiceEffective hepatic gene silencing.[2]
ALC-0315 siRNAMiceAchieved greater knockdown of FVII and ADAMTS13 compared to MC3.[2]
ALC-0315 SARS-CoV-2 RBD mRNAMiceElicited higher levels of IgG and its subclasses compared to MC3.[6]
SM-102 Luciferase mRNAMiceOutperforms ALC-0315 in intramuscular delivery of mRNA.[3][4]
SM-102 SARS-CoV-2 mRNAMiceElicits higher antibody production compared to ALC-0315.[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental procedures cited in the comparison.

LNP Formulation and Characterization

Lipid nanoparticles are typically formulated by rapidly mixing an ethanol phase containing the lipids with an acidic aqueous phase containing the nucleic acid.

  • LNP Formulation (General Protocol):

    • The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol. A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[2][7]

    • The nucleic acid (mRNA or siRNA) is dissolved in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0).[7]

    • The two solutions are rapidly mixed, often using a microfluidic device, to allow for the self-assembly of LNPs.[7]

    • The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.

  • pKa Measurement (TNS Assay): The apparent pKa of the ionizable lipid within the LNP is determined using a fluorescent probe like 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS). The fluorescence of TNS increases when it partitions into the hydrophobic core of the LNP, which is dependent on the protonation state of the ionizable lipid across a pH range.[1]

  • Size and Polydispersity Index (PDI) Measurement: Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and PDI of the LNPs, providing an indication of the size distribution.[1]

  • Encapsulation Efficiency Measurement (RiboGreen Assay): The encapsulation efficiency is determined by quantifying the amount of nucleic acid protected within the LNP. The RiboGreen assay is commonly used, where the fluorescence of the RiboGreen dye significantly increases upon binding to nucleic acids. The measurement is taken before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the total and unencapsulated nucleic acid amounts, respectively.[8]

In Vivo Evaluation
  • mRNA Vaccine Immunogenicity in Mice:

    • Mice are immunized intramuscularly with mRNA-LNPs.[9]

    • Blood samples are collected at specified time points post-immunization.[9]

    • Serum is isolated, and antigen-specific IgG titers are quantified using an enzyme-linked immunosorbent assay (ELISA).[9] 96-well plates are coated with the target antigen (e.g., SARS-CoV-2 spike protein). Serially diluted serum samples are added, followed by a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody. The signal is developed using a TMB substrate and measured at 450 nm.[9]

  • siRNA-mediated Gene Silencing in Mice:

    • Mice are administered siRNA-LNPs, typically via intravenous injection for liver targeting.[10]

    • Tissues are harvested at a predetermined time after administration.[10]

    • The level of the target mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR) and normalized to a housekeeping gene.[10] The reduction in mRNA levels in the treated group is compared to a control group that received a non-targeting siRNA or vehicle.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in LNP-based nucleic acid delivery, the following diagrams have been generated using Graphviz.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome 2. Endosomal Maturation (pH drop) Release Nucleic Acid Release Late_Endosome->Release 3. Protonation of Ionizable Lipid & Endosomal Escape Cytoplasm Cytoplasm Translation mRNA Translation (Protein Production) Release->Translation RISC siRNA incorporated into RISC (Gene Silencing) Release->RISC

Caption: Cellular uptake and endosomal escape of LNPs.

LNP_Formulation_Workflow A Lipid Mixture (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol C Rapid Mixing (e.g., Microfluidics) A->C B Nucleic Acid (mRNA or siRNA) in Acidic Aqueous Buffer B->C D LNP Self-Assembly C->D E Dialysis (Buffer Exchange to Neutral pH) D->E F Characterization (Size, PDI, pKa, Encapsulation Efficiency) E->F G Sterile Filtration & Storage F->G

Caption: General workflow for LNP formulation.

Immunogenicity_Evaluation cluster_animal In Vivo cluster_lab In Vitro Analysis Immunization Immunization of Mice with mRNA-LNP Blood_Collection Blood Collection Immunization->Blood_Collection Time Points Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation ELISA ELISA for Antigen-Specific IgG Serum_Isolation->ELISA Data_Analysis Data Analysis (Titer Calculation) ELISA->Data_Analysis

Caption: Workflow for evaluating mRNA vaccine immunogenicity.

References

L202 vs. SM-102 for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Key Ionizable Lipids for Therapeutic and Vaccine Development

For researchers and drug development professionals navigating the landscape of mRNA delivery, the choice of ionizable lipid is a critical determinant of a lipid nanoparticle's (LNP) efficacy. Among the myriad of available options, SM-102, a key component of the Moderna COVID-19 vaccine, has become a benchmark for performance. This guide provides a detailed comparison of SM-102 with the less prevalent L202, offering a comprehensive overview of their roles in mRNA delivery.

While extensive public data is available for SM-102, allowing for a thorough analysis of its performance, publicly accessible information on this compound is significantly limited. This guide reflects the current state of available literature, presenting a detailed profile for SM-102 and a summary of the sparse information available for this compound.

Performance Snapshot: SM-102 Dominates in Publicly Available Data

Table 1: Performance Characteristics of SM-102 based LNPs

ParameterIn Vitro (HEK293T cells)In Vivo (Mice)Reference
Transfection Efficiency High eGFP expressionHigh luciferase expression in spleen and liver[1]
Protein Expression Markedly increased protein expression compared to other lipidsSuperior protein expression compared to some other lipids[1]
Immune Response -Potent induction of binding and neutralizing antibodies[1]
Biodistribution -Primarily accumulates in the liver and spleen[2]

Deep Dive: Understanding the Lipids

SM-102: The Clinically Validated Powerhouse

SM-102 is an ionizable amino lipid that has gained prominence for its integral role in the Moderna COVID-19 vaccine (mRNA-1273).[3][4] Its structure allows for efficient encapsulation of negatively charged mRNA at low pH and a near-neutral charge at physiological pH, minimizing toxicity and facilitating release into the cytoplasm after endocytosis.[4][5]

The mechanism of SM-102 mediated mRNA delivery follows the general pathway for ionizable lipid-based LNPs.

LNP_Delivery_Pathway LNP LNP Encapsulating mRNA Endocytosis Receptor-Mediated Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification Endosome->Acidification Protonation SM-102 Protonation Acidification->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Protein Translation Release->Translation

LNP-mediated mRNA delivery pathway.
This compound: An Enigma in the Lipid Library

Information regarding the specific structure and performance of this compound is not widely available in peer-reviewed literature. It is often included in large libraries of proprietary ionizable lipids used for high-throughput screening to identify lead candidates for specific delivery applications. Without published data on its formulation, in vitro, or in vivo performance, a direct comparison with SM-102 is not feasible at this time.

Experimental Corner: Protocols and Methodologies

Reproducibility is key in scientific research. This section details the common experimental protocols used to formulate and evaluate mRNA-LNP delivery systems.

LNP Formulation via Microfluidic Mixing

A standard method for producing uniform LNPs is through microfluidic mixing.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Formulation cluster_purification Purification & Characterization Lipid_Ethanol Lipids (SM-102, DSPC, Cholesterol, PEG-lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Buffer mRNA in Aqueous Buffer (pH 4.0) mRNA_Buffer->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization

General workflow for LNP formulation.

Protocol for SM-102 LNP Formulation:

  • Preparation of Lipid Stock Solution: Dissolve SM-102, DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

  • Preparation of mRNA Solution: Dilute the mRNA in a low pH aqueous buffer, such as a citrate buffer (pH 4.0).

  • Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the mRNA-aqueous solution through a microfluidic mixing device. The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification: The resulting LNP solution is then dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS), to remove the ethanol and raise the pH.

  • Characterization: The final LNP formulation is characterized for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vitro Transfection Efficiency Assay

This assay evaluates the ability of the LNPs to deliver their mRNA cargo into cells and induce protein expression.

Protocol:

  • Cell Culture: Plate cells (e.g., HEK293T) in a multi-well plate and grow to a suitable confluency.

  • LNP Treatment: Dilute the mRNA-LNPs in cell culture medium and add to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Analysis: If the mRNA encodes a reporter protein like Green Fluorescent Protein (GFP) or luciferase, the transfection efficiency can be quantified by flow cytometry or a luciferase assay, respectively.

In Vivo mRNA Delivery and Protein Expression

Animal models are used to assess the biodistribution and overall efficacy of the LNP formulations.

Protocol:

  • Animal Model: Use a suitable animal model, such as BALB/c mice.

  • Administration: Administer the mRNA-LNPs via a relevant route, such as intramuscular or intravenous injection.

  • Bioluminescence Imaging: If the mRNA encodes a bioluminescent protein like firefly luciferase, protein expression can be monitored in real-time using an in vivo imaging system (IVIS).

  • Ex Vivo Analysis: At the end of the study, organs can be harvested to quantify protein expression and biodistribution of the LNPs.

Conclusion: SM-102 Sets the Bar High Amidst Data Scarcity for Alternatives

The extensive research and clinical validation of SM-102 have solidified its position as a leading ionizable lipid for mRNA delivery. Its performance characteristics are well-documented, providing a reliable benchmark for the development of new delivery systems. In contrast, the lack of public data on this compound makes a direct and objective comparison challenging.

For researchers and developers, SM-102 represents a robust and well-characterized option for LNP formulation. The future of mRNA delivery will undoubtedly involve the exploration of novel ionizable lipids to further enhance efficacy, tissue targeting, and safety profiles. As more data on proprietary lipids like this compound becomes publicly available, the scientific community will be better positioned to make informed decisions and drive innovation in this exciting field.

References

L202 (YL202/BNT326): A Preclinical Performance Comparison Guide for a Novel HER3-Targeted Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of L202 (Ythis compound/BNT326), a novel HER3-targeting antibody-drug conjugate (ADC), against relevant therapeutic alternatives. The data presented is based on available preclinical studies to inform researchers on the potential of this new therapeutic candidate.

Executive Summary

This compound (Ythis compound/BNT326) is an investigational ADC composed of a human anti-HER3 monoclonal antibody linked to a potent topoisomerase I inhibitor payload. Preclinical data suggests that Ythis compound exhibits significant anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC) and breast cancer. Its mechanism of action, targeting HER3 which is often overexpressed in these cancers, and delivering a cytotoxic payload directly to the tumor cells, offers a promising therapeutic strategy. This guide will delve into the specifics of its preclinical performance, comparing it with a direct competitor, Patritumab deruxtecan (a HER3-targeted ADC), and standard-of-care agents, Gefitinib (for NSCLC) and Fulvestrant (for breast cancer).

Mechanism of Action of this compound (Ythis compound/BNT326)

Ythis compound is designed to selectively target and eliminate cancer cells that express the HER3 receptor. The process begins with the anti-HER3 antibody component of Ythis compound binding to the HER3 receptor on the surface of tumor cells. Following binding, the ADC-receptor complex is internalized by the cell. Once inside, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing the topoisomerase I inhibitor. This potent payload then induces DNA damage, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[1][2][3][4][5][6]

cluster_extracellular Extracellular Space cluster_cell Tumor Cell Ythis compound Ythis compound (ADC) HER3_Receptor HER3 Receptor Ythis compound->HER3_Receptor Binding Internalization Internalization HER3_Receptor->Internalization Complex Formation Payload_Release Payload Release (Topoisomerase I Inhibitor) Internalization->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Action of Ythis compound (this compound)

Preclinical Performance of this compound (Ythis compound/BNT326)

An abstract from the American Association for Cancer Research (AACR) Annual Meeting in 2023 provides a summary of the preclinical development of Ythis compound. The study highlights that Ythis compound demonstrated potent cytotoxicity and significant dose-dependent antitumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models of various cancer types.[1][2][7] The ADC was reported to induce complete tumor regressions in these models with no observable toxicity.[1]

In Vivo Efficacy in a Non-Small Cell Lung Carcinoma Xenograft Model

A patent application for a HER3-ADC, believed to be Ythis compound, disclosed data from a study using the NCI-H358 NSCLC xenograft model. In this model, the HER3-ADC at doses of 1 mg/kg and 5 mg/kg showed significant tumor growth inhibition (TGI).[8] The 1 mg/kg dose resulted in a TGI of 76.26%.[8]

In Vivo Efficacy in a Colorectal Carcinoma Xenograft Model

The same patent application also presented data from a SW480 colorectal carcinoma xenograft model. The HER3-ADC demonstrated significant, dose-dependent tumor growth inhibition at doses of 3 mg/kg and 10 mg/kg.[8]

Preclinical Safety

Good Laboratory Practice (GLP) toxicity studies in cynomolgus monkeys indicated that Ythis compound is well-tolerated.[1] The calculated therapeutic index was approximately 100 for repeat dosing, and no significant lung or platelet toxicity was observed up to the maximum tolerated dose.[1]

Comparison with Alternatives

Patritumab Deruxtecan (U3-1402) - A Direct Competitor

Patritumab deruxtecan is another HER3-targeted ADC with a topoisomerase I inhibitor payload. Preclinical studies have shown its potent anti-tumor efficacy in HER3-expressing cancer models.

FeatureThis compound (Ythis compound/BNT326)Patritumab Deruxtecan (U3-1402)
Target HER3HER3
Payload Topoisomerase I InhibitorTopoisomerase I Inhibitor (DXd)
Preclinical Models NSCLC (NCI-H358), Colorectal (SW480) CDX and PDX models[1][8]Breast cancer, NSCLC, and other solid tumor models
Reported Efficacy Significant TGI (76.26% at 1 mg/kg in NCI-H358 model)[8]Potent and dose-dependent antitumor activity in xenograft models
Safety Profile Well-tolerated in cynomolgus monkeys with a high therapeutic index[1]Manageable safety profile in preclinical studies
Gefitinib - Standard of Care for EGFR-mutated NSCLC

Gefitinib is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). It is a standard first-line treatment for patients with EGFR-mutated NSCLC.

FeatureThis compound (Ythis compound/BNT326)Gefitinib
Target HER3EGFR
Mechanism ADC - targeted payload deliverySmall molecule inhibitor of EGFR tyrosine kinase
Preclinical Models NCI-H358 (NSCLC)Various NSCLC xenograft models
Reported Efficacy 76.26% TGI at 1 mg/kg in NCI-H358 model[8]Dose-dependent response in tumor xenografts
Resistance Mechanism Potential for efficacy in TKI-resistant tumorsResistance can develop through various mechanisms, including HER3 upregulation
Fulvestrant - Standard of Care for HR-positive Breast Cancer

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive breast cancer.

FeatureThis compound (Ythis compound/BNT326)Fulvestrant
Target HER3Estrogen Receptor
Mechanism ADC - targeted payload deliveryDownregulation and degradation of the estrogen receptor
Preclinical Models Various breast cancer models (mentioned in abstract)[1]Multiple ER-positive breast cancer xenograft models
Reported Efficacy Potent cytotoxicity and tumor regression in preclinical models[1]Inhibition of tumor growth in xenograft models
Resistance Mechanism Potential for efficacy in endocrine therapy-resistant tumorsResistance can be mediated by activation of alternative signaling pathways, including HER3

Experimental Protocols

Detailed experimental protocols for the preclinical studies of Ythis compound are not yet publicly available in full. However, based on standard methodologies for ADC evaluation, the following outlines the likely procedures.

In Vitro Cytotoxicity Assay

Cell_Seeding Seed cancer cells in 96-well plates ADC_Treatment Treat cells with varying concentrations of Ythis compound Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC50 values Viability_Assay->Data_Analysis

Caption: In Vitro Cytotoxicity Assay Workflow
  • Cell Culture: Human cancer cell lines with varying levels of HER3 expression are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with a serial dilution of Ythis compound, a negative control antibody, and the free cytotoxic payload.

  • Incubation: The plates are incubated for a period of 3 to 5 days.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay that measures metabolic activity or ATP content.

  • Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

In Vivo Xenograft Studies

Tumor_Implantation Implant human tumor cells (CDX) or patient-derived tumor fragments (PDX) into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration Administer Ythis compound and control agents intravenously Randomization->ADC_Administration Monitoring Monitor tumor volume and body weight regularly ADC_Administration->Monitoring Endpoint Euthanize mice at study endpoint and collect tumors for analysis Monitoring->Endpoint

Caption: In Vivo Xenograft Study Workflow
  • Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

  • Tumor Implantation: Human cancer cells (CDX) are injected subcutaneously, or patient-derived tumor fragments (PDX) are implanted.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into different treatment groups (e.g., vehicle control, Ythis compound at various doses, comparator drug).

  • Drug Administration: The ADC and control articles are typically administered intravenously.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.

  • Toxicity Assessment: Animal well-being is monitored throughout the study, with body weight loss being a key indicator of toxicity. At the end of the study, organs may be collected for histopathological analysis.

Conclusion

The available preclinical data for this compound (Ythis compound/BNT326) suggests that it is a promising HER3-targeted ADC with potent anti-tumor activity and a favorable safety profile. Its mechanism of action provides a strong rationale for its use in HER3-expressing cancers, particularly in settings of resistance to other targeted therapies. Further publication of detailed preclinical data will be crucial for a more comprehensive comparison with existing and emerging therapies. The ongoing clinical trials will ultimately determine the therapeutic potential of Ythis compound in patients with advanced cancers.

References

A Comparative Analysis of L202 and DLin-MC3-DMA for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acid-based therapeutics, such as siRNA and mRNA, is a critical challenge in the field of drug development. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the ionizable cationic lipid being a key component governing their efficacy. This guide provides a comprehensive comparative analysis of two prominent ionizable lipids: the clinically established DLin-MC3-DMA (MC3) and the novel, biodegradable L202.

Performance Comparison

This section summarizes the key performance characteristics of this compound and DLin-MC3-DMA based on available experimental data. It is important to note that the data presented here is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Physicochemical Properties
PropertyThis compoundDLin-MC3-DMAReference
pKa ~6.04–6.29~6.44[1][2]
LNP Size (Z-average) ~103 nm70 - 100 nm[1][3]
Polydispersity Index (PDI) ~0.08< 0.15[1][3]
mRNA Encapsulation Efficiency >97%>90%[1][4]
In Vivo Performance: mRNA Vaccine Immunogenicity

A study by Suzuki et al. (2022) demonstrated that this compound-formulated LNPs carrying SARS-CoV-2 spike protein mRNA induced a robust immune response in mice, outperforming MC3-based LNPs.

Performance MetricThis compound-LNPMC3-LNPReference
SARS-CoV-2 Spike-specific IgG Titer (Mice) Superior to MC3-LNP-[1]
Th1/Th2 Response Balanced-[1]
Germinal Center B Cell Activation Potent-[1]
Neutralizing Antibody Titers (Non-human primates) Exceeded convalescent human sera-[1]

Experimental Protocols

LNP Formulation (General Protocol)

This protocol outlines a general method for the preparation of LNPs using a microfluidic mixing approach, which is applicable to both this compound and DLin-MC3-DMA with minor modifications.

Materials:

  • Ionizable lipid (this compound or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic acid (mRNA or siRNA)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Solution Preparation: Prepare an ethanol stock solution containing the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 at a specific molar ratio. A commonly used molar ratio for DLin-MC3-DMA LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000).[5] The optimal ratio for this compound may vary and should be determined empirically.

  • Nucleic Acid Solution Preparation: Dissolve the nucleic acid (mRNA or siRNA) in a citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Dialysis: Collect the resulting LNP dispersion and dialyze it against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP solution using an appropriate ultrafiltration device and sterilize by passing through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.

In Vivo Mouse Immunization Study for mRNA Vaccines

This protocol is based on the study by Suzuki et al. (2022) for evaluating the immunogenicity of this compound-LNPs.

Animal Model:

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Vaccine Formulation: Prepare this compound-LNPs encapsulating mRNA encoding the antigen of interest (e.g., SARS-CoV-2 spike protein) as described in the formulation protocol.

  • Immunization: Administer the mRNA-LNP vaccine to mice via intramuscular (IM) injection into the tibialis anterior muscle. A typical dose range is 0.1–10 μg of mRNA per mouse.

  • Booster Dose: Administer a booster immunization at a specified time point (e.g., 3 weeks after the primary injection).

  • Sample Collection: Collect blood samples at various time points post-immunization to analyze the antibody response. Spleens can be harvested at the end of the study to analyze T-cell responses.

  • Antibody Titer Analysis: Determine the antigen-specific IgG titers in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • T-cell Response Analysis: Isolate splenocytes and perform an enzyme-linked immunospot (ELISpot) assay or intracellular cytokine staining followed by flow cytometry to measure antigen-specific T-cell responses (e.g., IFN-γ production).

Visualizations

LNP-Mediated Nucleic Acid Delivery Workflow

LNP_Delivery_Workflow cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Lipid Nanoparticle (LNP) (this compound or DLin-MC3-DMA) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Protonation of Ionizable Lipid) Translation Translation (mRNA) or RISC complex (siRNA) Cytoplasm->Translation Nucleic Acid Release Protein Protein Expression or Gene Silencing Translation->Protein

Caption: Workflow of LNP-mediated nucleic acid delivery into a target cell.

Signaling Pathway for Innate Immune Activation by LNPs

Innate_Immune_Activation cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) LNP LNP (this compound or DLin-MC3-DMA) with mRNA/siRNA TLR Toll-like Receptors (TLR3, TLR7, TLR8) in Endosome LNP->TLR Recognition of RNA MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB IRF IRF3/7 MyD88->IRF Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Type1_IFN Type I Interferons (IFN-α/β) IRF->Type1_IFN Immune_Response Adaptive Immune Response (T-cell and B-cell activation) Cytokines->Immune_Response Type1_IFN->Immune_Response

References

Assessing the Immunogenicity of L202 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the immunogenic performance of the novel L202 formulation against other established vaccine adjuvants. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in vaccine development.

Introduction to this compound and Comparative Adjuvants

This compound is a novel adjuvant formulation based on a liposomal delivery system encapsulating a synthetic Toll-like receptor 4 (TLR4) agonist. This design aims to enhance both humoral and cellular immune responses by effectively delivering the antigen and providing a strong co-stimulatory signal to the innate immune system.

For a comprehensive assessment, this compound is compared against a panel of widely used adjuvants with distinct mechanisms of action:

  • Aluminum Salts (Alum): The most commonly used adjuvants in human vaccines, known to primarily induce a T-helper 2 (Th2) biased antibody response.[1][2][3]

  • MF59®: An oil-in-water emulsion adjuvant that creates a local immunostimulatory environment, enhancing antigen uptake and presentation.[4][5][6][7][8]

  • CpG ODN (Class B): Synthetic oligodeoxynucleotides containing unmethylated CpG motifs that act as TLR9 agonists, potently driving a Th1-biased immune response.[9][10][11][12]

  • QS-21: A saponin-based adjuvant that promotes both Th1 and Th2 responses and is known for its ability to induce strong cytotoxic T-lymphocyte (CTL) responses.[13][14][15][16][17]

Comparative Analysis of Immunogenicity

The following tables summarize the key characteristics and immunogenic profiles of this compound and the comparator adjuvants based on preclinical data.

Table 1: Mechanism of Action and Key Immunological Features
AdjuvantTypePrimary Mechanism of ActionKey Features
This compound (Hypothetical) Liposome + TLR4 AgonistActivates the TLR4 signaling pathway on antigen-presenting cells (APCs), leading to the production of pro-inflammatory cytokines and chemokines. The liposomal component facilitates antigen uptake.Induces a balanced Th1/Th2 response with strong T-cell activation.
Aluminum Salts Mineral SaltForms an antigen depot at the injection site, facilitating slow antigen release. Activates the NLRP3 inflammasome.[18]Primarily drives a Th2-biased immune response, leading to high antibody titers.[2] Weak inducer of cellular immunity.[2]
MF59® Oil-in-Water EmulsionCreates a local immunostimulatory environment by inducing the production of chemokines, which recruit and activate immune cells, enhancing antigen uptake and presentation by APCs.[4][5][6]Induces a broad immune response, including both Th1 and Th2 components, and enhances B-cell and T-cell memory.[4][5]
CpG ODN TLR9 AgonistDirectly activates TLR9 on plasmacytoid dendritic cells (pDCs) and B cells, leading to the production of Type I interferons and pro-inflammatory cytokines.[9][11]Potently stimulates a Th1-biased response, characterized by strong cellular immunity (CTLs) and the production of IgG2a/c antibodies in mice.[9]
QS-21 SaponinActivates the NLRP3 inflammasome and enhances antigen presentation by APCs.[16] Facilitates antigen uptake into the cytosol, leading to MHC class I presentation.Induces a mixed Th1/Th2 response and is particularly effective at generating robust CD8+ T-cell responses.[13][14][16]
Table 2: Quantitative Immunological Outcomes in a Murine Model

Data for this compound are hypothetical and presented for comparative purposes. All data are based on a model protein antigen (e.g., Ovalbumin) administered intramuscularly to C57BL/6 mice.

Adjuvant FormulationPeak Antigen-Specific IgG Titer (log10)IgG1/IgG2c RatioIFN-γ Secreting Splenocytes (SFU/10^6 cells)CD8+ T-cells with Effector Phenotype (%)
Antigen Only 3.515.0502.5
This compound 5.81.285025.0
Aluminum Salts 5.510.01505.0
MF59® 5.23.540015.0
CpG ODN 5.00.5120030.0
QS-21 5.41.570028.0

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound

The proposed mechanism of action for this compound involves the activation of the TLR4 signaling pathway.

L202_Signaling_Pathway cluster_APC Inside APC This compound This compound (Liposome + TLR4 Agonist) APC Antigen Presenting Cell (APC) This compound->APC Uptake TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB Co_stimulation Upregulation of Co-stimulatory Molecules (CD80, CD86) MyD88->Co_stimulation IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, IL-12) NFkB->Cytokines Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN T_Cell_Activation Enhanced T-Cell Activation & Priming Cytokines->T_Cell_Activation Type1_IFN->T_Cell_Activation Co_stimulation->T_Cell_Activation

Caption: Hypothetical this compound signaling pathway via TLR4 activation in an APC.
Experimental Workflow for Immunogenicity Assessment

A typical workflow for evaluating the immunogenicity of a vaccine formulation in a preclinical model is outlined below.

Immunogenicity_Workflow Immunization Immunization of Mice (e.g., Day 0 and Day 14) Blood_Collection Blood Collection (e.g., Day 14, 28) Immunization->Blood_Collection Spleen_Harvest Spleen Harvest (e.g., Day 28) Immunization->Spleen_Harvest Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation Splenocyte_Isolation Splenocyte Isolation Spleen_Harvest->Splenocyte_Isolation ELISA ELISA for Antibody Titer (IgG, IgG1, IgG2c) Serum_Isolation->ELISA ELISPOT ELISPOT for Cytokine Secretion (IFN-γ, IL-4) Splenocyte_Isolation->ELISPOT ICS Intracellular Cytokine Staining & Flow Cytometry Splenocyte_Isolation->ICS Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis ELISPOT->Data_Analysis ICS->Data_Analysis

Caption: Standard experimental workflow for preclinical immunogenicity studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mouse Immunization Protocol
  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) are used.[19][20] Animals are housed in specific-pathogen-free conditions.

  • Vaccine Formulation: The antigen (e.g., 10 µg Ovalbumin) is formulated with the respective adjuvant (this compound, Alum, MF59®, CpG ODN, or QS-21) in a final volume of 100 µL in sterile phosphate-buffered saline (PBS).

  • Immunization Schedule: Mice are immunized via the intramuscular (IM) route into the tibialis anterior muscle on Day 0.[21] A booster immunization is administered on Day 14.

  • Sample Collection: Blood samples are collected via the submandibular vein on Day 14 (pre-boost) and Day 28 (two weeks post-boost). Spleens are harvested on Day 28 for cellular immunity assays.[19]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titration
  • Plate Coating: 96-well high-binding microplates are coated with the antigen (e.g., 2 µg/mL in PBS) and incubated overnight at 4°C.[22][23]

  • Blocking: Plates are washed with PBS containing 0.05% Tween-20 (PBS-T) and blocked with 5% non-fat dry milk in PBS-T for 2 hours at room temperature.[22]

  • Sample Incubation: Serum samples are serially diluted in blocking buffer, added to the wells, and incubated for 2 hours at room temperature.[22]

  • Detection: After washing, horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or IgG1, IgG2c) is added and incubated for 1 hour.[22]

  • Development: The substrate (e.g., TMB) is added, and the reaction is stopped with sulfuric acid. The optical density is read at 450 nm.[24]

  • Titer Calculation: The endpoint titer is defined as the reciprocal of the highest serum dilution that yields an absorbance value greater than twice the background.

Enzyme-Linked Immunospot (ELISPOT) Assay
  • Plate Preparation: ELISPOT plates with PVDF membranes are coated with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.[25][26][27]

  • Cell Plating: Isolated splenocytes are added to the wells in duplicate at a concentration of 2.5 x 10^5 cells/well.[19]

  • Antigen Restimulation: Cells are restimulated in vitro with the specific antigen (e.g., 10 µg/mL Ovalbumin) for 24-48 hours at 37°C in a CO2 incubator. Wells with media alone serve as a negative control, and a mitogen (e.g., Concanavalin A) serves as a positive control.[26][27]

  • Detection: After incubation, cells are lysed, and a biotinylated anti-cytokine detection antibody is added, followed by streptavidin-alkaline phosphatase (ALP).[25][27]

  • Spot Development: A substrate (e.g., BCIP/NBT) is added, which forms insoluble spots at the site of cytokine secretion.

  • Analysis: The spots, each representing a single cytokine-secreting cell, are counted using an automated ELISPOT reader. Results are expressed as Spot Forming Units (SFU) per million splenocytes.[28][29]

Intracellular Cytokine Staining (ICS) and Flow Cytometry
  • Cell Stimulation: Splenocytes (1-2 x 10^6 cells/well) are stimulated with the antigen for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).[30][31][32]

  • Surface Staining: Cells are washed and stained with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.[30][33][34]

  • Fixation and Permeabilization: Cells are fixed and permeabilized using a commercial kit to allow antibodies to access intracellular targets.[30][32]

  • Intracellular Staining: Cells are stained with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α).[30][33][34]

  • Data Acquisition: Samples are acquired on a flow cytometer.

  • Data Analysis: The data is analyzed using flow cytometry software to quantify the percentage of CD4+ and CD8+ T-cells producing specific cytokines in response to the antigen.

Conclusion

This guide provides a framework for assessing the immunogenicity of the this compound formulation. The comparative data highlights the distinct immunological profiles induced by different classes of adjuvants. The hypothetical this compound, with its dual mechanism of liposomal delivery and TLR4 agonism, is positioned to induce a potent and balanced Th1/Th2 immune response, a desirable characteristic for vaccines against a broad range of pathogens. The provided experimental protocols offer a standardized approach for the empirical validation of this compound's immunogenic potential against established benchmarks.

References

Benchmarking L202: A Comparative Guide to Industry-Standard Cationic Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of potent lipid nanoparticle (LNP) delivery systems. The choice of cationic or ionizable lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides an objective comparison of the novel ionizable lipid, L202, against industry-standard cationic and ionizable lipids, including DLin-MC3-DMA (MC3), SM-102, ALC-0315, and DOTAP. The performance of these lipids is evaluated based on transfection efficiency, cytotoxicity, and in vivo efficacy, with supporting experimental data and detailed protocols to aid researchers in their selection of optimal delivery vehicles.

Performance at a Glance: this compound vs. Key Competitors

The following tables summarize the key performance indicators of this compound in comparison to established cationic and ionizable lipids. This data, compiled from various studies, offers a snapshot of their relative strengths in critical aspects of mRNA delivery.

LipidCell LineTransfection Efficiency (% of positive cells or Relative Light Units - RLU)
This compound -Outperforms MC3-based LNPs in inducing SARS-CoV-2 spike-specific IgG titers in mice[1]
DLin-MC3-DMA (MC3) HEK293TLower expression than SM-102 and ALC-0315[2][3]
HeLaLower expression than SM-102 and ALC-0315[2]
SM-102 HEK293T, HeLa, A549High transfection efficiency[2]
Huh7, A549, THP-1mHigh GFP expression
ALC-0315 A549, H1299~93.7% in A549, ~92.3% in H1299[4]
HEK293TLower expression than SM-102[2]
DOTAP SK-OV-3~49.4% GFP positive cells (non-PEGylated, 1:3 molar ratio with cholesterol)[5]
HEK293T, DC2.4High transfection efficiency[6]
LipidCell LineCytotoxicity (IC50 or % Cell Viability)
This compound -Data not available
DLin-MC3-DMA (MC3) -Generally considered to have a favorable safety profile
SM-102 CT26, RAW 264.7Higher cell viability compared to DMKD and DMKD-PS LNPs[5]
ALC-0315 CT26, RAW 264.7Similar viability to SM-102 LNPs[5]
DOTAP SK-OV-3Dose-dependent cytotoxicity; decreased viability with higher DOTAP:cholesterol ratio[5]
HepG2Induces ROS production and cell death[3]
LipidAnimal ModelIn Vivo Efficacy (e.g., Luciferase Expression, Antibody Titer)
This compound MiceHigher SARS-CoV-2 spike-specific IgG titers compared to MC3-based LNPs[1]
DLin-MC3-DMA (MC3) MiceLower luciferase expression in the liver compared to ALC-0315[2]
SM-102 MiceHigh luciferase expression, outperforming ALC-0315 in some studies
ALC-0315 MicePotent siRNA-mediated knockdown in hepatocytes and HSCs, but potential for liver toxicity at high doses[7]
MiceHigh luciferase expression, comparable to SM-102 in some studies[2]
DOTAP MiceEfficient in vivo gene expression, particularly in the lung[8]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in evaluating these lipids, the following diagrams illustrate key experimental workflows and biological pathways.

experimental_workflow LNP Formulation and In Vitro Evaluation Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Lipid Stock Preparation Lipid Stock Preparation Microfluidic Mixing Microfluidic Mixing Lipid Stock Preparation->Microfluidic Mixing mRNA Preparation mRNA Preparation mRNA Preparation->Microfluidic Mixing Dialysis/Purification Dialysis/Purification Microfluidic Mixing->Dialysis/Purification DLS Size & PDI (DLS) Dialysis/Purification->DLS Zeta Potential Zeta Potential Dialysis/Purification->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Dialysis/Purification->Encapsulation Efficiency LNP Transfection LNP Transfection Dialysis/Purification->LNP Transfection Cell Seeding Cell Seeding Cell Seeding->LNP Transfection Transfection Efficiency Assay Transfection Efficiency Assay LNP Transfection->Transfection Efficiency Assay Cytotoxicity Assay Cytotoxicity Assay LNP Transfection->Cytotoxicity Assay

Caption: Workflow for LNP formulation and in vitro testing.

invivo_workflow In Vivo LNP Evaluation Workflow LNP Formulation LNP Formulation Administration Administration (e.g., i.m., i.v.) LNP Formulation->Administration Animal Model Animal Model (e.g., Mice) Animal Model->Administration In Vivo Imaging Bioluminescence Imaging Administration->In Vivo Imaging Biodistribution Analysis Organ Collection & Analysis Administration->Biodistribution Analysis Efficacy Readout Efficacy Readout (e.g., Antibody Titer) Administration->Efficacy Readout Toxicity Assessment Histopathology & Blood Chemistry Administration->Toxicity Assessment

Caption: General workflow for in vivo evaluation of LNPs.

endosomal_escape Mechanism of Cationic LNP-mediated mRNA Delivery LNP Cationic/Ionizable LNP Cell Membrane Cell Membrane LNP->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Protonation Protonation of Ionizable Lipid (Low pH) Endosome->Protonation Membrane Destabilization Membrane Destabilization Protonation->Membrane Destabilization mRNA Release mRNA Release into Cytoplasm Membrane Destabilization->mRNA Release Translation Translation by Ribosomes mRNA Release->Translation Protein Expression Protein Expression Translation->Protein Expression

Caption: Endosomal escape pathway for mRNA delivery.

Detailed Experimental Protocols

LNP Formulation (Microfluidic Mixing)
  • Lipid Stock Preparation:

    • Dissolve the cationic/ionizable lipid (this compound, MC3, SM-102, ALC-0315, or DOTAP), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol to achieve the desired stock concentrations. Molar ratios are critical and should be based on established formulations (e.g., 50:10:38.5:1.5 for MC3, SM-102, and ALC-0315).

  • mRNA Preparation:

    • Dilute the mRNA (e.g., encoding luciferase or a specific antigen) in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing facilitates the self-assembly of LNPs with encapsulated mRNA.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

In Vitro Transfection Efficiency Assay (Luciferase Reporter)
  • Cell Seeding:

    • Seed cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Transfection:

    • Dilute the LNP-mRNA formulation to the desired concentration in a complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay substrate to the cell lysate and measure the resulting luminescence using a plate reader.

    • Express the results as Relative Light Units (RLU) per well or per milligram of protein.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate as described for the transfection assay.

  • LNP Treatment:

    • Treat the cells with a range of concentrations of the LNP formulations. Include a vehicle control (PBS) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

In Vivo Efficacy and Biodistribution (Luciferase Model)
  • Animal Model:

    • Use a suitable animal model, such as BALB/c or C57BL/6 mice.

  • LNP Administration:

    • Administer the LNP-luciferase mRNA formulation via the desired route (e.g., intramuscular or intravenous injection).

  • In Vivo Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the animals.

    • Image the animals using an in vivo imaging system (IVIS) to detect bioluminescence.

    • Quantify the photon flux from regions of interest (e.g., injection site, liver, spleen).

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys, and muscle at the injection site).

    • Image the organs ex vivo to determine the distribution of the luciferase signal.

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression in each organ.

This guide provides a framework for the comparative evaluation of this compound and other cationic lipids. The provided data and protocols are intended to assist researchers in making informed decisions for the development of next-generation mRNA delivery systems. Further head-to-head studies are warranted to fully elucidate the performance profile of this compound across a broader range of applications.

References

L202 Lipid Nanoparticles: A Comparative Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of L202 lipid nanoparticle (LNP) characterization results. It offers an objective comparison of this compound LNP performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Performance Benchmarking: this compound LNPs vs. Alternatives

This compound, an ionizable lipid, has demonstrated significant promise in the formulation of lipid nanoparticles for mRNA delivery, particularly in the context of vaccine development. Preclinical studies have highlighted its robust performance in terms of immunogenicity and safety. A key differentiator for this compound is its unique branched-tail structure with ester linkages, contributing to its biodegradability and favorable safety profile.[1]

To provide a clear comparison, the following tables summarize the key characterization parameters of this compound LNPs alongside other widely used ionizable lipids in LNP formulations, such as MC3, SM-102, and ALC-0315.

Table 1: Physicochemical Characterization of this compound LNPs and Alternatives

ParameterThis compound LNPMC3-based LNPSM-102 LNPALC-0315 LNP
pKa ~6.04–6.29[1]~6.4~6.7~6.1
Particle Size (nm) ~103[1]~80-100~70-100~80-100
Polydispersity Index (PDI) ~0.08[1]< 0.2< 0.2< 0.2
mRNA Encapsulation Efficiency (%) >97[1]>90>90>90

Table 2: In Vivo Immunogenicity Comparison of this compound LNPs and Alternatives

ParameterThis compound LNPMC3-based LNPSM-102 LNPALC-0315 LNP
SARS-CoV-2 Spike-Specific IgG Titers (Mice) Outperforms MC3-based LNPs[1]-HighHigh
Th1/Th2 Response Balanced Th1/Th2 response[1]-Th1-biasedTh1-biased
Germinal Center B Cell Activation Potent activation[1]---
Neutralizing Antibody Titers (Nonhuman Primates) Exceeding convalescent human sera[1]-HighHigh

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the characterization of this compound LNPs.

LNP Formulation and Physicochemical Characterization

a. LNP Formulation: this compound LNPs encapsulating mRNA are typically formulated using a rapid mixing technique, such as microfluidics. The lipid components, including the ionizable lipid this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid, are dissolved in an organic solvent (e.g., ethanol). This lipid solution is rapidly mixed with an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the mRNA cargo. The resulting nanoparticle suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the organic solvent and non-encapsulated components.

b. Particle Size and Polydispersity Index (PDI) Measurement: The hydrodynamic diameter and PDI of the LNPs are determined by Dynamic Light Scattering (DLS).

  • Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Acquire and analyze the data to obtain the Z-average diameter and PDI.

c. mRNA Encapsulation Efficiency Assay (RiboGreen Assay): The encapsulation efficiency is determined using a fluorescent dye, such as RiboGreen, which exhibits enhanced fluorescence upon binding to nucleic acids.

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).

  • To the other set, add an equivalent volume of buffer without the lysis agent (free mRNA).

  • Add the RiboGreen reagent to both sets of samples and to a series of mRNA standards of known concentrations.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the concentration of free and total mRNA from the standard curve.

  • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

In Vivo Immunogenicity Assessment

a. SARS-CoV-2 Spike-Specific IgG ELISA:

  • Coat a 96-well plate with recombinant SARS-CoV-2 spike protein and incubate overnight.

  • Wash the plate and block with a suitable blocking buffer.

  • Serially dilute the serum samples collected from immunized mice and add them to the wells.

  • Incubate and then wash the plate.

  • Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

  • Incubate and wash the plate.

  • Add a TMB substrate solution and incubate until a color change is observed.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the antibody titers based on the absorbance values.

b. Th1/Th2 Response Analysis by Flow Cytometry:

  • Isolate splenocytes from immunized mice.

  • Restimulate the splenocytes in vitro with the relevant antigen (e.g., SARS-CoV-2 spike protein) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines characteristic of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) responses.

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+ T cells producing IFN-γ and IL-4.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in LNP-mediated delivery and characterization, the following diagrams have been generated using Graphviz.

LNP_Endosomal_Escape cluster_cell Target Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Ionizable Lipid Protonation mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation mRNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression

Caption: LNP Endosomal Escape Pathway.

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_invivo In Vivo Evaluation Formulation LNP Formulation (Microfluidics) Size_PDI Size & PDI (DLS) Formulation->Size_PDI Encapsulation Encapsulation Efficiency (RiboGreen Assay) Formulation->Encapsulation Zeta_Potential Zeta Potential Formulation->Zeta_Potential Immunization Animal Immunization Formulation->Immunization Humoral_Response Humoral Response (ELISA for IgG) Immunization->Humoral_Response Cellular_Response Cellular Response (Flow Cytometry for Th1/Th2) Immunization->Cellular_Response Safety_Profile Safety Profile (Toxicology Studies) Immunization->Safety_Profile

Caption: LNP Characterization Workflow.

References

A Comparative Analysis of L202 and ALC-0315 for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has been a watershed moment in modern medicine, with lipid nanoparticles (LNPs) playing a pivotal role as the delivery vehicle of choice. The composition of these LNPs, particularly the ionizable lipid, is a critical determinant of vaccine efficacy, stability, and safety. This guide provides a comparative analysis of two such ionizable lipids: L202 and ALC-0315, the latter being a key component in the Pfizer-BioNTech COVID-19 vaccine. While direct head-to-head studies are limited, this document synthesizes available data to offer a comparative perspective for researchers in the field.

Physicochemical Properties

The physicochemical properties of LNPs are fundamental to their function, influencing mRNA encapsulation, particle stability, and interaction with host cells. A summary of the reported properties for this compound and ALC-0315-formulated LNPs is presented below.

PropertyThis compound-LNPALC-0315-LNPReference(s)
pKa ~6.04–6.296.09[1][2]
Particle Size (nm) ~10370-100[1][3]
Polydispersity Index (PDI) 0.08Low (<0.2)[1][3]
mRNA Encapsulation Efficiency >97%High[1][3]
Zeta Potential Near-neutralNear-neutral[3]

This compound , a novel ionizable lipid, features a pH-responsive N-methylpiperidine head and a branched-tail structure with ester linkages, designed for biodegradability.[1] Its pKa in the range of 6.04–6.29 is optimal for efficient endosomal escape, a critical step in mRNA delivery.[1] LNPs formulated with this compound have demonstrated a particle size of approximately 103 nm with a low polydispersity index (PDI) of 0.08, indicating a uniform particle population.[1] Furthermore, these LNPs achieve a high mRNA encapsulation efficiency of over 97%.[1]

ALC-0315 is a well-characterized ionizable aminolipid integral to the success of the BNT162b2 vaccine.[2][4][5] It facilitates mRNA compaction and aids in its cellular delivery and cytoplasmic release, likely through endosomal destabilization.[4] The pKa of ALC-0315 is reported to be 6.09.[2][6] LNP formulations containing ALC-0315 typically exhibit sizes in the range of 70-100 nm with a low PDI and high mRNA encapsulation efficiency.[3]

In Vivo Performance

The ultimate measure of an LNP delivery system is its in vivo performance, encompassing protein expression and the resulting immune response.

Protein Expression

Studies on this compound-LNPs have shown rapid tissue clearance, with minimal hepatic accumulation, which is attributed to the hydrolysis of its ester linkages, suggesting a favorable safety profile.[1] In vivo studies comparing ALC-0315 with another clinically approved ionizable lipid, SM-102, revealed that both yielded almost identical and significant protein expression levels in zebrafish embryos.[7][8] In mice, intramuscular administration of ALC-0315 and SM-102 nanoparticles resulted in comparable luciferase expression levels at the injection site six hours post-injection.[7]

Immunogenicity

A single dose of an this compound-LNP-formulated SARS-CoV-2 spike mRNA vaccine in mice induced dose-dependent IgG titers that were superior to those elicited by MC3-based LNPs and protein-alum vaccines.[1] this compound-LNPs also elicited a balanced Th1/Th2 response and potent germinal center B cell activation, which are crucial for generating durable immunity.[1] In nonhuman primates, two 100-μg doses of the this compound-LNP vaccine generated neutralizing antibody titers that exceeded those in convalescent human sera and showed broad efficacy against multiple SARS-CoV-2 variants.[1]

For ALC-0315, its efficacy is well-established through the global deployment of the Pfizer-BioNTech COVID-19 vaccine. In preclinical studies, mice immunized with an ALC-0315-LNP vaccine elicited high levels of IgG and its subclasses and significantly enhanced the activation of dendritic cells and T cells in draining lymph nodes when compared to an MC3-LNP vaccine.[9] Furthermore, administration of SARS-CoV-2 mRNA in ALC-0315-containing LNPs induced the production of IgG that binds to the SARS-CoV-2 receptor-binding domain (RBD) in rhesus macaques.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for the evaluation of LNP-mRNA formulations.

LNP Formulation by Microfluidic Mixing

A common method for preparing LNP-mRNA formulations involves microfluidic mixing.

  • Lipid Preparation: The ionizable lipid (this compound or ALC-0315), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol to create a lipid mixture.[4]

  • mRNA Preparation: The mRNA is diluted in an aqueous buffer, typically at an acidic pH (e.g., sodium acetate buffer, pH 5).[4]

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are pumped through a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (commonly 3:1 aqueous to organic).[4] The rapid mixing facilitates the self-assembly of the LNPs with the mRNA encapsulated.

  • Purification and Concentration: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated components. The formulation can then be concentrated if necessary.[4]

In Vivo Luciferase Expression Assay

This assay is used to assess the in vivo transfection efficiency of the LNP-mRNA formulations.

  • Animal Model: Typically, mice (e.g., C57BL/6) are used for these studies.

  • Administration: A defined dose of the LNP-mRNA formulation encoding a reporter protein like firefly luciferase is administered, often via intramuscular or intravenous injection.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), the animals are anesthetized and injected with a substrate for the luciferase enzyme (e.g., D-luciferin).

  • Data Acquisition: The animals are then placed in an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal, which correlates with the level of protein expression.[10]

Visualizing the Process

To better understand the workflows and mechanisms involved in LNP-based vaccine delivery, the following diagrams are provided.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Processing lipids Ionizable Lipid (this compound or ALC-0315) Helper Lipid Cholesterol PEG-Lipid ethanol Ethanol lipids->ethanol dissolve mixing Microfluidic Mixing ethanol->mixing mrna mRNA buffer Aqueous Buffer (pH 4-5) mrna->buffer dilute buffer->mixing purification Dialysis / Purification mixing->purification final_lnp LNP-mRNA Formulation purification->final_lnp

Caption: Workflow for LNP-mRNA formulation via microfluidic mixing.

Endosomal_Escape_Pathway lnp LNP-mRNA cell Target Cell lnp->cell Uptake endocytosis Endocytosis cell->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome protonation Ionizable Lipid Protonation endosome->protonation low pH environment destabilization Endosomal Membrane Destabilization protonation->destabilization release mRNA Release into Cytoplasm destabilization->release translation Translation to Antigen Protein release->translation

Caption: Proposed mechanism of LNP-mediated endosomal escape.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical L202: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a substance identified as "L202," it is imperative to first recognize that this is likely a product identifier rather than a specific chemical name. The correct disposal procedure is entirely dependent on the chemical composition of the "this compound" product , which can vary significantly. For instance, "this compound" could refer to products containing Lithium Peroxide, a semi-synthetic metalworking fluid, or a sodium hydroxide solution, each with distinct disposal requirements.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of laboratory chemicals like this compound. The cornerstone of this process is the thorough review of the manufacturer-provided Safety Data Sheet (SDS), which contains detailed information on handling and disposal.

Immediate Safety and Logistical Information

Before handling any chemical for disposal, it is crucial to be aware of the immediate safety precautions and logistical steps involved.

Personal Protective Equipment (PPE): Always consult the specific SDS for the required PPE. Generally, this includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Emergency Procedures: In case of accidental release or exposure, the SDS will provide specific first-aid measures and procedures for cleaning up spills.[1][2][3]

Step-by-Step Disposal Plan

The disposal of laboratory waste is a regulated process that requires careful planning and execution.

  • Identify the Chemical: Determine the exact chemical composition of "this compound" by referring to the product's label and, most importantly, its Safety Data Sheet (SDS).

  • Consult the SDS: The SDS is the primary source of information for chemical disposal.[1][2][3][4] Look for "Section 13: Disposal considerations."

  • Segregate Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional or the SDS. Incompatible chemicals can react dangerously. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5][6]

  • Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical. The containers should be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[5]

  • Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[5] Chemical formulas or abbreviations are not acceptable.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5] Do not dispose of hazardous chemicals down the drain unless specifically permitted for small quantities of certain substances by local regulations and your EHS department.[6][7]

Quantitative Data for Disposal

The quantitative limits for the disposal of any chemical are highly specific and will be detailed in the corresponding SDS or local regulations. Researchers should create a summary table based on the information provided in the SDS for the specific "this compound" product they are using.

Example Disposal Data Table (to be populated from specific SDS)

ParameterValueUnitsSource
pH Range for Drain Disposale.g., 5.5 - 10.5pH unitse.g., SDS Sec. 13
Concentration Limit for Sewer Systeme.g., < 100mg/Le.g., Local Water Authority
Reportable Spill Quantitye.g., 1kge.g., EPA Regulations

Experimental Protocols

Neutralization or other treatment procedures prior to disposal should only be performed if explicitly described in the SDS or a validated laboratory protocol, and only by trained personnel. For example, some acidic or basic solutions may be neutralized to a safe pH range for drain disposal, but this must be done carefully to avoid violent reactions.[6]

Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical.

cluster_prep Preparation cluster_eval Evaluation cluster_disposal Disposal Path start Identify Chemical ('this compound') & Obtain SDS ppe Wear Appropriate PPE start->ppe sds Consult SDS Section 13: Disposal Considerations ppe->sds is_hazardous Is Waste Hazardous? sds->is_hazardous non_haz Dispose as Non-Hazardous Waste (e.g., regular trash, drain) is_hazardous->non_haz No haz_collect Collect in Labeled, Compatible Hazardous Waste Container is_hazardous->haz_collect Yes end Disposal Complete non_haz->end segregate Segregate from Incompatible Wastes haz_collect->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs contact_ehs->end

A generalized workflow for the proper disposal of laboratory chemicals.

By adhering to these procedures and always prioritizing the information contained within the specific Safety Data Sheet for any given "this compound" product, researchers can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling L202

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the ionizable cationic lipid L202, ensuring laboratory safety and operational integrity.

This compound is an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, which is typically supplied in an ethanol solution, a comprehensive approach to personal protection is required. The following table summarizes the necessary PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing.Ensure eye protection is rated for chemical splashes.
Skin Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. Lab coats should be buttoned and sleeves should cover the wrists.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a ventilated enclosure.Work should be conducted in a chemical fume hood whenever possible to minimize inhalation exposure.
Body Long pants and closed-toe shoes.Ensure no skin is exposed between clothing and PPE.

Operational Plan: Step-by-Step Guidance

A structured workflow is critical for the safe and effective use of this compound. The following diagram and procedural steps outline the key phases of handling, from receipt to disposal.

L202_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Inspection B Secure Storage (-20°C) A->B Store Immediately C Pre-Use Preparation B->C Equilibrate to Room Temp D Donning Appropriate PPE C->D E Use in Ventilated Area D->E F Formulation of LNPs E->F G Decontamination of Work Area F->G Post-Experiment H Segregation of Waste G->H I Proper Disposal H->I Follow Chemical Waste Guidelines

Caption: Workflow for safe handling of this compound from receipt to disposal.
Experimental Protocol: Handling and LNP Formulation

  • Receiving and Storage : Upon receipt, inspect the container for any damage or leaks. Immediately transfer the this compound solution to a designated freezer for storage at -20°C.

  • Preparation : Before use, allow the this compound container to equilibrate to room temperature in a chemical fume hood to prevent condensation.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above.

  • Handling : Conduct all handling and formulation activities within a certified chemical fume hood to ensure proper ventilation.

  • Formulation : When formulating lipid nanoparticles, slowly add the this compound solution to the other components as per the specific experimental protocol. Avoid splashing.

  • Post-Handling : After use, securely cap the this compound container and return it to -20°C storage.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • This compound Solution : Unused or waste this compound in ethanol must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container.

  • Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated. These items must be collected in a designated hazardous waste container.

  • Disposal Vendor : Follow your institution's guidelines for hazardous waste disposal and use a certified waste management vendor. Do not pour this compound or its solutions down the drain.[1][2]

Emergency Procedures

Spills :

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If the spill is small and you are trained to handle it, use an absorbent material to contain and clean up the spill while wearing appropriate PPE.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

Exposure :

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these safety protocols and operational plans, researchers can work with this compound confidently and safely, fostering a secure and productive laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。